Avycaz
Description
Properties
CAS No. |
1393723-27-7 |
|---|---|
Molecular Formula |
C29H33N9O13S3 |
Molecular Weight |
811.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1 |
InChI Key |
LVFGWOQWXQLVRO-XJDKXYGGSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Avycaz (Ceftazidime-Avibactam): A Technical Guide to its Mechanism of Action Against Carbapenem-Resistant Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biochemical and microbiological mechanisms by which Avycaz (ceftazidime-avibactam) overcomes key resistance pathways in carbapenem-resistant Enterobacterales (CRE). It includes summaries of efficacy data, detailed experimental protocols, and visualizations of the core mechanisms.
Executive Summary
Carbapenem-resistant Enterobacterales (CRE) represent a critical global health threat due to their extensive antibiotic resistance, limiting therapeutic options. This compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), provides a potent therapeutic solution against many CRE isolates. Avibactam restores ceftazidime's efficacy by inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes, which are primary drivers of carbapenem (B1253116) resistance.[1][2][3] This document elucidates this synergistic mechanism of action.
The Dual-Component Mechanism of this compound
The efficacy of this compound against CRE is a direct result of the complementary actions of its two components:
-
Ceftazidime: A β-lactam antibiotic that inhibits bacterial cell wall synthesis. Its bactericidal action is mediated by binding to essential penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis and leading to cell lysis.[4][5] In CRE, ceftazidime alone is often rendered ineffective by potent β-lactamase enzymes.
-
Avibactam: A novel diazabicyclooctane β-lactamase inhibitor.[3] Unlike traditional inhibitors, it does not contain a β-lactam core. Avibactam covalently binds to the active site of specific β-lactamases in a reversible manner.[6][7] This binding prevents the hydrolysis and inactivation of ceftazidime, allowing the cephalosporin to reach its PBP targets.[5] Avibactam's spectrum of inhibition is crucial for its anti-CRE activity, covering key carbapenemases such as KPC and OXA-48, as well as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases that are frequently co-produced.[6][8]
It is critical to note that avibactam does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][8] Therefore, this compound is not effective against MBL-producing CRE.[9][10]
References
- 1. Efficacy of ceftazidime-avibactam in the treatment of infections due to Carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection [frontiersin.org]
- 3. contagionlive.com [contagionlive.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceftazidime-Avibactam (this compound): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ceftazidime-Avibactam Activity Against KPC-Producing Klebsiella pneumoniae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae (KPC-Kp) represents a significant global health threat due to its extensive antibiotic resistance, leading to limited treatment options and high mortality rates. The combination of ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic agent against these challenging pathogens. Avibactam effectively restores the activity of ceftazidime by inhibiting KPC enzymes, which are class A serine β-lactamases. This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity against KPC-Kp, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
In Vitro Susceptibility of KPC-Producing Klebsiella pneumoniae to Ceftazidime-Avibactam
The in vitro activity of ceftazidime-avibactam against KPC-producing K. pneumoniae has been extensively evaluated in numerous studies. The data consistently demonstrates potent activity, although resistance can emerge.
Table 1: Ceftazidime-Avibactam (CAZ-AVI) MIC Distribution for KPC-Producing Klebsiella pneumoniae
| Study Region/Year | Number of Isolates | CAZ-AVI MIC50 (µg/mL) | CAZ-AVI MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| China (pre-2020) | 347 | 1/4 | 2/4 | 99.7 | [1] |
| Global (2009-2014) | 554 | - | - | 98.7 | [2] |
| United States (2013) | 120 | 1/4 | 4/4 | - | [3] |
| China (CR-hvKp) | 65 | ≤1 | ≤1 | 100 | [4] |
Note: Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoint is ≤8/4 µg/mL according to CLSI and EUCAST guidelines.[5] CR-hvKp: Carbapenem-resistant hypervirulent Klebsiella pneumoniae.
Mechanisms of Action and Resistance
The primary mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam protects ceftazidime from hydrolysis by KPC enzymes. However, resistance to ceftazidime-avibactam can develop through several mechanisms.
Key Resistance Mechanisms:
-
Mutations in the blaKPC gene: Amino acid substitutions, particularly in the Ω-loop of the KPC enzyme (e.g., D179Y), can enhance ceftazidime hydrolysis or reduce avibactam binding.[6][7][8] Some mutations can paradoxically restore susceptibility to carbapenems.[7][8]
-
Increased blaKPC expression: Higher copy numbers of the blaKPC gene can lead to increased enzyme production, overwhelming the inhibitory effect of avibactam.[8]
-
Porin mutations: Deficiencies in outer membrane porins, such as OmpK35 and OmpK36, can reduce the influx of ceftazidime into the bacterial cell.[6][8]
-
Efflux pump overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the cell.[8]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The minimal inhibitory concentrations (MICs) of ceftazidime-avibactam are determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Media: Cation-adjusted Mueller-Hinton broth.
-
Avibactam Concentration: A fixed concentration of 4 µg/mL of avibactam is used in combination with twofold serial dilutions of ceftazidime.[3][5]
-
Quality Control: E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are used as quality control strains.[4][10]
-
Interpretation: MICs are interpreted based on established clinical breakpoints (e.g., CLSI: ≤8/4 µg/mL for susceptible).[5][10]
Molecular Characterization of Resistance
Identifying the genetic basis of resistance is crucial for understanding its emergence and spread.
-
PCR and Sanger Sequencing: Used to detect the presence of β-lactamase genes (e.g., blaKPC, blaCTX-M, blaTEM, blaSHV) and to identify mutations within these genes and in porin genes (ompK35/36).[6]
-
Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance mechanisms, including novel gene mutations, plasmid-borne resistance determinants, and gene copy number variations.[7]
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of resistance-conferring genes, such as blaKPC.
In Vitro and In Vivo Efficacy Models
-
Time-Kill Assays: These assays evaluate the bactericidal activity of ceftazidime-avibactam over time. Bacterial cultures are exposed to various concentrations of the drug (e.g., 2x, 4x, 8x MIC), and bacterial counts (CFU/mL) are determined at different time points.[9][11]
-
Hollow-Fiber Infection Model (HFIM): This dynamic in vitro model simulates human pharmacokinetic profiles to study the pharmacodynamics of the drug and the emergence of resistance over several days.[12]
-
Animal Models (e.g., Murine Infection Model): In vivo models, such as thigh or lung infection models in mice, are used to assess the efficacy of ceftazidime-avibactam in a living organism. Efficacy is often measured by the reduction in bacterial burden in tissues (e.g., spleen, liver) compared to untreated controls.[9][11]
Clinical Considerations and Future Directions
Ceftazidime-avibactam is a valuable agent for treating serious infections caused by KPC-Kp.[13] However, the emergence of resistance, even during therapy, is a growing concern.[7][14] This underscores the importance of appropriate dosing, infection control measures, and ongoing surveillance.[12]
Future research should focus on:
-
Understanding the clinical impact of different resistance mechanisms.
-
Developing rapid diagnostics to detect resistance.
-
Investigating combination therapies to prevent the emergence of resistance.[15]
-
Optimizing dosing strategies, potentially through therapeutic drug monitoring.[16]
Conclusion
Ceftazidime-avibactam demonstrates potent in vitro activity against the majority of KPC-producing Klebsiella pneumoniae isolates. However, the pathogen's ability to develop resistance through various mechanisms necessitates a thorough understanding of its activity, robust surveillance, and judicious clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to continue advancing our knowledge and strategies in combating this critical antibiotic resistance threat.
References
- 1. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 2. jmilabs.com [jmilabs.com]
- 3. First Report of Ceftazidime-Avibactam Resistance in a KPC-3-Expressing Klebsiella pneumoniae Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal ceftazidime/avibactam dosing exposure against KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceftazidime-Avibactam Use for Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae Infections: A Retrospective Observational Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of ceftazidime/avibactam in combination with colistin against KPC-2-producing Klebsiella pneumoniae in static and dynamic time-kill experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination β-lactam/β-lactamase inhibitor antibiotic. The document summarizes quantitative susceptibility data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support research and development efforts in the field of infectious diseases.
Introduction
Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime (B193861), with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1][2] This combination is designed to combat a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are a growing public health concern.[3][4] Avibactam's unique mechanism of action restores the in vitro activity of ceftazidime against bacteria that produce certain β-lactamase enzymes, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][2]
Avibactam has been shown to be a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[2][5] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][6] However, it is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][4]
This guide will delve into the specific in vitro activity of ceftazidime-avibactam against key Gram-negative pathogens, providing quantitative data from various surveillance studies. It will also outline the standardized methodologies used to determine this activity and provide visual representations of the underlying biochemical pathways and experimental procedures.
Quantitative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of ceftazidime-avibactam against a broad range of Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as percentage susceptibility, have been compiled from multiple large-scale surveillance studies.
Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales
| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Enterobacterales (overall) | Latin America | 2015-2017 | 7729 | - | 0.5 | 99.3%[7] |
| Enterobacterales (overall) | Middle East | 2015-2018 | - | - | - | 99.1%[8] |
| Enterobacterales (overall) | Africa | 2015-2018 | - | - | - | 98.0%[8] |
| Enterobacterales (overall) | USA | 2012 | 8640 | 0.12 | 0.25 | 99.8% (at ≤4 µg/mL)[5] |
| Enterobacteriaceae from pneumonia patients | USA | 2011-2015 | - | 0.12 | 0.5 | 99.9%[6] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | USA | 2011-2015 | 189 | 0.5 | 2 | 98.0%[6] |
| ESBL-producing Enterobacterales | Qatar | - | 109 | - | - | 99.1%[9] |
| KPC-producing Enterobacterales | Chile | 2015-2021 | - | - | - | 91.67%[10] |
| Escherichia coli (ESBL phenotype) | USA | 2012 | - | - | - | >99.9% inhibited at ≤4 µg/mL[5] |
| Klebsiella pneumoniae (ESBL phenotype) | USA | 2012 | - | - | - | 99.3% inhibited at ≤4 µg/mL[5] |
| Klebsiella pneumoniae (Meropenem-nonsusceptible) | USA | 2012 | - | - | - | Active[5] |
| Enterobacter cloacae (Ceftazidime-nonsusceptible) | USA | 2012 | - | - | - | Active[5] |
Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| P. aeruginosa | Latin America | 2015-2017 | 2053 | - | - | 86.6%[7] |
| P. aeruginosa | Middle East | 2015-2018 | - | - | - | 92-93%[8] |
| P. aeruginosa | Africa | 2015-2018 | - | - | - | 92-93%[8] |
| P. aeruginosa | USA | 2012 | 1967 | - | - | 96.9% (at ≤8 µg/mL)[5] |
| P. aeruginosa from pneumonia patients | USA | 2011-2015 | 3402 | 2 | 4 | 96.6%[6] |
| Meropenem-nonsusceptible P. aeruginosa | USA | 2011-2015 | - | 4 | 16 | 86.3%[6] |
| Multidrug-Resistant (MDR) P. aeruginosa | Latin America | 2015-2017 | 712 | - | - | 61.4%[7] |
Table 3: In Vitro Activity of Ceftazidime-Avibactam against Other Non-fermenting Gram-Negative Bacilli
| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Acinetobacter spp. | USA | 2012 | 321 | 16 | >32 | -[5] |
| Acinetobacter baumannii | - | - | - | 8 | >16 | Limited activity[11] |
| Stenotrophomonas maltophilia | - | - | - | - | - | Generally resistant[3] |
Table 4: In Vitro Activity of Ceftazidime-Avibactam against Anaerobic Bacteria
| Organism | MIC Range (µg/mL) | Activity |
| Bacteroides spp. | Elevated | Limited/Unpredictable[1][3][11] |
| Clostridium spp. | - | Resistant[3] |
| Fusobacterium spp. | - | Some in vitro activity[3] |
| Propionibacterium spp. | - | Some in vitro activity[3] |
| Prevotella spp. | Avibactam reduces ceftazidime MIC | Potential for clinical effectiveness[11] |
| Porphyromonas spp. | Avibactam reduces ceftazidime MIC | Potential for clinical effectiveness[11] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Principle: A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of ceftazidime-avibactam is prepared at a known concentration. Avibactam is maintained at a fixed concentration of 4 µg/mL in the final test wells.[5][12]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
Inoculation of Microdilution Trays: Commercially or laboratory-prepared microdilution trays containing serial dilutions of ceftazidime (with a fixed concentration of 4 µg/mL avibactam) in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading of Results: After incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of ceftazidime-avibactam that prevents visible growth.
-
Quality Control: Concurrent testing of quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) is performed to ensure the accuracy and reproducibility of the test.
Disk Diffusion Method (CLSI M02)
The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.
Principle: A paper disk impregnated with a specific amount of the antimicrobial agent is placed on the surface of an agar (B569324) plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antimicrobial agent diffuses from the disk into the agar. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.
Key Steps:
-
Preparation of Inoculum: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: A disk impregnated with ceftazidime-avibactam (e.g., 30/20 µg or 10/4 µg) is placed on the inoculated agar surface.[13]
-
Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16 to 18 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.
-
Interpretation of Results: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria established by the CLSI.[14][15]
Visualizations
The following diagrams illustrate the mechanism of action of ceftazidime-avibactam, the mechanism of resistance it overcomes, and a typical experimental workflow for susceptibility testing.
Caption: Mechanism of action of ceftazidime-avibactam.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Conclusion
Ceftazidime-avibactam demonstrates potent in vitro activity against a wide spectrum of clinically important Gram-negative pathogens, including many multidrug-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[12][16] Its efficacy is particularly noteworthy against isolates producing ESBLs, KPCs, and AmpC β-lactamases.[1][6] However, its activity is limited against metallo-β-lactamase producers and certain non-fermenting bacilli like Acinetobacter baumannii and Stenotrophomonas maltophilia.[3][5] The in vitro activity against anaerobic bacteria is variable and generally limited.[1][11]
The standardized methodologies outlined by the CLSI are crucial for the accurate and reproducible determination of ceftazidime-avibactam's in vitro activity.[10][17][18] The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to address the challenges of antimicrobial resistance. Continued surveillance and adherence to standardized testing methods will be essential for monitoring the long-term effectiveness of this important therapeutic agent.
References
- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of ceftazidime/avibactam and comparators against Gram-negative bacterial isolates collected from Latin American centres between 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ceftazidime/avibactam against clinical isolates of Enterobacterales and Pseudomonas aeruginosa from Middle Eastern and African countries: ATLAS global surveillance programme 2015–18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Ceftazidime/avibactam activity tested against Gram-negative bacteria isolated from bloodstream, pneumonia, intra-abdominal and urinary tract infections in US medical centres (2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 18. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Basis of Avibactam's Inhibition of β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance. This technical guide provides a comprehensive overview of the molecular basis of avibactam's inhibitory action against serine β-lactamases, detailing its mechanism, kinetics, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action
Avibactam is a diazabicyclooctane (DBO) derivative that inhibits a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam's mechanism is characterized by a unique reversible covalent inhibition.[3][4]
The inhibitory process can be broken down into three key steps:
-
Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex. This initial interaction positions the inhibitor for the subsequent chemical reaction.
-
Covalent Acylation: The catalytic serine residue (Ser70 in the standard Ambler numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea (B33335) moiety.[5] This results in the opening of the five-membered ring of avibactam and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][6]
-
Reversible Deacylation (Recyclization): A key feature that distinguishes avibactam from other inhibitors is the reversibility of the covalent bond.[4] The carbamoyl-enzyme complex can undergo deacylation, which predominantly proceeds through recyclization, where the five-membered ring of avibactam reforms, and the intact, active inhibitor is released.[7][8] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules. A much slower, minor pathway of hydrolysis of the acyl-enzyme complex can also occur, particularly with certain enzymes like KPC-2, which may involve fragmentation of the avibactam molecule.[9][10]
The following diagram illustrates the molecular pathway of avibactam's inhibitory action:
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.[1][2] Developed to be co-administered with β-lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β-lactamase enzymes.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
Avibactam is a synthetic diazabicyclooctane derivative.[2] Its unique structure, lacking a traditional β-lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β-lactamases.
Table 1: Chemical and Physical Properties of Avibactam
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [1] |
| Chemical Formula | C₇H₁₁N₃O₆S | [1] |
| Molecular Weight | 265.25 g/mol | [1] |
| CAS Number | 1192500-31-4 | [1] |
| Melting Point | >208°C (decomposes) | [3] |
| Solubility | Soluble in water and DMSO. | [4] |
| pKa | Data not readily available in cited literature. | |
| Appearance | White to beige powder. | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.
Table 2: Spectroscopic Data for Avibactam
| Technique | Data | Reference(s) |
| ¹H NMR | Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis. | [2] |
| ¹³C NMR | Specific chemical shifts are not detailed in the provided search results but are essential for structural confirmation. | [5][6] |
| IR Spectroscopy | Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results. | [7][8] |
| Mass Spectrometry | ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode. |
Mechanism of Action
Avibactam is a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β-lactamase inhibitors, avibactam's mechanism does not involve a β-lactam ring.
The inhibitory process begins with the acylation of the active site serine residue of the β-lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β-lactamases.[11]
References
- 1. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avibactam INT 1 synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Ceftazidime-Avibactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor. This combination has demonstrated significant in vitro and clinical efficacy against multidrug-resistant Pseudomonas aeruginosa (MDR-PA), a pathogen of critical concern due to its intrinsic and acquired resistance mechanisms. This guide provides a comprehensive overview of the mechanism of action, resistance pathways, clinical efficacy, and detailed experimental protocols relevant to the study of ceftazidime-avibactam in the context of MDR-PA.
Introduction to Ceftazidime-Avibactam
Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium responsible for a wide array of serious infections, particularly in healthcare settings.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics has rendered many conventional therapies ineffective, leading to the classification of some strains as multidrug-resistant (MDR) or extensively drug-resistant (XDR).[1]
Ceftazidime (B193861), a well-established third-generation cephalosporin, has broad activity against many Gram-negative bacteria, including P. aeruginosa.[1] However, its utility has been compromised by the increasing prevalence of β-lactamases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic.[1] Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of ceftazidime against many β-lactamase-producing bacteria.[1] Avibactam inhibits Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1] It is important to note that avibactam does not inhibit class B metallo-β-lactamases (MBLs).[1]
The combination of ceftazidime and avibactam provides a crucial therapeutic option for infections caused by MDR-PA.[1] In Europe and the US, ceftazidime-avibactam is approved for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1]
Mechanism of Action
The synergistic action of ceftazidime and avibactam is central to its efficacy against resistant P. aeruginosa.
-
Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.
-
Avibactam: Avibactam protects ceftazidime from degradation by a wide range of serine β-lactamases.[1] By inactivating these enzymes, avibactam restores the antibacterial activity of ceftazidime.[1]
Mechanisms of Resistance in Pseudomonas aeruginosa
Despite the effectiveness of ceftazidime-avibactam, resistance in P. aeruginosa can emerge through several mechanisms. These are often multifactorial and can act in concert to reduce susceptibility.
-
Metallo-β-Lactamases (MBLs): As avibactam does not inhibit MBLs (e.g., VIM, IMP, NDM), their production is a primary mechanism of resistance.[2][3]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, such as ftsI (PBP3) and dacB (PBP4), can reduce the binding affinity of ceftazidime.[3]
-
Efflux Pump Overexpression: Increased expression of efflux pumps, such as MexAB-OprM, can actively transport ceftazidime-avibactam out of the bacterial cell.[3][4]
-
Porin Loss: Downregulation or mutation of the OprD porin channel reduces the influx of ceftazidime into the periplasmic space.[3][4]
-
AmpC β-Lactamase Modifications: While avibactam inhibits wild-type AmpC, mutations in the AmpC enzyme, particularly in the Ω-loop, can lead to reduced susceptibility to ceftazidime-avibactam.[3][4] AmpC hyperproduction can also contribute to resistance.[4]
-
Acquisition of other β-Lactamases: The acquisition of certain extended-spectrum β-lactamases (ESBLs), such as PER-1, which are less effectively inhibited by avibactam, can also confer resistance.[2][3]
In Vitro Activity and Susceptibility Data
Numerous studies have evaluated the in vitro activity of ceftazidime-avibactam against MDR-PA isolates. The data consistently demonstrates its potent activity compared to other antipseudomonal agents.
Table 1: In Vitro Susceptibility of P. aeruginosa to Ceftazidime-Avibactam and Comparators
| Study/Region | Isolate Phenotype | Ceftazidime-Avibactam Susceptibility (%) | Comparator Susceptibility (%) |
| US Medical Centers (2012-2013)[5] | All isolates (n=3,902) | 96.9 | Ceftazidime: 83.8, Meropenem: 81.9, Piperacillin-tazobactam: 78.5 |
| MDR (n=581) | 81.0 | - | |
| XDR (n=340) | 73.7 | - | |
| Qatar (2014-2015)[6] | MDR (n=205) | 68.8 | Ceftolozane-tazobactam: 62.9 |
| China[7] | All isolates (n=596) | 89.8 | Imipenem-relebactam: 88.9, Ceftolozane-tazobactam: 88.9 |
| Southern Italy[2] | All isolates (n=120) | 81.7 | Cefiderocol: 95.8, Ceftolozane-tazobactam: 79.2 |
Table 2: MIC Distribution of Ceftazidime-Avibactam against P. aeruginosa
| Study | Isolate Source | MIC50 (µg/mL) | MIC90 (µg/mL) |
| US Medical Centers (2012-2013)[5] | All isolates | 2 | 4 |
| Meropenem-non-susceptible | 4 | 16 | |
| MDR | 4 | 16 | |
| XDR | 8 | 32 | |
| China[7] | All isolates | 2 | 16 |
| Spain[8] | All isolates | 2 | 8 |
Note: Susceptibility breakpoints for ceftazidime-avibactam against P. aeruginosa are typically ≤8/4 µg/mL (CLSI and EUCAST).[9][10]
Clinical Efficacy
Clinical trials have demonstrated that ceftazidime-avibactam is an effective treatment for various infections caused by MDR-PA.
Table 3: Clinical Outcomes from Phase III Trials
| Trial/Indication | Comparator | Patient Population | Clinical Cure Rate (Ceftazidime-Avibactam) | Clinical Cure Rate (Comparator) |
| Pooled Phase III (cIAI, cUTI, NP/VAP)[11] | Predominantly Carbapenems | Patients with ≥1 MDR isolate | 85.4% | 87.9% |
| REPRISE (cUTI, cIAI)[12] | Best available therapy (mostly carbapenems) | Ceftazidime-resistant Enterobacteriaceae and P. aeruginosa | 91% | 91% |
A retrospective propensity-matched analysis suggested superior clinical efficacy of ceftazidime-avibactam against MDR-PA compared to other antimicrobial agents, particularly for single pulmonary infections.[13][14]
Experimental Protocols
Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added at a fixed concentration of 4 µg/mL to each well.[8]
-
Inoculation: Inoculate the microtiter plate wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test quality control strains such as P. aeruginosa ATCC 27853.
This method provides a qualitative assessment of susceptibility.
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the bacterial suspension.
-
Disk Application: Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg for CLSI, 10/4 µg for EUCAST) to the agar surface.[2][3]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Zone Measurement: Measure the diameter of the zone of inhibition around the disk.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Detection of Metallo-β-Lactamases (MBLs)
Since MBL production confers resistance to ceftazidime-avibactam, their detection is crucial. Phenotypic methods are commonly used for screening.
Combined Disk Test (CDT):
-
Inoculum and Plating: Prepare a 0.5 McFarland suspension of the test isolate and inoculate a Mueller-Hinton agar plate as for a standard disk diffusion test.
-
Disk Placement: Place two imipenem (B608078) (10 µg) disks on the agar surface, sufficiently separated.
-
EDTA Addition: Add 10 µL of 0.5 M EDTA solution to one of the imipenem disks.
-
Incubation: Incubate the plate overnight at 35 ± 2°C.
-
Interpretation: A ≥7 mm increase in the zone diameter of the imipenem-EDTA disk compared to the imipenem disk alone is considered a positive result for MBL production.[11]
Whole-Genome Sequencing (WGS)
WGS is a powerful tool for identifying the genetic basis of resistance.
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the P. aeruginosa isolate using a commercial kit.[13]
-
Library Preparation: Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation (e.g., using an Illumina Nextera XT kit).[15]
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).[13][15]
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequence reads.
-
Assembly: Assemble the reads into a draft genome.
-
Annotation: Annotate the assembled genome to identify genes.
-
Resistance Gene Identification: Use databases such as CARD (Comprehensive Antibiotic Resistance Database) to identify known resistance genes (e.g., for β-lactamases, efflux pumps).[13]
-
Mutation Analysis: Compare the genome to a reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., oprD, ampC, ftsI).
-
β-Lactamase Activity Assay
Biochemical assays can be used to measure the activity of β-lactamases.
Nitrocefin (B1678963) Assay:
-
Cell Lysate Preparation: Prepare a cell lysate from the P. aeruginosa isolate by methods such as sonication.
-
Assay Setup: In a microplate well, combine the cell lysate with a suitable buffer.
-
Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.
-
Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis). The rate of color change is proportional to the β-lactamase activity.[16]
-
Positive Control: Use a known β-lactamase-producing strain as a positive control.
Conclusion
Ceftazidime-avibactam represents a significant advancement in the treatment of infections caused by MDR P. aeruginosa. Its potent in vitro activity and proven clinical efficacy make it a valuable tool in the antimicrobial armamentarium. However, the continued emergence of resistance underscores the importance of ongoing surveillance, understanding resistance mechanisms, and the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction between this important drug combination and a challenging pathogen.
References
- 1. Frontiers | Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study [frontiersin.org]
- 2. Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labspec.org [labspec.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of different phenotypic techniques in detection of metallo-betalactamases in pseudomonas aeruginosa - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 8. jmilabs.com [jmilabs.com]
- 9. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Detection of Pseudomonas aeruginosa Producing Metallo-β-Lactamases in a Large Centralized Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. megumed.de [megumed.de]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Whole-genome sequence of multi-drug resistant Pseudomonas aeruginosa strains UY1PSABAL and UY1PSABAL2 isolated from human broncho-alveolar lavage, Yaoundé, Cameroon | PLOS One [journals.plos.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Preclinical Pharmacokinetics and Pharmacodynamics of Avycaz (Ceftazidime-Avibactam): A Technical Guide
Introduction
Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens producing Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs).[3][4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential and optimal dosing strategies for this compound.
Mechanism of Action
The synergistic activity of this compound is based on a dual mechanism. Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5] Avibactam, which does not possess a β-lactam core, acts as a potent inhibitor of a wide range of serine β-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme, preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows ceftazidime to reach its PBP targets at effective concentrations.[9]
Pharmacokinetics in Preclinical Models
The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.[10] The primary route of elimination for both drugs is renal excretion.[7][10]
Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Rabbit Models
| Species | Dosing (Ceftazidime/Avibactam) | Parameter | Ceftazidime Value | Avibactam Value | Reference |
| Rabbit (NZW) | 60/15 mg/kg (Single IV) | Cmax (µg/mL) | 185.3 ± 46.1 | 18.2 ± 2.6 | [11] |
| AUC₀₋ᵢₙf (µg·h/mL) | 287.9 ± 99.4 | 21.4 ± 3.4 | [11] | ||
| t₁/₂ (h) | 1.1 ± 0.3 | 0.9 ± 0.1 | [11] | ||
| Rabbit (NZW) | 90/22.5 mg/kg (Single IV) | Cmax (µg/mL) | 269.8 ± 68.4 | 29.5 ± 5.3 | [11] |
| AUC₀₋ᵢₙf (µg·h/mL) | 415.7 ± 110.2 | 31.8 ± 5.8 | [11] | ||
| t₁/₂ (h) | 1.2 ± 0.2 | 1.0 ± 0.1 | [11] | ||
| Rabbit (NZW) | 120/30 mg/kg (Single IV) | Cmax (µg/mL) | 370.1 ± 99.2 | 39.8 ± 7.1 | [11] |
| AUC₀₋ᵢₙf (µg·h/mL) | 608.2 ± 149.5 | 48.2 ± 8.7 | [11] | ||
| t₁/₂ (h) | 1.3 ± 0.2 | 1.1 ± 0.2 | [11] | ||
| Rabbit (NZW) | 120/30 mg/kg (Q8h, Day 7) | Cmax (µg/mL) | 402.3 ± 103.7 | 41.2 ± 7.9 | [12] |
| AUC₀₋₈ (µg·h/mL) | 781.3 ± 181.9 | 48.9 ± 6.5 | [11][12] | ||
| t₁/₂ (h) | 1.4 ± 0.2 | 1.2 ± 0.1 | [12] |
Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve; t₁/₂, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.
Pharmacodynamics and Efficacy in Preclinical Models
The in vivo efficacy of this compound has been demonstrated in various infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[3][4][13]
Pharmacodynamic Indices
Preclinical studies have established the key pharmacodynamic indices that correlate with the efficacy of ceftazidime and avibactam.
-
Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose selection.[6][14]
-
Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15] A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring sufficient β-lactamase inhibition.[6][16]
Table 2: Pharmacodynamic Targets for this compound Efficacy in Neutropenic Mouse Infection Models
| Infection Model | Pathogen | Efficacy Endpoint | Ceftazidime Target (%fT>MIC) | Avibactam Target (%fT>CT 1 mg/L) | Reference |
| Lung | P. aeruginosa | Bacteriostasis | N/A | ~20% | [3] |
| 1-log₁₀ kill | N/A | ~24% | [3] | ||
| 2-log₁₀ kill | N/A | ~30% | [3] | ||
| Thigh | P. aeruginosa | Bacteriostasis | N/A | 14.1% - 62.5% | [15] |
| Lung | P. aeruginosa | Bacteriostasis | N/A | 0% - 21.4% | [15] |
Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose was varied to determine the required exposure for efficacy.
Efficacy in Murine Septicemia Model
In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime against resistant Enterobacteriaceae producing Class A and Class C β-lactamases.
Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in Murine Septicemia Model
| Pathogen Group | Ceftazidime ED₅₀ (mg/kg) | Ceftazidime-Avibactam ED₅₀ (mg/kg) | Reference |
| Ceftazidime-Susceptible K. pneumoniae & E. coli | <1.5 to 9 | Similar to Ceftazidime alone | [4][17] |
| Ceftazidime-Resistant (Class A & C β-lactamase producers) | >90 | <5 to 65 | [4][17] |
| Ceftazidime-Resistant (AmpC & CTX-M producers) | >90 | 2 to 27 | [4][17] |
Abbreviations: ED₅₀, 50% effective dose.
Experimental Protocols
The preclinical evaluation of this compound involved standardized and robust experimental designs to characterize its PK/PD profile.
Animal Models
-
Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly used.[12][13]
-
Immunosuppression: To mimic conditions in immunocompromised patients, animals were often rendered neutropenic. This was typically achieved by intraperitoneal injections of cyclophosphamide (B585) administered prior to infection.[3][16]
Infection Models
-
Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., P. aeruginosa) of approximately 10⁶ to 10⁷ colony-forming units (CFU). Treatment usually began 2 hours post-inoculation.[3][15]
-
Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs after 24 hours of treatment.[3][13]
-
Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension containing mucin to enhance virulence. The primary endpoint was survival over a defined period (e.g., 48 hours), and the 50% effective dose (ED₅₀) was calculated.[17]
Drug Administration and Pharmacokinetics
-
Administration: Ceftazidime and avibactam were typically administered subcutaneously or as an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8, or 12 hours) to simulate human dosing schedules.[3][12][15]
-
Sample Collection: For PK analysis, serial blood samples were collected at multiple time points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]
-
Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Pharmacodynamic Analysis
-
Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung models), animals were euthanized. The target tissues (thigh muscle or lungs) were aseptically removed, homogenized, and serially diluted for CFU enumeration.
-
Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-type) equation to determine the magnitude of the index required for specific antibacterial effects (e.g., stasis, 1-log kill).
Conclusion
Preclinical models have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies established the synergistic relationship between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical trials. The robust preclinical data package demonstrated that the addition of avibactam restores ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for its successful clinical development.[16]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. CefTAZidime/Avibactam Monograph for Professionals - Drugs.com [drugs.com]
- 3. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Ceftazidime/Avibactam Following Intravenous Administration in Rabbits: Developing the Preclinical Foundation for Treatment of KPC-Kp Pneumonia in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetic Modelling of Ceftazidime and Avibactam in the Plasma and Epithelial Lining Fluid of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic drug evaluation of avibactam + ceftazidime for the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo-β-lactamases (MBLs), which confer resistance to a broad range of β-lactam antibiotics, including carbapenems. Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of this compound against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.
Mechanism of Action: The Serine vs. Metallo-β-Lactamase Dichotomy
Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][2][3][4][5][6] Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.
However, avibactam is not active against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams, a fundamentally different mechanism from that of serine β-lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, this compound alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]
Figure 1: Mechanism of this compound against bacteria producing serine and metallo-β-lactamases.
In-Vitro Activity of this compound Against MBL-Producing Organisms
Numerous in-vitro studies have demonstrated the limited efficacy of this compound against MBL-producing Enterobacterales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.
| Organism Type | Carbapenemase Profile | Ceftazidime-Avibactam MIC50 (mg/L) | Ceftazidime-Avibactam MIC90 (mg/L) | Percent Susceptible (%) | Reference(s) |
| Carbapenem-Resistant Enterobacterales (CRE) | NDM and IMP producers | >32 | >32 | 0 | [14] |
| CRE | NDM producers | >32 | >32 | 0 | [14] |
| MBL-producing Enterobacterales | blaIMP, blaNDM, blaVIM | Not Reported | Not Reported | 0 (all resistant) | [16] |
| Carbapenemase-producing Enterobacterales | NDM producers | Not Reported | Not Reported | 0 | [17] |
Table 1: In-vitro activity of Ceftazidime-Avibactam against MBL-producing Enterobacterales.
The Role of Aztreonam (B1666516) in Combination with this compound
A promising strategy to overcome MBL-mediated resistance is the combination of this compound with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded by co-produced serine β-lactamases (e.g., ESBLs, AmpC, KPC).[4][13][18][19] Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.[13][16][18][19] This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.[19][20][21]
Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.
| Organism (n) | Antibiotic Combination | MIC50 (mg/L) | MIC90 (mg/L) | Synergy Rate (%) | Reference(s) |
| MBL-producing Enterobacterales (43) | Aztreonam + Ceftazidime/Avibactam | Not Reported | Not Reported | 100 | [18] |
| MBL-producing Enterobacterales (60) | Aztreonam + Ceftazidime/Avibactam | Not Reported | Not Reported | 100 (FIC < 0.5) | [22] |
| KPC or NDM-producing Enterobacterales (133) | Aztreonam + Ceftazidime/Avibactam | 0.25/4 | 1/4 | Not Reported | [23] |
Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales.
Clinical Efficacy
Clinical data on the use of this compound as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[6][24] The focus of clinical research has shifted to the combination of this compound and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacterales.[21][25] A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[19]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Standardized methods for determining the susceptibility of bacterial isolates to this compound are crucial for guiding clinical decisions.
1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).
-
Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 µg/mL.[26] A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.
-
Quality Control: QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603 should be tested concurrently.[27][28]
2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.
-
Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (B569324) (MHA) plate.[15][29][30] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
-
Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.
-
Incubate for 16-20 hours at 35°C.
-
Read the MIC value at the point of complete inhibition of growth.[30]
-
3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.
-
Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 µg) and avibactam (e.g., 20 µg) is placed on an inoculated MHA plate.[31] The diameter of the zone of inhibition around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).
References
- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Interaction of Avibactam with Class B Metallo-β-Lactamases | Semantic Scholar [semanticscholar.org]
- 13. Can Ceftazidime-Avibactam and Aztreonam Overcome β-Lactam Resistance Conferred by Metallo-β-Lactamases in Enterobacteriaceae? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro activity of ceftazidime/avibactam and comparators against carbapenemase-producing Enterobacterales and Pseudomonas aeruginosa isolates collected globally between 2016 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjima.org [mjima.org]
- 19. droracle.ai [droracle.ai]
- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 21. mdpi.com [mdpi.com]
- 22. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labspec.org [labspec.org]
- 28. Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. liofilchem.net [liofilchem.net]
- 30. himedialabs.com [himedialabs.com]
- 31. Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–Avibactam: In Support of Antimicrobial Stewardship | MDPI [mdpi.com]
Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a non-β-lactam β-lactamase inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging pathogens. Avibactam's potent inhibition of Ambler class C β-lactamases, including AmpC, restores ceftazidime's activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows.
Introduction to AmpC β-Lactamases
AmpC β-lactamases are cephalosporinases that confer resistance to a wide range of β-lactam antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.[6][7] In many Enterobacterales species, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the ampC gene is chromosomally encoded and its expression is inducible.[2][6] Overproduction of AmpC, either through induction by certain β-lactams or stable derepression due to mutations in regulatory genes, is a common mechanism of resistance.[2][6]
In Vitro Activity of Ceftazidime-Avibactam
Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-producing Enterobacterales. Surveillance studies have shown high susceptibility rates, with avibactam (B1665839) effectively neutralizing the hydrolytic activity of AmpC enzymes.
Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacterales to Ceftazidime-Avibactam and Comparators
| Organism/Phenotype | Ceftazidime-Avibactam (% Susceptible) | Meropenem (% Susceptible) | Ceftolozane-Tazobactam (% Susceptible) | Reference |
| AmpC-overproducing Enterobacterales (Phase 3 Trials) | 96.1% | 96.1% | 24.7% | [1] |
| AmpC-positive Enterobacterales (ATLAS Surveillance) | 100% | - | - | [8] |
| ESBL- and AmpC-positive Enterobacterales (ATLAS Surveillance) | 100% | - | - | [8] |
| AmpC-producing Enterobacterales (Global Surveillance) | 99.6-100% | - | - | [9] |
Table 2: MIC Distribution of Ceftazidime-Avibactam against AmpC-Overproducing Enterobacterales
| Statistic | MIC (mg/L) | Reference |
| MIC₅₀ | 0.5 | [1] |
| MIC₉₀ | 2 | [1] |
Clinical Efficacy
Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its efficacy in treating infections caused by AmpC-producing Enterobacterales.
Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by AmpC-Producing Enterobacterales
| Patient Population | Ceftazidime-Avibactam Clinical Cure Rate | Comparator (Carbapenem) Clinical Cure Rate | Reference |
| Complicated Intra-Abdominal Infections & Complicated Urinary Tract Infections | 80.0% (32/40) | 88.0% (37/42) | [10][11] |
| Infections with AmpC-overproducing Enterobacterales | 80.7% (21/26) | 85.0% (17/20) | [1] |
It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a carbapenem-sparing option for AmpC producers are still limited.[10][11]
Mechanisms of Action and Resistance
AmpC Regulation and Induction Pathway
The expression of the chromosomal ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.[12][13]
Caption: AmpC regulation pathway in Enterobacterales.
In the presence of an inducing β-lactam, peptidoglycan turnover products accumulate and are transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the accumulation of muropeptides and constitutive high-level expression of ampC.[12]
Mechanism of Ceftazidime-Avibactam Resistance
While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacterales can emerge. The primary mechanisms identified involve structural modifications in the AmpC β-lactamase itself, which can enhance ceftazidime (B193861) hydrolysis or reduce avibactam binding.[14][15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10 helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-avibactam.[14][15][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the reference standard for determining the MIC of ceftazidime-avibactam.
Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each well at a fixed concentration of 4 mg/L.[18][19][20]
-
Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603.[4][21]
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Experimental Workflow for Characterizing Ceftazidime-Avibactam Activity
The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam against a clinical isolate of Enterobacterales.
Caption: Workflow for assessing ceftazidime-avibactam activity.
Conclusion
Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC regulation and the potential for resistance is crucial for its judicious use and for the development of future antimicrobial strategies. Standardized methodologies for susceptibility testing are essential for accurate clinical decision-making and ongoing surveillance.
References
- 1. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens Harboring OXA-48 and AmpC Alone or in Combination with Other β-Lactamases Collected from Phase 3 Clinical Trials and an International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of ceftazidime/avibactam and comparators against Gram-negative bacterial isolates collected from Latin American centres between 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of ceftazidime-avibactam against Enterobacterales and Pseudomonas aeruginosa isolates collected in Latin America as part of the ATLAS global surveillance program, 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum-β-Lactamase- and AmpC-Producing Enterobacterales?: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo emergence of resistance to ceftazidime/avibactam through modification of chromosomal AmpC β-lactamase in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Clinical Evolution of AmpC-Mediated Ceftazidime-Avibactam and Cefiderocol Resistance in Enterobacter cloacae Complex Following Exposure to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmilabs.com [jmilabs.com]
- 19. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. iacld.com [iacld.com]
- 22. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. darvashco.com [darvashco.com]
Methodological & Application
Application Notes and Protocols for Ceftazidime-avibactam MIC Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against clinical isolates of Gram-negative bacteria. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor.[1] This combination is effective against a broad spectrum of Gram-negative bacteria, including those producing various β-lactamases.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines standardized procedures for MIC determination using broth microdilution, agar (B569324) dilution, and gradient diffusion methods.
Data Presentation: Interpretive Criteria and Quality Control
Accurate MIC testing requires adherence to established interpretive criteria and the use of appropriate quality control (QC) strains. The tables below summarize the current CLSI and EUCAST recommendations.
Table 1: Ceftazidime-avibactam MIC Interpretive Criteria (mg/L)
| Organism Group | CLSI Breakpoints (≤S / I / ≥R) | EUCAST Breakpoints (≤S / >R) |
| Enterobacterales | ≤8 / - / ≥16 | ≤8 / >8 |
| Pseudomonas aeruginosa | ≤8 / - / ≥16 | ≤8 / >8 |
Note: Ceftazidime-avibactam is tested with a fixed avibactam (B1665839) concentration of 4 µg/mL.[3][4] The breakpoints provided are for a ceftazidime-avibactam dosage regimen of 2,000/500 mg administered every 8 hours by a 2-hour intravenous infusion.[3][4]
Table 2: Quality Control (QC) Ranges for Ceftazidime-avibactam MIC Testing
| QC Strain | Method | CLSI QC Range (µg/mL) | EUCAST QC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 0.06/4 - 0.5/4 | - |
| Escherichia coli ATCC® 25922 | Disk Diffusion (10/4 µg disk) | - | 24 - 30 mm |
| Klebsiella pneumoniae ATCC® 700603 | Broth Microdilution | 0.25/4 - 2/4 | - |
| Klebsiella pneumoniae ATCC® 700603 | Disk Diffusion (10/4 µg disk) | - | 18 - 24 mm |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | - | - |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion (10/4 µg disk) | - | 21 - 27 mm |
Note: It is recommended to also test K. pneumoniae ATCC® 700603 against ceftazidime (B193861) alone to ensure the β-lactamase encoding plasmid has been maintained.[5]
Experimental Protocols
The following are detailed protocols for the principal methods of ceftazidime-avibactam MIC determination.
Broth Microdilution Method
This method is considered the reference standard for MIC testing. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime and avibactam analytical grade powders
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Incubator (35 ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Create serial two-fold dilutions of ceftazidime in CAMHB. Add a constant concentration of avibactam (4 µg/mL) to each dilution.[2][6] The final ceftazidime concentration range should typically span from 0.016/4 to 256/4 µg/mL.[7]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Dispense 50 µL of the standardized inoculum into each well of the microtiter plate containing 50 µL of the antimicrobial dilutions. This will result in a final volume of 100 µL per well.
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Ceftazidime and avibactam analytical grade powders
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Plates: Prepare serial two-fold dilutions of ceftazidime with a fixed concentration of 4 µg/mL avibactam.[9] Add each dilution to molten MHA (cooled to 45-50°C) and pour into sterile petri dishes to a depth of 4 mm.[10] Allow the agar to solidify.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in saline. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
-
Controls: Include a growth control plate (MHA without antimicrobial) and test QC strains in parallel.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that inhibits the growth of the organism.
Gradient Diffusion Method (Etest)
This method utilizes a plastic strip impregnated with a continuous gradient of the antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)
-
Sterile swabs
-
Standardized bacterial inoculum (0.5 McFarland)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
-
Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth.[10] Allow the plate to dry for 5-15 minutes.
-
Strip Application: Aseptically apply the ceftazidime-avibactam gradient strip to the agar surface, ensuring complete contact.[1]
-
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.[1]
-
Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8] If the MIC value falls between standard two-fold dilutions, it should be rounded up to the next higher standard value.[7][10]
Visualizations
The following diagrams illustrate the workflows for the described MIC testing protocols and the logic for result interpretation.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Workflow for Gradient Diffusion MIC Testing.
Caption: Logical Flow for MIC Result Interpretation.
References
- 1. liofilchem.net [liofilchem.net]
- 2. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liofilchem.com [liofilchem.com]
- 9. Dilution susceptibility testing method evaluation for the combination of ceftibuten and avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
Application Notes and Protocols: Optimizing Avycaz® (Ceftazidime-Avibactam) Dosage for In Vitro Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for optimizing the dosage of Avycaz® (ceftazidime-avibactam) in in vitro synergy studies. The objective is to determine effective concentrations for combination testing against multi-drug resistant Gram-negative bacteria.
Introduction to this compound and In Vitro Synergy
This compound® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor.[1][2] Avibactam protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (AmpC), and some class D (e.g., OXA-48) enzymes.[1][3][4] This restores the activity of ceftazidime against many resistant bacterial strains.[1]
In vitro synergy studies are crucial for identifying antibiotic combinations that are more effective than individual agents.[5][6][7] For this compound, these studies often explore combinations with other antibiotics like aztreonam (B1666516), aminoglycosides, polymyxins, and carbapenems to combat infections caused by extensively drug-resistant (XDR) pathogens, including those producing metallo-β-lactamases (MBLs) which are not inhibited by avibactam.[3][5][6][7]
Key Methodologies for Synergy Testing
Two primary methods are employed for in vitro synergy testing: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[8][9]
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[5][6][7] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[5][6][7]
Dosage Optimization for In Vitro Studies
The selection of appropriate this compound concentrations is critical for the relevance of in vitro synergy studies. Dosages should be guided by clinically achievable concentrations and the specific resistance mechanisms of the test organisms.[5][6][7]
Recommended Starting Concentrations:
For initial checkerboard and time-kill assays, a fixed concentration of avibactam is often used while the concentration of ceftazidime is varied. A common approach is to use a fixed concentration of 4 mg/L of avibactam, as this concentration has been shown to restore ceftazidime susceptibility in many resistant strains.[1][10] However, for some highly resistant isolates, particularly P. aeruginosa, higher concentrations of avibactam (8 to 32 mg/L) may be necessary to achieve the desired inhibitory effect.[1]
Experimental Protocols
Protocol 1: Checkerboard Assay for FIC Index Determination
Objective: To determine the synergistic interaction between this compound and a partner antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound (ceftazidime and avibactam) stock solutions
-
Partner antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of ceftazidime (e.g., 0.032 to 256 mg/L) in MHB.[1]
-
Prepare serial twofold dilutions of the partner antibiotic in MHB.
-
For this compound, avibactam can be used at a fixed concentration (e.g., 4 mg/L) in each well containing ceftazidime, or it can also be serially diluted (e.g., 0.016 to 16 mg/L).[1]
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the ceftazidime/avibactam solution to the wells in decreasing concentrations along the x-axis.
-
Add 50 µL of the partner antibiotic to the wells in decreasing concentrations along the y-axis. This results in a matrix of antibiotic combinations.
-
Include wells for each drug alone as controls.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI < 2
-
Antagonism: FICI ≥ 2
-
-
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal activity of this compound in combination with a partner antibiotic over time.
Materials:
-
Culture tubes or flasks
-
MHB
-
This compound (ceftazidime and avibactam) stock solutions
-
Partner antibiotic stock solution
-
Bacterial inoculum
-
Saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in MHB.
-
Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with MHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration)
-
Partner antibiotic alone (at a clinically relevant concentration)
-
This compound in combination with the partner antibiotic
-
-
-
Incubation and Sampling:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Bacterial Quantification:
-
Perform serial dilutions of each sample in saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound Combinations
| Bacterial Isolate | Partner Antibiotic | MIC of Ceftazidime Alone (mg/L) | MIC of Partner Drug Alone (mg/L) | MIC of Ceftazidime in Combination (mg/L) | MIC of Partner Drug in Combination (mg/L) | FICI | Interpretation |
| K. pneumoniae 1 | Aztreonam | 64 | 32 | 8 | 2 | 0.1875 | Synergy |
| P. aeruginosa 2 | Amikacin | 128 | 64 | 16 | 8 | 0.25 | Synergy |
| E. coli 3 | Colistin | 32 | 4 | 4 | 1 | 0.375 | Synergy |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)
| Bacterial Isolate | Antibiotic Regimen | Initial Inoculum (Log10 CFU/mL) | 24h Count (Log10 CFU/mL) | Log10 Reduction vs. Initial | Log10 Reduction vs. Most Active Agent | Interpretation |
| P. aeruginosa XDR | Growth Control | 5.7 | 8.9 | -3.2 | - | - |
| This compound | 5.7 | 4.5 | 1.2 | - | Bacteriostatic | |
| Colistin | 5.7 | 5.1 | 0.6 | - | - | |
| This compound + Colistin | 5.7 | 2.5 | 3.2 | 2.0 | Synergy, Bactericidal |
Note: Data are hypothetical and for illustrative purposes, based on findings from studies on XDR P. aeruginosa.[5][6][7]
Visualization of Workflows and Mechanisms
Mechanism of Synergy: this compound and Aztreonam
The combination of this compound and aztreonam is particularly effective against carbapenem-resistant Enterobacterales (CRE) that produce both serine-β-lactamases (like KPC) and metallo-β-lactamases (MBLs like NDM).[3][11]
-
Avibactam inhibits the serine-β-lactamases.[3]
-
Aztreonam is stable against hydrolysis by MBLs but is susceptible to serine-β-lactamases.[3]
By inhibiting the serine-β-lactamases, avibactam protects aztreonam from degradation, allowing it to effectively target the MBL-producing bacteria.[3]
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the workflow for performing a checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
The following diagram illustrates the workflow for performing a time-kill synergy assay.
References
- 1. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rxabbvie.com [rxabbvie.com]
- 3. droracle.ai [droracle.ai]
- 4. Evaluation of a simple method for testing aztreonam and ceftazidime-avibactam synergy in New Delhi metallo-beta-lactamase producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.uoc.edu [openaccess.uoc.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Study on the invitro synergistic susceptibility and biofilm inhibition mechanism of ceftazidime-avibactam combined with aztreonam against carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Avycaz (Ceftazidime-Avibactam) in a Murine Lung Infection Model for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Avycaz (ceftazidime-avibactam) in a murine model of Pseudomonas aeruginosa lung infection. The following sections detail the experimental procedures, present key data from relevant studies, and offer visual representations of the workflow.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in immunocompromised individuals, causing severe lung infections that are often difficult to treat due to antibiotic resistance.[1][2] this compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, including P. aeruginosa.[3][4] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of new antimicrobial agents like this compound.[1][5] These models allow for the study of drug pharmacokinetics and pharmacodynamics in a setting that mimics human infection, providing valuable data to inform clinical use.[5][6]
Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in murine lung infection models against P. aeruginosa.
Table 1: In Vivo Efficacy of Ceftazidime-Avibactam against P. aeruginosa in a Neutropenic Murine Lung Infection Model
| P. aeruginosa Isolate | Ceftazidime-Avibactam MIC (μg/mL) | Change in log10 CFU/lung after 24h Treatment | Reference |
| Isolate 1 | 4 | >1 log10 reduction | [7][8] |
| Isolate 2 | 8 | >1 log10 reduction | [7][8] |
| Isolate 3 | 16 | >1 log10 reduction (variable) | [7][8] |
| Isolate 4 | 32 | >1 log10 reduction | [7][8] |
| Isolate 5 | 64 | No efficacy | [7][8] |
Note: Efficacy is defined as a reduction of >1 log10 CFU compared to 0-hour controls. The studies utilized human-simulated plasma exposures of 2 g ceftazidime plus 0.5 g avibactam every 8 hours.[7][8]
Table 2: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Infected Murine Models
| Drug | Half-life in Plasma (hours) | Half-life in Epithelial Lining Fluid (ELF) (hours) | ELF-to-Plasma AUC Ratio | Reference |
| Ceftazidime | 0.28 | 0.39 | 0.27 (unbound) | [6][9] |
| Avibactam | 0.24 | 0.34 | 0.22 (unbound) | [6][9] |
Note: Pharmacokinetic parameters were found to be linear and dose-proportional.[6]
Experimental Protocols
This section provides a detailed methodology for a neutropenic murine lung infection model to assess the efficacy of this compound.
Animal Model and Immunosuppression
-
Animal Strain: Specific-pathogen-free female CD-1 or similar mice.
-
Acclimatization: House animals for at least 3 days prior to the experiment with free access to food and water.
-
Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.
Bacterial Strain Preparation
-
Bacterial Isolate: Use well-characterized clinical or laboratory strains of P. aeruginosa. The MIC of the strain to ceftazidime-avibactam should be predetermined using standard microdilution methods.
-
Culture Preparation: Streak the isolate onto a Tryptic Soy Agar (B569324) plate and incubate overnight at 37°C. The following day, inoculate a single colony into Tryptic Soy Broth and grow to mid-logarithmic phase.
-
Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., ~10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating.
Lung Infection Induction
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).
-
Intranasal Inoculation: While the mouse is anesthetized, instill a small volume (e.g., 50 µL) of the bacterial suspension intranasally. This method effectively delivers the bacteria to the lungs. The target inoculum in the lungs should be approximately 10^6 CFU.
This compound Treatment Regimen
-
Drug Preparation: Reconstitute this compound (ceftazidime-avibactam) according to the manufacturer's instructions and dilute to the desired concentration in sterile saline.
-
Human-Simulated Dosing: To mimic human plasma concentrations, a specific dosing regimen is required. One established regimen simulates a human dose of 2 g ceftazidime and 0.5 g avibactam administered every 8 hours as a 2-hour infusion.[7][10] This is achieved through fractionated subcutaneous injections in the mice.
-
Treatment Initiation: Begin treatment 2 hours post-infection.[8]
-
Control Groups: Include a vehicle control group (e.g., sterile saline) administered at the same volume and frequency as the treatment group. A 0-hour control group, sacrificed just before treatment initiation, is essential to establish the baseline bacterial load in the lungs.[8]
Outcome Measures
-
Bacterial Burden Assessment: At 24 hours post-treatment initiation, euthanize the mice.[8]
-
Lung Homogenization: Aseptically harvest the lungs, rinse with sterile saline, and homogenize in a known volume of saline (e.g., 1 mL).[8]
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the lung homogenate and plate onto appropriate agar plates (e.g., Trypticase Soy Agar). Incubate the plates overnight at 37°C and count the colonies to determine the CFU per lung.
-
Data Analysis: The primary endpoint is the change in bacterial density (log10 CFU) in the lungs of treated mice compared to the 0-hour control group.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a murine lung infection model.
Logical Relationship of Key Parameters
References
- 1. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection | MDPI [mdpi.com]
- 2. Using host-mimicking conditions and a murine cutaneous abscess model to identify synergistic antibiotic combinations effective against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Ceftazidime-Avibactam in the Treatment of Complicated Intra-Abdominal Infections: A Review of Clinical Trial Protocols and Outcomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ceftazidime-avibactam is a combination antibiotic that has emerged as a critical therapeutic option for complicated intra-abdominal infections (cIAI), particularly those caused by multidrug-resistant Gram-negative bacteria. Avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin (B10832234) ceftazidime (B193861) against a broad spectrum of β-lactamase-producing pathogens, including extended-spectrum β-lactamase (ESBL) and Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae.[1] This document provides a detailed overview of the clinical trial protocols and key findings from pivotal studies evaluating the efficacy and safety of ceftazidime-avibactam for the treatment of cIAI.
Pivotal Phase 3 Clinical Trial Program: RECLAIM
The RECLAIM program, consisting of several identical, randomized, double-blind, non-inferiority trials (NCT01499290, NCT01500239, NCT01726023), formed the cornerstone of the clinical development of ceftazidime-avibactam for cIAI.[2][3][4][5] These studies compared the efficacy and safety of ceftazidime-avibactam plus metronidazole (B1676534) to meropenem (B701).[3][5]
Experimental Protocol: RECLAIM Trials
1. Study Design:
-
Design: Randomized, multicenter, double-blind, double-dummy, parallel-group, comparative study.[4][6]
-
Objective: To assess the non-inferiority of ceftazidime-avibactam plus metronidazole compared to meropenem for the treatment of cIAI in hospitalized adults.[4][5]
-
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 28-35 days after randomization.[4][5] Non-inferiority was established if the lower limit of the 95% confidence interval for the treatment difference was greater than -12.5%.[5]
2. Patient Population:
-
Inclusion Criteria:
-
Hospitalized adults (18-90 years of age) with a diagnosis of cIAI requiring surgical intervention.[4]
-
Evidence of a complicated infection, such as intra-abdominal abscess, peritonitis, or appendicitis with perforation or abscess.
-
-
Exclusion Criteria:
3. Treatment Regimens:
-
Ceftazidime-Avibactam Group:
-
Meropenem Group:
-
Meropenem 1000 mg administered as a 30-minute intravenous infusion every 8 hours.[4]
-
-
Duration of Treatment: Minimum of 5 days and a maximum of 14 days.[6]
4. Efficacy and Safety Assessments:
-
Clinical Response: Assessed at the end of treatment and at the TOC visit. Cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection, with no further need for antibacterial therapy or surgical intervention.[7]
-
Microbiological Response: Pathogens were isolated from intra-abdominal and blood specimens at baseline.[2] Susceptibility testing was performed by broth microdilution.[2][8]
-
Safety: Monitored through the recording of adverse events, serious adverse events, and changes in laboratory parameters.
Data Presentation: Key Efficacy and Safety Outcomes
Table 1: Clinical Cure Rates in Pivotal Phase 3 cIAI Trials (RECLAIM Program)
| Population | Ceftazidime-Avibactam + Metronidazole | Meropenem | Treatment Difference (95% CI) |
| Microbiologically Modified Intent-to-Treat (mMITT) | 81.6% | 85.1% | -3.5% (-8.64 to 1.58)[5] |
| Modified Intent-to-Treat (MITT) | 82.5% | 84.9% | -2.4% (-6.90 to 2.10)[5] |
| Clinically Evaluable (CE) | 91.7% | 92.5% | -0.8% (-4.61 to 2.89)[5] |
| CE Population (Asian subset - NCT01726023) | 93.8% (166/177) | 94.0% (173/184) | -0.2% (-5.53 to 4.97)[4] |
Table 2: Clinical Cure Rates in Indian Subset of RECLAIM Trial
| Population | Ceftazidime-Avibactam + Metronidazole | Meropenem |
| Modified Intent-to-Treat (MITT) | 89.3% (50/56) | 84.7% (50/59)[9][10] |
| Clinically Evaluable (CE) | 97.8% (45/46) | 95.5% (42/44)[9][10] |
Table 3: Common Pathogens Isolated in a Phase 3 cIAI Trial
| Pathogen | Number of Isolates |
| Escherichia coli | 549[2] |
| Streptococcus anginosus group | 130[2] |
| Bacteroides fragilis | 96[2] |
Table 4: Adverse Events in Pooled cIAI Trials
| Adverse Event | Ceftazidime-Avibactam + Metronidazole | Meropenem |
| Any Treatment-Emergent Adverse Event (TEAE) | 369 (44.2%) | 369 (43.5%)[11] |
| Any Serious Adverse Event | 60 (7.2%) | 62 (7.3%)[11] |
| Discontinuation due to TEAE | 21 (2.5%) | 10 (1.2%)[11] |
| All-cause Mortality | 18 (2.2%) | 11 (1.3%)[11] |
| Nausea | 64 (7.7%) | 34 (4.0%)[11] |
| Vomiting | 43 (5.1%) | 19 (2.2%)[11] |
Specialized Clinical Trial: REPRISE
The REPRISE trial (NCT01644643) was an open-label, phase 3 study that evaluated the efficacy and safety of ceftazidime-avibactam in patients with cIAI or complicated urinary tract infections (cUTI) caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]
Experimental Protocol: REPRISE Trial
1. Study Design:
-
Phase: 3[8]
-
Design: Randomized, open-label, comparative study.[8]
-
Objective: To compare the safety and efficacy of ceftazidime-avibactam with the best available therapy (primarily carbapenems) in patients with infections caused by ceftazidime-non-susceptible Gram-negative pathogens.[8]
2. Patient Population:
-
Inclusion Criteria: Patients with cIAI or cUTI with at least one ceftazidime-non-susceptible Gram-negative pathogen isolated from the site of infection.[8]
3. Treatment Regimens:
-
Ceftazidime-Avibactam Group: Dosing as per RECLAIM protocol.
-
Best Available Therapy Group: Investigator-chosen, with approximately 97% receiving a carbapenem.[8]
4. Microbiological Assessment:
-
Bacterial isolates were sent to a central laboratory for identification and susceptibility testing using broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) methodologies.[8] For ceftazidime-avibactam, a fixed concentration of 4 µg/mL of avibactam was used.[8]
Data Presentation: In Vitro Activity from REPRISE
Table 5: In Vitro Activity of Ceftazidime-Avibactam against Ceftazidime-Non-Susceptible Isolates from the REPRISE Trial
| Organism | Ceftazidime MIC90 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) |
| Enterobacteriaceae | >64 | 1[8] |
| Pseudomonas aeruginosa | >64 | 64[8] |
Pediatric Clinical Trial
A phase 2, randomized, single-blind, multicenter study (NCT02475733) assessed the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole in children with cIAI.[12]
Experimental Protocol: Pediatric Trial
1. Study Design:
-
Phase: 2[12]
-
Design: Randomized, single-blind, multicenter, controlled trial.[12]
-
Objective: To evaluate the safety, efficacy, and pharmacokinetics of ceftazidime-avibactam plus metronidazole compared to meropenem in pediatric patients.[12]
2. Patient Population:
-
Inclusion Criteria: Hospitalized children aged ≥3 months to <18 years with a diagnosis of cIAI.[12]
3. Treatment Regimens:
-
Ceftazidime-Avibactam Group: Randomized 3:1 to receive intravenous ceftazidime-avibactam plus metronidazole.[12]
-
Meropenem Group: Received intravenous meropenem.[12]
-
Duration: Minimum of 72 hours, with an optional switch to oral therapy for a total treatment duration of 7-15 days.[12]
Data Presentation: Key Outcomes in Pediatric Trial
Table 6: Clinical and Microbiological Outcomes in Pediatric cIAI Trial
| Outcome | Ceftazidime-Avibactam + Metronidazole | Meropenem |
| Favorable Clinical Response at TOC | ≥90% | ≥90%[12] |
| Favorable Microbiological Response at TOC | ≥90% | ≥90%[12] |
Table 7: Adverse Events in Pediatric cIAI Trial
| Adverse Event | Ceftazidime-Avibactam + Metronidazole (n=61) | Meropenem (n=22) |
| Any Adverse Event | 52.5% | 59.1%[12] |
| Serious Adverse Events | 8.2% | 4.5%[12] |
Visualizations
Caption: Workflow of the RECLAIM Phase 3 clinical trials.
Caption: Mechanism of action of ceftazidime-avibactam.
The extensive clinical trial program for ceftazidime-avibactam has consistently demonstrated its non-inferiority to carbapenems for the treatment of complicated intra-abdominal infections.[3][4][5] The combination therapy is effective against a wide range of Gram-negative pathogens, including those that are resistant to ceftazidime alone.[2][5][8] The safety profile of ceftazidime-avibactam plus metronidazole is comparable to that of meropenem, with gastrointestinal adverse events being the most commonly reported.[11] These findings support the use of ceftazidime-avibactam as a valuable carbapenem-sparing option for the management of cIAI, particularly in the context of increasing antimicrobial resistance.[1][9]
References
- 1. Ceftazidime-avibactam for the treatment of complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A randomised, double-blind, phase 3 study comparing the efficacy and safety of ceftazidime/avibactam plus metronidazole versus meropenem for complicated intra-abdominal infections in hospitalised adults in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftazidime-avibactam plus metronidazole vs. meropenem in complicated intra-abdominal infections: Indian subset from RECLAIM | The Journal of Infection in Developing Countries [jidc.org]
- 10. Ceftazidime-avibactam plus metronidazole vs. meropenem in complicated intra-abdominal infections: Indian subset from RECLAIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety and Efficacy of Ceftazidime-Avibactam Plus Metronidazole in the Treatment of Children ≥3 Months to <18 Years With Complicated Intra-Abdominal Infection: Results From a Phase 2, Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avycaz® (ceftazidime-avibactam) in the Treatment of Complicated Urinary Tract Infections (cUTIs)
For Research, Scientific, and Drug Development Professionals
Introduction
Avycaz® combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor.[1][2] This combination is indicated for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by a range of susceptible Gram-negative microorganisms.[3][4] The addition of avibactam restores the activity of ceftazidime against many contemporary β-lactamase-producing pathogens, such as those producing Extended-Spectrum β-Lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemases (KPCs), making it a critical agent in an era of rising antimicrobial resistance.[2][3][5][6] These notes provide an overview of its clinical application, efficacy data from pivotal trials, and detailed protocols relevant to its study and use.
Mechanism of Action
The bactericidal action of this compound is a result of the complementary activities of its two components:
-
Ceftazidime : Exerts its effect by binding to essential penicillin-binding proteins (PBPs) on the bacterial cell wall.[1][3] This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. The disruption of cell wall synthesis leads to bacterial cell lysis and death.[5]
-
Avibactam : A potent β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[5][6] By covalently binding to the active site of these enzymes, avibactam inactivates them, thereby preserving the antibacterial activity of ceftazidime.[5][7] this compound is not effective against bacteria that produce metallo-β-lactamases (MBLs).[8]
Clinical Efficacy in Complicated Urinary Tract Infections
The efficacy of this compound in treating cUTI has been established in several key clinical trials. The primary data comes from the Phase 3 RECAPTURE and REPRISE studies.
Table 1: Summary of Key Phase 3 Clinical Trials for this compound in cUTI
| Trial | Design | Patient Population | Treatment Arms | Primary Endpoints |
|---|---|---|---|---|
| RECAPTURE | Multicenter, double-blind, non-inferiority | 1,020 adults hospitalized with cUTI | This compound 2.5g IV q8h vs. Doripenem 500mg IV q8h | 1. Symptomatic response at Day 52. Combined symptomatic and microbiological cure at Test-of-Cure (TOC) |
| REPRISE | Multicenter, open-label | 305 adults with cUTI or cIAI caused by ceftazidime-non-susceptible pathogens | this compound 2.5g IV q8h vs. Best Available Therapy (BAT) | Combined clinical and microbiological cure at TOC |
Table 2: Clinical and Microbiological Response Rates in the RECAPTURE Trial (this compound vs. Doripenem)
| Endpoint (mMITT* Population) | This compound (n=393) | Doripenem (n=417) | Treatment Difference (95% CI) |
|---|---|---|---|
| Symptomatic Response at Day 5 | 70.2% (276/393) | 66.2% (276/417) | 4.0% (-2.4, 10.4) |
| Combined Symptomatic & Microbiological Cure at TOC | 71.2% (280/393) | 64.5% (269/417) | 6.7% (0.3, 13.1) |
*mMITT: microbiologically modified intent-to-treat. Data sourced from[9][10].
Table 3: Clinical and Microbiological Response Rates in the REPRISE Trial (this compound vs. BAT in Ceftazidime-Resistant Pathogens)
| Endpoint (mMITT* Population) | This compound (n=144) | Best Available Therapy (n=137) | Treatment Difference (95% CI) |
|---|---|---|---|
| Combined Clinical & Microbiological Cure at TOC | 70.1% (101/144) | 54.0% (74/137) | 16.1% (4.8, 27.1) |
*mMITT: microbiologically modified intent-to-treat. Data sourced from[9].
In a Phase 2 trial, this compound also demonstrated similar microbiological success rates compared to imipenem-cilastatin (70.5% vs. 71.4%, respectively) for the treatment of cUTI.[5]
Experimental and Clinical Protocols
Protocol 1: Dosage and Administration for Treating cUTI in Adults
This protocol outlines the standard dosage, preparation, and administration of this compound for adult patients with cUTI.
1. Patient Assessment:
-
Confirm diagnosis of cUTI, including pyelonephritis.
-
Obtain baseline renal function by calculating estimated Creatinine Clearance (CrCl) using the Cockcroft-Gault formula.
-
Monitor CrCl at least daily in patients with changing renal function.[11]
2. Recommended Dosage:
-
The recommended treatment duration for cUTI is 7 to 14 days.[1][12]
-
Dosage is based on the patient's renal function as detailed in Table 4.
Table 4: Recommended Adult Dosage of this compound for cUTI
| Estimated Creatinine Clearance (mL/min) | This compound Dose (Ceftazidime / Avibactam) | Frequency | Infusion Time |
|---|---|---|---|
| > 50 | 2.5 grams (2g / 0.5g) | Every 8 hours | 2 hours |
| 31 to 50 | 1.25 grams (1g / 0.25g) | Every 8 hours | 2 hours |
| 16 to 30 | 0.94 grams (0.75g / 0.19g) | Every 12 hours | 2 hours |
| 6 to 15 | 0.94 grams (0.75g / 0.19g) | Every 24 hours | 2 hours |
| ≤ 5 | 0.94 grams (0.75g / 0.19g) | Every 48 hours | 2 hours |
*Dosage recommendations are based on FDA-approved labeling.[1][4] For patients on hemodialysis, this compound should be administered after the session.[1]
3. Reconstitution and Dilution: a. Reconstitution: Reconstitute a 2.5g vial of this compound powder with 10 mL of a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, 5% dextrose). Mix gently until the contents are fully dissolved. The final concentration will be approximately 167 mg/mL of ceftazidime and 42 mg/mL of avibactam.[4] b. Dilution: The constituted solution is not for direct injection.[4] Withdraw the required volume (based on the calculated dose) from the vial and add it to an infusion bag containing a compatible diluent (e.g., 0.9% sodium chloride, 5% dextrose) to achieve a final ceftazidime concentration of 8 to 40 mg/mL.[12]
4. Administration:
-
Administer the final diluted solution via intravenous (IV) infusion over a period of 2 hours.[4][12]
Protocol 2: Abridged Clinical Trial Workflow for cUTI Efficacy Assessment
This protocol provides a generalized workflow for a Phase 3 clinical trial designed to assess the efficacy and safety of a new antibiotic for cUTI, based on the design of trials like RECAPTURE.
Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate, a fundamental experiment for both clinical diagnostics and drug development.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
This compound analytical standard (with a fixed 4:1 ratio of ceftazidime to avibactam).
-
Bacterial isolate suspension, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603).
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64/16 µg/mL down to 0.06/0.015 µg/mL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation: a. Dilute the standardized bacterial suspension in CAMHB. b. Inoculate each well (except the sterility control) with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Reading the MIC:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Validate the results by ensuring the QC strain MICs fall within the acceptable range.
Mechanisms of Resistance
While this compound is effective against many resistant pathogens, resistance can still emerge. Understanding these mechanisms is crucial for stewardship and the development of future agents.
The most clinically significant acquired resistance mechanism involves mutations in the blaKPC gene, which can alter the structure of the KPC enzyme and impair avibactam's inhibitory activity.[13] Additionally, reduced drug entry due to porin loss or increased removal via efflux pumps can contribute to resistance.[13] Importantly, this compound lacks activity against pathogens producing MBLs, a key consideration in clinical decision-making.[8]
References
- 1. Ceftazidime-Avibactam (this compound): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime-avibactam for the treatment of complicated urinary tract infections and complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early and Appropriate Use of Ceftazidime-Avibactam in the Management of Multidrug-Resistant Gram-Negative Bacterial Infections in the Indian Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Role of Ceftazidime-Avibactam in Urinary Tract Infections Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Approves Allergan's sNDA for this compound® (ceftazidime and avibactam) to include new Phase III data in Patients with Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis [prnewswire.com]
- 10. FDA OKs Updated Label for this compound in Complicated UTI [medscape.com]
- 11. Positive Phase III Results Demonstrate Efficacy Of Antibiotic Medicine this compound™ (ceftazidime-avibactam) In Complicated Urinary Tract Infections [prnewswire.com]
- 12. drugs.com [drugs.com]
- 13. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceftazidime-Avibactam in Hospital-Acquired Pneumonia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in the context of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) research. This document synthesizes data from key clinical trials and pharmacological studies to offer detailed protocols and insights for researchers in this field.
Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has emerged as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1][2] Its approval for HAP and VAP was supported by extensive research demonstrating its efficacy and safety.[2][3]
Mechanism of Action
Ceftazidime (B193861) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Avibactam (B1665839) is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes, thereby restoring the activity of ceftazidime against many resistant bacteria.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal clinical trials and observational studies on ceftazidime-avibactam for HAP/VAP.
Table 1: Efficacy and Mortality Rates in the REPROVE Phase 3 Trial [5][6]
| Outcome | Ceftazidime-Avibactam (n=436) | Meropenem (B701) (n=434) | Difference (95% CI) |
| 28-Day All-Cause Mortality (ITT Population) | 9.6% | 8.3% | 1.5% (-2.4% to 5.3%) |
| Clinical Cure at Test-of-Cure (ITT Population) | 67.2% | 69.1% | -1.9% (-8.1% to 4.3%) |
| Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT) | 75.5% | 71.2% |
ITT: Intent-to-Treat; micro-ITT: Microbiological Intent-to-Treat; CI: Confidence Interval
Table 2: Clinical and Microbiological Outcomes in Carbapenem-Resistant Klebsiella pneumoniae HAP/VAP (Real-World Study in India) [7]
| Outcome | Result (n=116) |
| Clinical Cure Rate | 78.45% (91/116) |
| Microbiological Cure Rate | 69.23% (9/13) |
| Clinical Cure Rate (treatment within 72h) | 84.85% (28/33) |
| Microbiological Cure Rate (treatment within 72h) | 62.50% (5/8) |
Table 3: In Vitro Susceptibility from the REPROVE Trial [8]
| Organism Group | Ceftazidime-Avibactam (% Susceptible) | Ceftazidime (% Susceptible) |
| Enterobacterales (n=370) | 98.6% | 73.2% |
| Pseudomonas aeruginosa (n=129) | 88.4% | 72.9% |
| Ceftazidime-Nonsusceptible Enterobacterales (n=99) | 94.9% | N/A |
| Ceftazidime-Nonsusceptible P. aeruginosa (n=35) | 60.0% | N/A |
Experimental Protocols
Pivotal Phase 3 Clinical Trial (REPROVE) Protocol[5]
This protocol outlines the methodology of the REPROVE trial, a multinational, double-blind, non-inferiority study comparing ceftazidime-avibactam with meropenem for the treatment of HAP/VAP.
1. Patient Population and Selection Criteria:
-
Inclusion Criteria: Hospitalized adults with a diagnosis of HAP or VAP, characterized by a new or progressive infiltrate on chest imaging plus at least two of the following: fever or hypothermia, leukocytosis or leukopenia, or purulent respiratory secretions.
-
Exclusion Criteria: Patients with pneumonia not expected to be caused by Gram-negative pathogens, those who received more than 24 hours of potentially effective systemic antibacterial therapy for the current infection within the 72 hours preceding randomization, and those with a life expectancy of less than 48 hours.
2. Randomization and Blinding:
-
Patients were randomized in a 1:1 ratio to receive either ceftazidime-avibactam or meropenem.
-
The study was double-blind, with both patients and investigators masked to the treatment assignment. Placebos for both drugs were used to maintain blinding.
3. Intervention:
-
Ceftazidime-Avibactam Arm: 2000 mg ceftazidime and 500 mg avibactam administered as a 2-hour intravenous infusion every 8 hours.
-
Meropenem Arm: 1000 mg meropenem administered as a 30-minute intravenous infusion every 8 hours.
-
Treatment Duration: 7 to 14 days.
-
Dose Adjustments: Doses for both drugs were adjusted for patients with renal impairment (creatinine clearance ≤ 50 mL/min).[9]
4. Microbiological Analysis:
-
Sample Collection: Respiratory and/or blood cultures were obtained at baseline.
-
Pathogen Identification: Standard laboratory methods were used to identify causative pathogens.
-
Susceptibility Testing: In vitro susceptibility was determined at a central laboratory using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Protocol
This protocol is based on population pharmacokinetic modeling to ensure optimal dosing.
1. PK/PD Target:
-
The primary PK/PD target for efficacy is the percentage of the dosing interval that free drug concentrations remain above the minimum inhibitory concentration (%fT > MIC).
-
For ceftazidime-avibactam, the target is free plasma ceftazidime concentration > 8 mg/L and free avibactam concentration > 1 mg/L for at least 50% of the dosing interval.[9]
2. Dosing Regimen:
-
The standard dose of ceftazidime-avibactam 2000 mg/500 mg every 8 hours is designed to achieve this target in patients with normal renal function.[1][10]
3. Monitoring and Adjustment:
-
Creatinine clearance (CrCL) is the key covariate influencing drug clearance.[9]
-
Dose adjustments are crucial for patients with CrCL ≤ 50 mL/min to ensure target attainment and avoid drug accumulation.
Protocol for Use in Carbapenem-Resistant Enterobacterales (CRE) Infections
This protocol provides guidance for the use of ceftazidime-avibactam in HAP/VAP caused by CRE, based on the type of carbapenemase produced.
1. Carbapenemase Identification:
-
Whenever possible, identify the carbapenemase mechanism (e.g., KPC, OXA-48, MBL) before initiating targeted therapy.[11]
2. Treatment Regimens:
-
KPC or OXA-48-producing CRE: Ceftazidime-avibactam 2.5g IV q8h as monotherapy is the preferred treatment.[11]
-
Metallo-β-lactamase (MBL)-producing CRE (e.g., NDM, VIM, IMP): Ceftazidime-avibactam is not active against MBLs. The recommended regimen is ceftazidime-avibactam 2.5g IV q8h plus aztreonam (B1666516).[11] Avibactam protects aztreonam from co-produced ESBL and AmpC enzymes, while aztreonam is stable against MBLs.
Conclusion
Ceftazidime-avibactam is a valuable therapeutic agent for the treatment of HAP/VAP caused by Gram-negative pathogens, including ceftazidime-nonsusceptible and certain carbapenem-resistant strains.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies in this area. Adherence to rigorous trial methodologies and an understanding of the PK/PD principles are essential for optimizing its use and further defining its role in managing these serious infections.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of ceftazidime/avibactam for treatment of carbapenemase-producing carbapenem-resistant Enterobacterales with OXA-48 and/or NDM genes with or without combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting the dosage of ceftazidime-avibactam in the perfect storm of nosocomial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New treatments of multidrug-resistant Gram-negative ventilatorassociated pneumonia - Poulakou - Annals of Translational Medicine [atm.amegroups.org]
- 5. Randomized Trial of Ceftazidime-Avibactam vs Meropenem for Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (REPROVE): Analyses per US FDA–Specified End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effectiveness of Ceftazidime-Avibactam in Gram-Negative Nosocomial Pneumonia: A Real-World Study in India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftazidime‐Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols for Avycaz® (Ceftazidime-Avibactam) Synergy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam, is a potent therapeutic option.[1][2] Avibactam restores ceftazidime's activity against a wide range of bacteria producing β-lactamase enzymes, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases.[1][2] However, the emergence of resistance to this compound monotherapy warrants the investigation of combination therapies to enhance efficacy and combat resistance.[2][3][4]
This document provides detailed protocols for in vitro synergy testing of this compound with other antibiotics, focusing on the checkerboard and time-kill assays. These methods are essential for evaluating the potential of antibiotic combinations to be used in treating challenging infections caused by MDR pathogens.
Mechanisms of Synergy with this compound
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. With this compound, synergy with other antibiotics can be achieved through several mechanisms:
-
Enhanced β-Lactamase Inhibition: Avibactam protects not only ceftazidime but also other β-lactam antibiotics from degradation by serine β-lactamases (e.g., KPCs, ESBLs, AmpC).[1][5][6] This is particularly relevant when combining this compound with carbapenems like meropenem (B701) or monobactams like aztreonam (B1666516).[5][6]
-
Complementary Targets: Combining agents that act on different bacterial targets can lead to a synergistic effect. For instance, this compound targets cell wall synthesis, while an aminoglycoside like amikacin (B45834) inhibits protein synthesis.
-
Increased Permeability: Some antibiotics, like colistin, can disrupt the bacterial outer membrane, potentially increasing the intracellular concentration and efficacy of this compound.
The combination of this compound and aztreonam is particularly effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6] Avibactam inhibits serine β-lactamases that may be co-produced, while aztreonam remains stable against hydrolysis by MBLs.[6]
Experimental Protocols
Two primary methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.[7][8]
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[9][10][11]
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration that is at least four times the highest concentration to be tested, typically in cation-adjusted Mueller-Hinton broth (CAMHB).[12]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[9]
-
Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).[11]
-
Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[11] Column 12 serves as a growth control (no antibiotic).
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.
Data Interpretation:
Calculate the FIC Index (FICI) using the following formula:[9][13][14]
-
FICA = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICB = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
FICI = FICA + FICB
The FICI is interpreted as follows:[13][15]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[7]
Protocol:
-
Prepare Cultures: Grow the bacterial isolate in CAMHB to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing CAMHB.[8]
-
Add Antibiotics: Add antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC). Test each antibiotic alone and in combination. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator.[8] At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Quantify Bacteria: Perform serial dilutions of the aliquots and plate them on nutrient agar (B569324) to determine the CFU/mL.
-
Plot Data: Plot the log10 CFU/mL versus time for each antibiotic combination.
Data Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[16]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]
-
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.[16]
-
Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active agent.[16]
Summary of this compound Synergy Data
The following table summarizes findings from various in vitro studies on the synergistic activity of this compound with other antibiotics against MDR Gram-negative bacteria.
| Partner Antibiotic | Target Organism(s) | Synergy Observed (FICI or Time-Kill) | Reference(s) |
| Meropenem | Carbapenem-Resistant Enterobacterales (CRE), KPC-producing K. pneumoniae | Synergy observed in 93.8% to 100% of strains.[5] Combination restored susceptibility.[17][18] | [5][19][17][18] |
| Aztreonam | MBL-producing CRE, MDR P. aeruginosa, K. pneumoniae | Strong synergistic activity, especially against MBL-producers.[3][6] Synergy observed in 100% of CRE strains in one study.[5] | [3][5][6] |
| Amikacin | CRE, MDR P. aeruginosa, K. pneumoniae | Synergistic effects noted in time-kill assays against both P. aeruginosa and K. pneumoniae.[2][3] Combination prevented resistance emergence. | [2][3][20] |
| Colistin | MDR P. aeruginosa, K. pneumoniae | Synergistic activity demonstrated against colistin-nonsusceptible P. aeruginosa.[21][22] | [3][21][22] |
| Fosfomycin | K. pneumoniae | Effective synergy observed against K. pneumoniae in time-kill assays.[2][3] | [2][3] |
| Tigecycline | CRE | Weak or indifferent effects were mostly observed; some antagonism was also reported.[5] | [5] |
Conclusion
Combination therapy involving this compound presents a promising strategy to overcome antibiotic resistance in MDR Gram-negative pathogens. The protocols detailed in this document for checkerboard and time-kill assays provide robust frameworks for researchers to evaluate potential synergistic interactions. The existing data strongly supports the combination of this compound with agents like meropenem, aztreonam, and amikacin. Further research is crucial to explore more combinations and to translate these in vitro findings into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Synergistic effects of ceftazidime/avibactam combined with meropenem in a murine model of infection with KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Synergistic activities of ceftazidime-avibactam in combination with different antibiotics against colistin-nonsusceptible clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Avycaz® (ceftazidime-avibactam): Application Notes and Protocols for the Treatment of Infections with Limited Therapeutic Options
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avycaz® is a combination antimicrobial agent containing ceftazidime (B193861), a third-generation cephalosporin (B10832234), and avibactam (B1665839), a β-lactamase inhibitor.[1] This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes that inactivate many cephalosporin antibiotics.[2][3] this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated intra-abdominal infections (cIAI) in combination with metronidazole (B1676534), complicated urinary tract infections (cUTI) including pyelonephritis, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP).[2][4][5] These notes provide an overview of its mechanism of action, in-vitro activity, clinical efficacy, and relevant experimental protocols.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to essential penicillin-binding proteins (PBPs), thereby inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.[6][7] This disruption leads to cell lysis and death. Many resistant bacteria, however, produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[3]
Avibactam is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamases, including Ambler Class A (e.g., ESBLs, KPC), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) enzymes.[7][8] By covalently binding to the active site of these enzymes, avibactam protects ceftazidime from degradation, restoring its activity against many resistant pathogens.[7]
In-Vitro Activity of this compound
This compound has demonstrated potent in-vitro activity against a wide range of Gram-negative pathogens, including many isolates that are resistant to ceftazidime alone.
Table 1: In-Vitro Activity of this compound and Comparator Agents against Enterobacteriaceae
| Organism | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Enterobacteriaceae (Overall) | Ceftazidime-avibactam | 0.12 | 0.25 | - |
| Ceftazidime | 0.12 | 32 | - | |
| Ceftazidime-Nonsusceptible Enterobacteriaceae | Ceftazidime-avibactam | - | 2 | - |
| ESBL-producing Enterobacterales | Ceftazidime-avibactam | - | - | 99.34%[9] |
| Carbapenem-resistant Enterobacterales (CRE) | Ceftazidime-avibactam | - | - | 88.57%[9] |
| KPC-producing Enterobacterales | Ceftazidime-avibactam | - | - | 91.67%[9] |
Data from a Phase 3 clinical trial in patients with cIAI and a surveillance study in Chile.[9][10]
Table 2: In-Vitro Activity of this compound and Comparator Agents against Pseudomonas aeruginosa
| Organism/Phenotype | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| P. aeruginosa (Overall) | Ceftazidime-avibactam | 2 | 4 | 96.9% |
| Ceftazidime | 2 | 32 | 83.8% | |
| Meropenem (B701) | - | - | 81.9% | |
| Piperacillin-tazobactam | - | - | 78.5% | |
| Multidrug-resistant (MDR) P. aeruginosa | Ceftazidime-avibactam | - | - | 79.8% - 81.0% |
| Extensively drug-resistant (XDR) P. aeruginosa | Ceftazidime-avibactam | - | - | 71.5% - 73.7% |
Data from a U.S. surveillance study.[11][12]
Clinical Efficacy
This compound has demonstrated non-inferiority to carbapenem (B1253116) therapy in pivotal Phase 3 clinical trials for cIAI and cUTI.
Table 3: Clinical Cure Rates in Phase 3 Complicated Intra-Abdominal Infection (cIAI) Trials (in combination with metronidazole)
| Patient Population | This compound + Metronidazole | Meropenem | Difference (95% CI) |
| Microbiologically Modified Intent-to-Treat (mMITT) | 81.6% (334/410) | 85.1% (355/417) | -3.5% (-8.64 to 1.58) |
| Modified Intent-to-Treat (MITT) | 82.5% (432/524) | 84.9% (444/523) | -2.4% (-6.90 to 2.10) |
| Clinically Evaluable (CE) | 91.7% (389/424) | 92.5% (409/442) | -0.8% (-4.61 to 2.89) |
| Ceftazidime-Resistant Pathogens (mMITT) | 83.0% (39/47) | 85.9% (55/64) | - |
Data from two identical Phase 3 randomized, double-blind studies.[13][14]
Table 4: Clinical and Microbiological Response Rates in Phase 3 Complicated Urinary Tract Infection (cUTI) Trial (RECAPTURE)
| Endpoint | This compound | Doripenem | Difference (95% CI) |
| Symptomatic Response at Day 5 | 70.2% | 66.2% | 4.0% (-2.4 to 10.4) |
| Combined Symptomatic and Microbiological Response at Test-of-Cure | 71.2% | 64.5% | 6.7% (0.3 to 13.1) |
Data from the RECAPTURE study.[15]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime analytical powder
-
Avibactam analytical powder (maintained at a fixed concentration of 4 mg/L)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)[12][17]
Procedure:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of ceftazidime in CAMHB in the microtiter plates. Add avibactam to each well to achieve a final fixed concentration of 4 mg/L.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible growth of the organism.
-
Interpretation: Interpret the MIC results based on established clinical breakpoints (e.g., CLSI, FDA): Susceptible ≤8/4 μg/mL, Resistant ≥16/4 μg/mL for Enterobacteriaceae and P. aeruginosa.[17][18]
Protocol 2: Phase 3 Clinical Trial Design for Complicated Intra-Abdominal Infections (cIAI)
This protocol is a generalized representation based on the design of the RECLAIM studies.[13][14]
Objective: To evaluate the efficacy and safety of this compound plus metronidazole compared to meropenem in the treatment of cIAI.
Study Design: Randomized, multicenter, double-blind, active-controlled, non-inferiority trial.
Patient Population: Adult patients with a diagnosis of cIAI requiring surgical intervention.
Intervention:
-
Experimental Arm: this compound (2g ceftazidime / 0.5g avibactam) administered intravenously every 8 hours over 2 hours, plus metronidazole (500 mg) intravenously every 8 hours.[19]
-
Comparator Arm: Meropenem (1g) administered intravenously every 8 hours.
Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.
Key Procedures:
-
Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.
-
Treatment Administration: Study drugs are administered for a duration of 5 to 14 days.
-
Assessments:
-
Baseline: Collection of demographic data, medical history, and baseline pathogens from the site of infection.
-
On-treatment: Monitoring of clinical signs and symptoms, and adverse events.
-
End-of-Treatment (EOT): Clinical assessment of cure.
-
Test-of-Cure (TOC): Final assessment of clinical cure.
-
Late Follow-up: Assessment of long-term outcomes and safety.
-
-
Statistical Analysis: A non-inferiority margin (e.g., -12.5%) is pre-specified to compare the clinical cure rates between the two treatment groups.
Conclusion
This compound represents a significant therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative pathogens. Its potent in-vitro activity, particularly against ESBL, KPC, and AmpC-producing organisms, and demonstrated clinical efficacy in robust clinical trials, underscore its importance in an era of increasing antimicrobial resistance. The provided protocols offer a framework for the in-vitro evaluation and clinical trial design for this important antimicrobial agent.
References
- 1. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]
- 2. What Does Avibactam / Ceftazidime Do? [synapse.patsnap.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Allergan Announces FDA Approval of this compound® (ceftazidime and avibactam) for Pediatric Patients [prnewswire.com]
- 6. This compound (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime-Avibactam (this compound): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Ceftazidime-Avibactam against Isolates from Patients in a Phase 3 Clinical Trial for Treatment of Complicated Intra-abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. FDA OKs Updated Label for this compound in Complicated UTI [medscape.com]
- 16. iacld.com [iacld.com]
- 17. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceftazidime-Avibactam in Real-World Clinical Practice
Introduction
Ceftazidime-avibactam (CZA) is a combination antimicrobial agent comprising a third-generation cephalosporin (B10832234) and a novel β-lactamase inhibitor.[1][2] It has demonstrated efficacy against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1][3] This document provides a synthesis of real-world clinical practice studies, offering insights into its use, effectiveness, and safety across various patient populations and infection types. The following sections detail quantitative data from these studies, experimental protocols for conducting similar real-world evidence generation, and visualizations of key experimental workflows.
Data Presentation: Summary of Real-World Studies
The following tables summarize key quantitative data from several real-world studies on ceftazidime-avibactam, providing a comparative overview of patient demographics, infection characteristics, causative pathogens, and clinical outcomes.
Table 1: Patient Demographics and Baseline Characteristics
| Study (Region) | Number of Patients | Mean Age (years) | Male (%) | Key Comorbidities (%) |
| OZAVIE (France)[4] | 257 | 58.4 | 70.4 | Diabetes (30.0), Chronic renal failure (25.7), Immunocompromised (31.1) |
| Taiwanese Multicenter Study[5][6] | 472 | 70.6 | Not Specified | High Charlson Comorbidity Index (73.1% ≥ 4) |
| EZTEAM (Europe & LATAM)[7][8] | 569 (516 analyzed) | 62.0 (median) | 68.2 | Not specified in detail |
| Indian Retrospective Analysis[9][10] | 189 | Not Specified | 65.1 | Renal dysfunction (37.6) |
| US Multicenter Study[3][11] | 203 | Not Specified | Not Specified | Not specified in detail |
| VA Healthcare System (US)[12] | 1,048 | 71.5 | 98.3 | Hypertension (74.8), Nervous system disorders (60.2), Diabetes (48.7), Cancer (45.1) |
Table 2: Infection Types and Causative Pathogens
| Study (Region) | Common Infection Types (%) | Most Frequent Pathogens (%) |
| OZAVIE (France)[4] | Nosocomial pneumonia (34.2), Complicated UTI (17.5), Complicated intra-abdominal (14.8) | Pseudomonas aeruginosa (52.4), Klebsiella spp. (34.9), Enterobacter spp. (18.4) |
| Taiwanese Multicenter Study[5][6] | Respiratory tract (46.2), Complicated UTI (22.0), Complicated intra-abdominal (14.0) | Klebsiella pneumoniae (64.4), Pseudomonas aeruginosa (17.8), Escherichia coli (8.3) |
| EZTEAM (Europe & LATAM)[7][8] | HAP/VAP (22.1), cUTI (20.0), BSI (18.8), cIAI (17.4) | Klebsiella pneumoniae (59.3) |
| Indian Retrospective Analysis[9][10] | UTI (29.1), Nosocomial pneumonia (29.1), Intra-abdominal (15.9) | Not specified in detail |
| US Multicenter Study[3][11] | Respiratory (37.4), Urinary tract (19.7), Intra-abdominal (18.7) | CRE (57.6), Pseudomonas spp. (31.0) |
| VA Healthcare System (US)[12] | Not specified in detail | Pseudomonas aeruginosa (36.3), Klebsiella species (34.1) |
Table 3: Clinical and Microbiological Outcomes
| Study (Region) | Clinical Success/Cure Rate (%) | Microbiological Success/Cure Rate (%) | 28/30-Day Mortality Rate (%) | In-Hospital Mortality Rate (%) |
| OZAVIE (France)[4] | 79.0 (Global Success) | Not Specified | 20.2 | Not Specified |
| Taiwanese Multicenter Study[5][6] | 58.1 | Not Specified | Not Specified | 41.1 |
| EZTEAM (Europe & LATAM)[7][8] | 77.3 | Not Specified | Not Specified | 23.1 |
| Indian Retrospective Analysis[9][10] | 76.3 (at Day 14/EOT) | 60.3 (at Day 14/EOT) | Not Specified | Not Specified |
| US Multicenter Study[3][11] | 70.9 (Clinical Failure: 29.1%) | 94.1 (Microbiological Failure: 5.9%) | 17.2 | Not Specified |
| Chinese CR-GNB Study[2] | 59.6 | 42.6 (14-day clearance) | 27.7 | Not Specified |
Experimental Protocols
This section details the methodologies for conducting real-world clinical practice studies on ceftazidime-avibactam, based on the protocols described in the cited literature.
Protocol 1: Prospective, Multicenter, Observational Study
-
Objective: To assess the real-world effectiveness, use, and safety of ceftazidime-avibactam in hospitalized patients.[4]
-
Study Design: A prospective, multicenter, observational cohort study.[4]
-
Patient Population:
-
Inclusion Criteria: Hospitalized adult patients (≥18 years) who have initiated treatment with ceftazidime-avibactam for a suspected or documented Gram-negative bacterial infection within a specified timeframe (e.g., 14 days) prior to enrollment.[4]
-
Exclusion Criteria: Patients enrolled in any interventional clinical trial.[9]
-
-
Data Collection:
-
Demographic data: Age, sex.[4]
-
Clinical data: Comorbidities, type and source of infection, severity scores (e.g., SOFA score).[4][5]
-
Microbiological data: Causative pathogens and their susceptibility profiles.[4]
-
Therapeutic data: Ceftazidime-avibactam dosage, duration of therapy, concomitant antimicrobial agents.[4]
-
-
Outcome Measures:
-
Primary Outcome: Clinical outcome at a predefined time point (e.g., end of treatment, 30 days). Outcomes can be categorized as:
-
Secondary Outcomes:
-
-
Statistical Analysis: Descriptive statistics for all variables. Logistic regression can be used to identify factors associated with clinical outcomes and mortality.
Protocol 2: Retrospective, Multicenter, Cohort Study
-
Objective: To investigate the clinical characteristics, microbiology, and outcomes of patients treated with ceftazidime-avibactam.[5][6]
-
Study Design: A multicenter, retrospective cohort study.[5][6]
-
Data Source: Patient medical records (electronic or paper-based).[9]
-
Patient Population:
-
Data Extraction: A standardized data collection form should be used to extract the following information:
-
Patient demographics and baseline clinical characteristics.
-
Details of the infection and microbiological findings.
-
Complete treatment details, including start and end dates of ceftazidime-avibactam and any other antibiotics.
-
Clinical and microbiological outcomes.
-
Adverse events.
-
-
Outcome Measures:
-
Statistical Analysis: Similar to the prospective study, with appropriate methods to handle potential biases inherent in retrospective data.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of real-world studies of ceftazidime-avibactam.
Caption: Workflow for patient enrollment and data collection in a prospective observational study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection [frontiersin.org]
- 3. Real-World Experience With Ceftazidime-Avibactam for Multidrug-Resistant Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world use, effectiveness, and safety of ceftazidime-avibactam: Results of the French cohort OZAVIE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-world use and treatment outcomes of ceftazidime-avibactam in gram-negative bacterial infection in Taiwan: A multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. The Use and Effectiveness of Ceftazidime–Avibactam in Real-World Clinical Practice: EZTEAM Study | springermedizin.de [springermedizin.de]
- 8. The Use and Effectiveness of Ceftazidime-Avibactam in Real-World Clinical Practice: EZTEAM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-World Evidence on Use of Ceftazidime-Avibactam in the Management of Gram-Negative Infections: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-World Evidence on Use of Ceftazidime-Avibactam in the Management of Gram-Negative Infections: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-World Experience With Ceftazidime-Avibactam for Multidrug-Resistant Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-world utilization of ceftazidime/avibactam among inpatients in the national Veterans Affairs Healthcare System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Avycaz Resistance in Klebsiella pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Avycaz (ceftazidime-avibactam) in Klebsiella pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. β-Lactamase-Mediated Resistance
Q1: My K. pneumoniae isolate shows increasing MICs to this compound after exposure. How can I determine if this is due to β-lactamase mutations?
A1: Increased this compound MICs following exposure are frequently linked to mutations in the blaKPC gene, particularly in the omega-loop region.[1][2] These mutations can alter the enzyme's structure, reducing avibactam's binding affinity while sometimes paradoxically increasing susceptibility to carbapenems.[3][4]
Troubleshooting Experimental Workflow:
-
Isolate Confirmation: Ensure you are working with a pure culture of the resistant isolate. Streak for single colonies and perform confirmatory identification.
-
blaKPC Gene Sequencing: Amplify and sequence the entire coding region of the blaKPC gene from both the susceptible parent and the resistant daughter strains. Compare the sequences to identify any amino acid substitutions.[3] Common mutations associated with this compound resistance include D179Y, T243M, and others within the omega-loop.[2][3][4][5]
-
Cloning and Expression: To confirm that a specific mutation confers resistance, clone the mutated blaKPC gene into a susceptible E. coli or K. pneumoniae background and determine the this compound MIC of the transformed strain.[3][4]
Q2: I've identified a novel mutation in the blaKPC gene of an this compound-resistant isolate. How can I be sure this mutation is responsible for the resistance phenotype?
A2: Demonstrating a direct link between a novel blaKPC mutation and this compound resistance requires functional validation.
Troubleshooting Experimental Workflow:
-
Site-Directed Mutagenesis: Introduce the specific mutation into a wild-type blaKPC gene using site-directed mutagenesis.[4]
-
Expression in a Clean Background: Clone both the wild-type and the mutated gene into an expression vector and transform them into a susceptible host strain (e.g., E. coli TOP10).
-
MIC Determination: Perform broth microdilution to determine the this compound MIC for the strains expressing the wild-type and the mutated KPC enzyme. A significant increase in the MIC for the mutant confirms its role in resistance.[3][4]
Q3: My isolate is producing an OXA-48-like carbapenemase and is resistant to this compound. What is the likely mechanism?
A3: While this compound is typically active against OXA-48-producing isolates, resistance can emerge.[6][7] This is often not due to mutations in the blaOXA-48 gene itself but can be associated with co-existing resistance mechanisms, such as porin loss or the presence of other β-lactamases not inhibited by avibactam.[8][9] However, some studies have shown that exposure to this compound can select for mutations in OXA-48 that increase ceftazidime (B193861) hydrolysis.[6][7]
2. Porin and Efflux Pump-Mediated Resistance
Q1: I have an this compound-resistant K. pneumoniae isolate with a wild-type blaKPC gene. What other mechanisms should I investigate?
A1: In the absence of blaKPC mutations, this compound resistance can be mediated by alterations in outer membrane permeability, primarily through the loss or modification of porins, or by the upregulation of efflux pumps.[10][11][12]
Troubleshooting Experimental Workflow:
-
Porin Gene Analysis: Sequence the ompK35 and ompK36 genes, which encode the two major outer membrane porins in K. pneumoniae. Look for insertions, deletions, or premature stop codons that would result in non-functional proteins.[10][13][14][15] Mutations in another porin, LamB, have also been implicated in this compound resistance.[13][14][15]
-
Porin Expression Analysis (RT-qPCR): Quantify the expression levels of ompK35 and ompK36 using RT-qPCR. Reduced expression of these porins can limit the entry of this compound into the bacterial cell.[16]
-
Efflux Pump Inhibitor (EPI) Assay: Perform MIC testing with and without an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the this compound MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Efflux Pump Gene Expression (RT-qPCR): Analyze the expression of known efflux pump genes, such as those encoding the AcrAB-TolC system, to check for upregulation in the resistant isolate compared to a susceptible control.[17][18]
3. Metallo-β-Lactamase (MBL)-Mediated Resistance
Q1: My K. pneumoniae isolate is highly resistant to this compound, and I don't find any mutations in blaKPC or porin genes. What could be the cause?
A1: Avibactam does not inhibit metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[19][20][21] The presence of an MBL will confer resistance to this compound.
Troubleshooting Experimental Workflow:
-
Phenotypic MBL Detection: Use a phenotypic test, such as the modified Hodge test or a double-disk synergy test with EDTA, to screen for MBL production.
-
Molecular Detection of MBL Genes: Perform PCR to detect common MBL genes, including blaNDM, blaVIM, and blaIMP.[19][20][21]
Quantitative Data Summary
Table 1: Impact of blaKPC Mutations on this compound and Meropenem MICs (µg/mL)
| K. pneumoniae Isolate | KPC Variant | This compound MIC | Meropenem MIC | Reference |
| Baseline Isolate 1 | KPC-3 | 2/4 | 32 | [3] |
| Resistant Isolate 1 | KPC-3 (D179Y) | 32/4 | 2 | [3] |
| Baseline Isolate 2 | KPC-3 | 1/4 | 64 | [3] |
| Resistant Isolate 2 | KPC-3 (D179Y/T243M) | 64/4 | 1 | [3] |
| Baseline Isolate 3 | KPC-3 | 4/4 | 16 | [3] |
| Resistant Isolate 3 | KPC-3 (V240G) | >128/4 | 4 | [3] |
Table 2: Impact of Porin Gene Complementation on this compound MIC (µg/mL)
| K. pneumoniae Strain | Relevant Genotype | This compound MIC | Reference |
| Induced Resistant Strain | lamB mutation | 16 | [13][14][15] |
| Complemented Strain | Wild-type lamB | 4 | [13][14][15] |
| Induced Resistant Strain | ftsI (PBP3) mutation | 32 | [13][14][15] |
| Complemented Strain | Wild-type ftsI | 8 | [13][14][15] |
Experimental Protocols
1. Broth Microdilution for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), this compound (ceftazidime-avibactam) powder, 96-well microtiter plates, bacterial inoculum, incubator.
-
Procedure:
-
Prepare a stock solution of this compound. Avibactam is typically used at a fixed concentration of 4 µg/mL.[22][23]
-
Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates, ensuring each well also contains 4 µg/mL of avibactam.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth.[24]
-
2. PCR and Sanger Sequencing of blaKPC
-
Materials: DNA extraction kit, PCR primers flanking the blaKPC gene, Taq polymerase, dNTPs, PCR buffer, thermocycler, gel electrophoresis equipment, Sanger sequencing service.
-
Procedure:
-
Extract genomic DNA from the K. pneumoniae isolate.
-
Amplify the blaKPC gene using PCR with primers that bind to the regions upstream and downstream of the coding sequence.
-
Verify the amplification of a product of the correct size by agarose (B213101) gel electrophoresis.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the resulting sequence and compare it to a wild-type blaKPC reference sequence to identify mutations.[3]
-
3. RT-qPCR for ompK35 and ompK36 Gene Expression
-
Materials: RNA extraction kit, reverse transcriptase, qPCR primers for ompK35, ompK36, and a housekeeping gene (e.g., rpoB), SYBR Green master mix, real-time PCR system.[16]
-
Procedure:
-
Grow the K. pneumoniae isolates to the mid-logarithmic phase.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for ompK35, ompK36, and the housekeeping gene.
-
Calculate the relative expression of the porin genes in the resistant isolate compared to a susceptible control using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[16]
-
4. β-Lactamase Activity Assay
-
Materials: Bacterial cell lysate, nitrocefin (B1678963) (a chromogenic cephalosporin), spectrophotometer, buffer (e.g., phosphate (B84403) buffer, pH 7.0).[25][26]
-
Procedure:
-
Prepare a crude cell lysate from the K. pneumoniae isolate.
-
In a cuvette, mix the cell lysate with the buffer.
-
Initiate the reaction by adding a known concentration of nitrocefin.
-
Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.[26]
-
The rate of hydrolysis is proportional to the β-lactamase activity.
-
Visualizations
Caption: Overview of this compound action and resistance mechanisms in K. pneumoniae.
Caption: Experimental workflow for confirming KPC-mediated this compound resistance.
Caption: Workflow for investigating porin-mediated this compound resistance.
References
- 1. Ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae accompanied hypermucoviscosity acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime/Avibactam-Resistant Klebsiella pneumoniae subsp. pneumoniae Isolates in a Tertiary Italian Hospital: Identification of a New Mutation of the Carbapenemase Type 3 (KPC-3) Gene Conferring Ceftazidime/Avibactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. In-Vitro Selection of Ceftazidime/Avibactam Resistance in OXA-48-Like-Expressing Klebsiella pneumoniae: In-Vitro and In-Vivo Fitness, Genetic Basis and Activities of β-Lactam Plus Novel β-Lactamase Inhibitor or β-Lactam Enhancer Combinations | MDPI [mdpi.com]
- 10. Resistance to Ceftazidime-Avibactam in Klebsiella pneumoniae Due to Porin Mutations and the Increased Expression of KPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae. [repository.cam.ac.uk]
- 14. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Study of OmpK35 and OmpK36 Expression in Carbapenem Resistant ESBL Producing Clinical Isolates of Klebsiella pneumoniae [scirp.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Klebsiella pneumoniae AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jidc.org [jidc.org]
- 20. Ceftazidime-avibactam resistance determination in carbapenem-resistant Klebsiella pneumoniae infections before its use in practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Acquisition of a Stable and Transferable blaNDM-5-Positive Plasmid With Low Fitness Cost Leading to Ceftazidime/Avibactam Resistance in KPC-2-Producing Klebsiella pneumoniae During Treatment [frontiersin.org]
- 22. MIC Profiling of Ceftazidime-Avibactam against two Carbapenemase producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC profiling of ceftazidime/avibactam against two carbapenemase-producing Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 25. Enhancing the activity of β-lactamase inhibitory protein-II with cell-penetrating peptide against KPC-2-carrying Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Avycaz® (ceftazidime-avibactam) Dosage in Patients with Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Avycaz (ceftazidime-avibactam) dosage in patients with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental and clinical research.
Troubleshooting Guide
Q1: We observed sub-therapeutic plasma concentrations of ceftazidime-avibactam in a critically ill patient with a creatinine (B1669602) clearance (CrCl) of 45 mL/min, despite following the recommended dosage adjustments. What could be the underlying cause and how can we address it?
A1: Sub-therapeutic concentrations in this scenario could be due to Augmented Renal Clearance (ARC), a condition often seen in critically ill patients where renal function is enhanced, leading to faster drug elimination than predicted by standard equations.[1][2][3][4]
-
Possible Cause: The patient's actual renal clearance may be higher than the estimated CrCl, leading to rapid excretion of this compound. Standard dosing adjustments for moderate renal impairment might be insufficient in this context.[1][2]
-
Recommended Action:
-
Therapeutic Drug Monitoring (TDM): Implement TDM to measure trough concentrations (Cmin) of both ceftazidime (B193861) and avibactam (B1665839).[5][6][7] The target for ceftazidime is typically a free plasma concentration greater than 8 mg/L for at least 50% of the dosing interval, while for avibactam, it is a free plasma concentration exceeding 1 mg/L for the same duration.[8]
-
Dosage Adjustment: Based on TDM results, consider increasing the dose or frequency of administration. For instance, in patients with moderate renal impairment, a dose of 1.25g every 8 hours is now recommended, which is a 50% increase in the total daily dose compared to earlier recommendations, precisely to mitigate the risk of underdosing.[9][10]
-
Monitor Renal Function: Continuously monitor the patient's renal function as it can change rapidly in critically ill individuals.[11]
-
Q2: A patient with severe renal impairment (CrCl 20 mL/min) on this compound developed neurological symptoms. Could this be related to the drug, and what is the appropriate course of action?
A2: Yes, neurological adverse events, such as encephalopathy and seizures, can be associated with ceftazidime accumulation in patients with renal impairment who do not receive appropriate dosage adjustments.[11]
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Possible Cause: In severe renal impairment, the clearance of both ceftazidime and avibactam is significantly reduced.[12] Without proper dose reduction, the drugs can accumulate to toxic levels.
-
Recommended Action:
-
Verify Dosage: Ensure the patient is receiving the correct, adjusted dose for their level of renal function. For a CrCl of 16-30 mL/min, the recommended dose is 0.94g (0.75g ceftazidime/0.19g avibactam) administered intravenously every 12 hours.[13]
-
Therapeutic Drug Monitoring (TDM): If possible, perform TDM to confirm drug accumulation.
-
Clinical Assessment: Correlate the timing of the neurological symptoms with drug administration. Consider alternative causes for the symptoms.
-
Consultation: Consult with an infectious diseases pharmacist or physician to re-evaluate the treatment regimen.
-
Q3: We are designing a study involving patients on intermittent hemodialysis (IHD). When is the optimal time to administer this compound?
A3: Both ceftazidime and avibactam are significantly removed by hemodialysis.[12][14] Therefore, this compound should be administered after hemodialysis on dialysis days to ensure therapeutic drug levels are maintained.[12][14] Approximately 55% of the avibactam dose is removed during a 4-hour hemodialysis session.[14]
Frequently Asked Questions (FAQs)
Q1: What are the standard dosage adjustments for this compound in adult patients with renal impairment?
A1: Dosage adjustments for this compound are based on the patient's estimated creatinine clearance (CrCl). The following table summarizes the recommended dosages for adult patients:
| Estimated Creatinine Clearance (mL/min) | Recommended this compound (ceftazidime-avibactam) Dosage | Frequency |
| > 50 | 2.5 g (2 g / 0.5 g) | Every 8 hours |
| 31 to 50 | 1.25 g (1 g / 0.25 g) | Every 8 hours |
| 16 to 30 | 0.94 g (0.75 g / 0.19 g) | Every 12 hours |
| 6 to 15 | 0.94 g (0.75 g / 0.19 g) | Every 24 hours |
| ≤ 5 (End-Stage Renal Disease on IHD) | 0.94 g (0.75 g / 0.19 g) | Every 48 hours |
Data sourced from multiple clinical guidelines and studies.[13][14] Note: For patients on intermittent hemodialysis (IHD), this compound should be administered after the dialysis session.[12][14]
Q2: Why is it crucial to monitor renal function daily in patients with changing renal status receiving this compound?
A2: Both ceftazidime and avibactam are primarily eliminated by the kidneys.[10] In patients with unstable renal function, creatinine clearance can fluctuate significantly. Daily monitoring is essential to adjust the this compound dosage accordingly to prevent either sub-therapeutic exposure, which can lead to treatment failure and resistance, or drug accumulation, which can increase the risk of adverse events like neurotoxicity.[9][11]
Q3: What are the pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound?
A3: The key PK/PD targets for the efficacy of this compound are:
-
Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) should be at least 50%.
-
Avibactam: The percentage of the dosing interval during which the free drug concentration is above a critical threshold concentration (%fT > CT) of 1 mg/L should be at least 50%.[8]
Achieving these joint targets is associated with a high probability of therapeutic success.[9]
Q4: Can this compound be used in patients undergoing Continuous Renal Replacement Therapy (CRRT)?
A4: There is limited data to provide definitive dosing recommendations for patients on CRRT. The clearance of ceftazidime and avibactam can vary depending on the specific type and settings of CRRT. Therefore, therapeutic drug monitoring is highly recommended to guide individualized dosing in this patient population.
Experimental Protocols
1. Therapeutic Drug Monitoring (TDM) of Ceftazidime and Avibactam using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous determination of ceftazidime and avibactam concentrations in patient serum.
-
Sample Collection and Preparation:
-
Collect whole blood samples in appropriate tubes.
-
Separate serum by centrifugation.
-
Store serum samples at -80°C until analysis.[5]
-
For analysis, precipitate proteins from the serum sample using acetonitrile.
-
After centrifugation, the supernatant can be further processed and injected into the HPLC system.
-
-
HPLC System and Conditions:
-
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm) is suitable for separation.[5]
-
Mobile Phase: An isocratic mobile phase can be composed of a buffer (e.g., 50 mmol/L potassium dihydrogen phosphate), acetonitrile, and methanol.[5] To enhance the retention of the polar avibactam molecule, an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added to the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 254 nm or 260 nm, where both compounds show good absorbance.[5]
-
Run Time: The method can be optimized for a short run time, with ceftazidime and avibactam eluting at distinct retention times (e.g., approximately 2.2 minutes for ceftazidime and 3.7 minutes for avibactam under specific conditions).
-
-
Quantification:
-
Prepare calibration curves using standards of known concentrations of ceftazidime and avibactam.
-
Analyze patient samples and determine the concentrations of both drugs by comparing their peak areas to the calibration curves.
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
PK/PD modeling is a valuable tool to optimize dosing regimens.
-
Model Development:
-
Develop a population pharmacokinetic (PopPK) model, typically a two-compartment model, to describe the absorption, distribution, metabolism, and excretion of ceftazidime and avibactam.[8]
-
Incorporate patient covariates such as creatinine clearance, age, and weight into the model to explain inter-individual variability in pharmacokinetics. Creatinine clearance is a key covariate influencing the clearance of both drugs.[8]
-
-
Monte Carlo Simulation:
-
Use the developed PopPK model to perform Monte Carlo simulations with a large number of virtual patients.
-
For different dosing regimens and patient populations (e.g., varying degrees of renal impairment), simulate the concentration-time profiles of ceftazidime and avibactam.
-
-
Probability of Target Attainment (PTA) Analysis:
-
For each simulated scenario, calculate the probability of achieving the predefined PK/PD targets (%fT > MIC for ceftazidime and %fT > CT for avibactam).
-
A dosing regimen is considered effective if it achieves a high PTA (typically ≥90%).
-
Visualizations
Caption: Renal clearance pathway of this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Relationship between renal function and dosage.
References
- 1. Therapeutic Drug Monitoring of Ceftazidime-Avibactam Concentrations in Carbapenem-Resistant K. pneumoniae-Infected Patients With Different Kidney Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceftazidime‐Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftazidime-avibactam induced renal disorders: past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. droracle.ai [droracle.ai]
- 7. certara.com [certara.com]
- 8. Dosing Evaluation of Ceftazidime–Avibactam in Intensive Care Unit Patients Based on Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 14. Pharmacokinetic/Pharmacodynamic Simulations of Cost-Effective Dosage Regimens of Ceftolozane-Tazobactam and Ceftazidime-Avibactam in Patients with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avycaz (Ceftazidime-Avibactam) Susceptibility Testing for Multidrug-Resistant (MDR) Pathogens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Avycaz (ceftazidime-avibactam) susceptibility testing of multidrug-resistant (MDR) pathogens.
Frequently Asked Questions (FAQs)
Q1: What are the approved methods for this compound susceptibility testing?
A1: The approved methods for this compound susceptibility testing include broth microdilution (BMD), agar (B569324) dilution, disk diffusion, and gradient diffusion (Etest).[1] Automated systems may also be used, but it's crucial to verify their performance against reference methods.[2]
Q2: Which organisms are typically tested for this compound susceptibility?
A2: this compound is primarily active against Enterobacterales and Pseudomonas aeruginosa.[1][3] It is indicated for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired/ventilator-associated bacterial pneumonia caused by susceptible Gram-negative bacteria.[4]
Q3: What are the established clinical breakpoints for this compound?
A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for this compound. These breakpoints are essential for interpreting minimum inhibitory concentration (MIC) values and determining if an organism is susceptible, intermediate, or resistant.[5][6][7][8]
Q4: What are the common mechanisms of resistance to this compound in MDR pathogens?
A4: Resistance to this compound in Enterobacterales is often due to mutations in β-lactamase genes, particularly blaKPC.[1][9] In P. aeruginosa, resistance mechanisms can include modifications of the chromosomal cephalosporinase (B13388198) (AmpC), porin loss (OprD), and overexpression of efflux pumps.[10][11] Avibactam is not active against metallo-β-lactamases (MBLs), so organisms producing these enzymes are intrinsically resistant to this compound.[11]
Q5: Can this compound be used in combination with other antibiotics for MBL-producing organisms?
A5: Yes, for infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales, the combination of ceftazidime-avibactam with aztreonam (B1666516) is a recommended treatment option.[12] Specific testing methods, such as broth disk elution, are available to assess the in-vitro activity of this combination.[13]
Troubleshooting Guides
Problem 1: Discrepant results between different susceptibility testing methods (e.g., Etest vs. broth microdilution).
-
Question: My Etest result indicates resistance, but the broth microdilution (BMD) result suggests susceptibility. What could be the cause?
-
Answer: Discrepancies between methods can occur, especially for isolates with MICs near the susceptibility breakpoint.[14] The Etest has shown good categorical agreement with BMD but major errors (false resistance) can occur.[15][16] It is recommended to repeat the testing, paying close attention to procedural details. If discrepancies persist, consider sending the isolate to a reference laboratory for confirmation.[14] For isolates with disk diffusion zones of 20 to 22 mm, confirmatory MIC testing is recommended to avoid false-susceptible or false-resistant results.[17]
Problem 2: Unexpected this compound resistance in a previously susceptible isolate.
-
Question: An isolate that was previously susceptible to this compound now tests as resistant. What could explain this?
-
Answer: The emergence of resistance during therapy is a known phenomenon.[18] This can be due to the selection of resistant subpopulations or the acquisition of new resistance mechanisms. Common mechanisms include mutations in the blaKPC gene.[1] It is crucial to perform repeat susceptibility testing and consider molecular methods to investigate the underlying resistance mechanism.
Problem 3: Difficulty in reading Etest results.
-
Question: I am having trouble interpreting the elliptical zone of inhibition with the this compound Etest. What are the best practices for reading these results?
-
Answer: For Etest, the MIC is read where the edge of the inhibition ellipse intersects the side of the strip. In cases of trailing endpoints or indistinct zones, it is important to follow the manufacturer's reading guide. An Etest MIC value that falls between standard two-fold dilutions should be rounded up to the next upper two-fold value before categorization.
Problem 4: Quality control (QC) failures.
-
Question: My quality control strains are consistently out of range for this compound susceptibility testing. What should I do?
-
Answer: Consistent QC failures indicate a systematic issue with the testing process. Potential causes include improper storage of QC strains, media, or antibiotic disks/strips; errors in inoculum preparation; incorrect incubation conditions; or equipment calibration issues. A systematic review of the entire testing procedure is necessary to identify and rectify the source of the error.
Data Presentation
Table 1: CLSI and EUCAST Breakpoints for this compound (Ceftazidime-Avibactam)
| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacterales (CLSI) | MIC (µg/mL) | ≤8/4 | - | ≥16/4 | [19] |
| Disk Diffusion (mm) | ≥21 | - | ≤20 | [19] | |
| Enterobacterales (EUCAST) | MIC (µg/mL) | ≤8 | - | >8 | [11] |
| Disk Diffusion (mm) | ≥13 | - | <13 | [20] | |
| P. aeruginosa (CLSI) | MIC (µg/mL) | ≤8/4 | - | ≥16/4 | [19] |
| Disk Diffusion (mm) | ≥21 | - | ≤20 | [19] | |
| P. aeruginosa (EUCAST) | MIC (µg/mL) | ≤8 | - | >8 | [11] |
| Disk Diffusion (mm) | ≥17 | - | <17 | [20] |
Table 2: Performance of Different this compound Susceptibility Testing Methods Compared to Broth Microdilution (BMD)
| Method | Organism Group | Categorical Agreement (%) | Major Error (%) | Very Major Error (%) | Reference |
| Etest | Enterobacterales | 99.6 | 0.2 | 0.2 | [21][22] |
| K. pneumoniae (ceftazidime- & meropenem-resistant) | Met equivalency threshold | - | - | [15] | |
| MDR non-K. pneumoniae | Did not meet equivalency | - | - | [15] | |
| Disk Diffusion (30/20 µg) | Enterobacterales | 99.8 | - | 0.2 | [21][22] |
| K. pneumoniae (ceftazidime- & meropenem-resistant) | Did not meet equivalency | - | - | [15] | |
| Disk Diffusion (10/4 µg) | K. pneumoniae (ceftazidime- & meropenem-resistant) | Met equivalency threshold | - | - | [15] |
Experimental Protocols
Broth Microdilution (BMD) Method (Reference Method)
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of ceftazidime (B193861) in CAMHB containing a fixed concentration of 4 µg/mL avibactam.
-
Inoculate Microdilution Plate: Add the diluted bacterial suspension to each well of the microdilution plate containing the antibiotic dilutions.
-
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Disk Diffusion Method
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Apply Antibiotic Disk: Aseptically apply a ceftazidime-avibactam disk (30/20 µg for CLSI, 10/4 µg for EUCAST) to the surface of the inoculated MHA plate.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: Compare the zone diameter to the established breakpoints to determine susceptibility.
Gradient Diffusion (Etest) Method
-
Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the Disk Diffusion Method.
-
Apply Etest Strip: Aseptically apply the this compound Etest strip to the surface of the inoculated MHA plate.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read MIC: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
-
Interpret Results: Compare the MIC value to the established breakpoints.
Visualizations
Caption: Experimental workflow for this compound susceptibility testing.
References
- 1. Frontiers | Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. megumed.de [megumed.de]
- 12. Antibiotic Susceptibility Pseudomonas Aeruginosa Study [idse.net]
- 13. health.maryland.gov [health.maryland.gov]
- 14. researchgate.net [researchgate.net]
- 15. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of two gradient diffusion tests to determine susceptibility to aztreonam and ceftazidime–avibactam in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contagionlive.com [contagionlive.com]
- 19. clsi.org [clsi.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates [mdpi.com]
- 22. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Efflux Pumps on Avycaz® Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the efficacy of Avycaz® (ceftazidime-avibactam) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for this compound against our laboratory strain of Pseudomonas aeruginosa. Could efflux pumps be responsible?
A1: Yes, the overexpression of intrinsic efflux pumps is a known mechanism that can reduce the susceptibility of P. aeruginosa to this compound. The primary efflux pump implicated is the Resistance-Nodulation-Division (RND) type pump, MexAB-OprM. Overexpression of this pump can lead to a modest increase in the MIC of this compound, typically by about four-fold in laboratory strains like PAO1.[1] This is often due to the efflux of the avibactam (B1665839) component, which reduces its effective intracellular concentration and ability to inhibit β-lactamases like AmpC.[2][3]
Q2: How significant is the impact of the AcrAB-TolC efflux pump on this compound efficacy in Klebsiella pneumoniae?
A2: In Klebsiella pneumoniae, the AcrAB-TolC efflux pump can contribute to reduced susceptibility to this compound, but its impact is often observed in concert with other resistance mechanisms.[4][5] For instance, resistance to this compound in K. pneumoniae often involves a combination of factors such as mutations in the KPC β-lactamase, porin loss (OmpK35/36), and increased efflux activity.[5] Strains with mutations in regulators like ramR, which leads to overexpression of the AcrAB-TolC pump, may exhibit elevated MICs.[4]
Q3: We suspect efflux pump involvement in our experiments. How can we confirm this?
A3: There are two primary approaches to investigate the role of efflux pumps:
-
Phenotypic Assays: You can perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of the EPI suggests that efflux is contributing to the observed resistance. However, studies have shown that the reduction in this compound MIC with PAβN can sometimes be minor (around 2-fold), indicating a complex interplay of resistance mechanisms.[6][7]
-
Genotypic/Expression Analysis: Quantify the expression levels of the efflux pump genes (e.g., mexA or mexB for P. aeruginosa; acrA or acrB for K. pneumoniae) using quantitative real-time PCR (qRT-PCR). A significant upregulation of these genes in your test strain compared to a susceptible reference strain (e.g., PAO1) is a strong indicator of efflux-mediated resistance.
Q4: Does avibactam itself inhibit efflux pumps?
A4: No, avibactam is a β-lactamase inhibitor and is not known to have inhibitory activity against bacterial efflux pumps. In fact, avibactam can be a substrate for certain efflux pumps, such as MexAB-OprM in P. aeruginosa, which is why overexpression of this pump can reduce the overall efficacy of the ceftazidime-avibactam combination.[2][3]
Q5: Our strain shows high-level resistance to this compound (MIC >16 µg/mL). Is this likely due to efflux alone?
A5: It is unlikely that efflux pump overexpression alone will confer high-level resistance to this compound. High-level resistance typically arises from the acquisition of β-lactamases that are not inhibited by avibactam (e.g., metallo-β-lactamases) or from a combination of multiple resistance mechanisms.[1] In laboratory-derived mutants, high-level resistance is often associated with specific mutations in the target β-lactamase (e.g., KPC-3) combined with porin loss and/or efflux pump overexpression.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high this compound MIC in P. aeruginosa | Overexpression of the MexAB-OprM efflux pump. | 1. Perform this compound MIC testing with and without the efflux pump inhibitor PAβN (See Protocol 2). A ≥4-fold MIC reduction is indicative of efflux involvement. 2. Quantify mexA or mexB gene expression via qRT-PCR (See Protocol 3). Compare expression to a wild-type strain (e.g., PAO1). |
| This compound MIC is elevated, but not restored to susceptible levels with an EPI. | Multiple resistance mechanisms are present. | 1. Sequence the gene for the primary β-lactamase (e.g., ampC, blaKPC) to check for mutations that may affect avibactam binding. 2. Assess outer membrane permeability by analyzing the expression or sequence of porin genes (e.g., oprD). |
| Variable or inconsistent this compound MIC results. | Instability of efflux pump expression or experimental variability. | 1. Ensure consistent growth phases and inoculum preparation for all experiments. 2. Perform the Ethidium (B1194527) Bromide-Cartwheel Assay to qualitatively assess efflux pump activity across your bacterial population (See Protocol 4). |
| This compound resistance emerges during serial passage experiments. | Selection for mutants with multiple resistance mechanisms. | 1. Characterize isolates from different time points. 2. Analyze for a step-wise increase in efflux pump gene expression (qRT-PCR). 3. Perform whole-genome sequencing on resistant isolates to identify mutations in efflux pump regulators, porins, and β-lactamase genes. |
Quantitative Data Summary
Table 1: Impact of Efflux Pump Overexpression on this compound MICs in Pseudomonas aeruginosa PAO1 Isogenic Mutants
| Strain Genotype | Relevant Characteristics | Ceftazidime (B193861) MIC (µg/mL) | This compound (Ceftazidime/Avibactam) MIC (µg/mL) | Fold Change in this compound MIC vs. PAO1 |
| PAO1 | Wild-Type | 1 | 0.5 | - |
| MexR mutant | MexAB-OprM Overexpression | 4 | 2 | 4 |
| AmpD mutant | AmpC Hyperproduction | 128 | 2 | 4 |
| AmpD-MexR mutant | AmpC Hyperproduction + MexAB-OprM Overexpression | 512 | 4 | 8 |
Data synthesized from a study by Cabot et al. Avibactam restores the activity of ceftazidime against isogenic PAO1 mutants with chromosomal β-lactam resistance mechanisms.[1]
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on this compound MICs in Carbapenem-Resistant P. aeruginosa (Non-CP-CRPA)
| Metric | This compound MIC (µg/mL) without PAβN | This compound MIC (µg/mL) with PAβN (25 µg/mL) |
| MIC50 | 8 | 4 |
| MIC90 | 32 | 16 |
| % of Isolates with ≥2-fold MIC reduction | - | 37.6% |
| % of Isolates with ≥4-fold MIC reduction | - | A non-minor proportion |
Data adapted from Gomis-Font et al., highlighting that while many isolates show some reduction in MIC, the effect is often modest.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination (CLSI-based)
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Preparation of this compound Stock: Prepare a stock solution of ceftazidime and a separate stock of avibactam. The final concentration of avibactam in the assay wells must be fixed at 4 µg/mL.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each well to achieve a final concentration of 4 µg/mL. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Protocol 2: MIC Determination with an Efflux Pump Inhibitor (EPI)
-
Procedure: Follow the steps outlined in Protocol 1.
-
EPI Addition: Prepare two sets of microtiter plates. In the second set, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration (e.g., 25 µg/mL).
-
Comparison: Determine the this compound MIC in the absence and presence of the EPI. A reduction of four-fold or greater in the MIC with the EPI is considered a significant indicator of efflux pump activity.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
RNA Extraction: Grow bacterial strains (test strain and a susceptible control like P. aeruginosa PAO1) to mid-logarithmic phase in a suitable broth. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the target efflux pump gene (e.g., mexB, acrB) and a housekeeping gene for normalization (e.g., rpoD, gyrB).
-
Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
-
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the test strain to the control strain.
Protocol 4: Ethidium Bromide-Agar Cartwheel Method for Phenotypic Efflux Detection
-
Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates containing varying concentrations of ethidium bromide (EtBr), typically ranging from 0.5 to 2.5 µg/mL. Protect plates from light.
-
Inoculum Preparation: Grow bacterial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Using a sterile swab, streak the bacterial strains from the edge of the plate towards the center, resembling the spokes of a wheel. Include a known wild-type (low efflux) and a known hyper-effluxing strain as negative and positive controls, respectively.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization: Visualize the plates under a UV transilluminator. Strains with active efflux will pump out the EtBr and show minimal to no fluorescence. Strains with poor efflux will accumulate EtBr and fluoresce brightly. The level of efflux activity is inversely proportional to the fluorescence.
Visualizations
Caption: Mechanism of this compound action and the role of efflux pumps.
Caption: Workflow for investigating efflux pump-mediated this compound resistance.
Caption: Troubleshooting flowchart for unexpected this compound resistance.
References
- 1. Activity of Ceftazidime-Avibactam against Clinical and Isogenic Laboratory Pseudomonas aeruginosa Isolates Expressing Combinations of Most Relevant β-Lactam Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of activity of ceftazidime-avibactam due to MexAB-OprM efflux and overproduction of AmpC cephalosporinase in Pseudomonas aeruginosa isolated from patients suffering from cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Klebsiella pneumoniae Mutants Resistant to Ceftazidime-Avibactam Plus Aztreonam, Imipenem-Relebactam, Meropenem-Vaborbactam, and Cefepime-Taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa [frontiersin.org]
Technical Support Center: Understanding the Limitations of Avycaz® (ceftazidime-avibactam) Against Metallo-β-Lactamase (MBL) Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Avycaz® (ceftazidime-avibactam) in experiments involving metallo-β-lactamase (MBL) producing bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not effective against bacterial isolates producing metallo-β-lactamases (MBLs)?
A1: The ineffectiveness of this compound against MBL-producing organisms is a fundamental limitation based on its mechanism of action. This compound combines ceftazidime (B193861), a third-generation cephalosporin, with avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor. Avibactam is a potent inhibitor of Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1][2] However, it does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which require a zinc ion for their enzymatic activity.[1][2][3] Therefore, in the presence of MBL-producing bacteria, ceftazidime is hydrolyzed and inactivated, rendering this compound ineffective.
Q2: We are observing resistance to this compound in our experiments with carbapenem-resistant Enterobacterales, but our isolates are negative for KPC and OXA-48. What could be the cause?
A2: If you are observing this compound resistance in carbapenem-resistant Enterobacterales that do not produce KPC or OXA-48 enzymes, it is highly probable that the resistance is mediated by an MBL. The presence of MBLs like NDM, VIM, and IMP is a primary reason for this compound's lack of activity.[2][3] It is crucial to perform molecular testing to detect the presence of MBL genes in your isolates to confirm this as the mechanism of resistance.
Q3: Is there a way to overcome the limitations of this compound against MBL producers in a research setting?
A3: Yes, a promising strategy to counteract MBL-mediated resistance is the combination of this compound with aztreonam (B1666516). Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often degraded by other co-produced β-lactamases (e.g., ESBLs, AmpC, KPC).[3] Avibactam in this compound can protect aztreonam from these other β-lactamases, thereby restoring its activity against MBL-producing isolates.[3][4] This combination has shown synergistic activity in vitro and has been used successfully in clinical settings to treat infections caused by MBL-producing bacteria.[4][5][6]
Q4: What are the expected MIC values for this compound against common MBL-producing bacteria?
A4: The Minimum Inhibitory Concentrations (MICs) of this compound against MBL-producing Enterobacterales and Pseudomonas aeruginosa are generally high, indicating resistance. For detailed quantitative data, please refer to the tables in the "Data Presentation" section of this guide.
Troubleshooting Guide
Problem 1: Unexpectedly high this compound MICs in supposed KPC-producing isolates.
-
Possible Cause: The isolate may be co-producing an MBL along with a KPC enzyme. Co-production of multiple carbapenemases is an emerging resistance mechanism.
-
Troubleshooting Steps:
-
Perform molecular testing (e.g., PCR) to screen for common MBL genes (e.g., blaNDM, blaVIM, blaIMP).
-
Consider whole-genome sequencing to identify all resistance determinants present in the isolate.
-
Problem 2: Inconsistent results in this compound/aztreonam synergy testing.
-
Possible Cause: The methodology for synergy testing can significantly impact the results. Different methods (e.g., disk diffusion, broth microdilution, E-test) have varying levels of standardization and interpretation criteria.
-
Troubleshooting Steps:
-
Ensure that a standardized and validated protocol is being followed. Refer to the "Experimental Protocols" section for detailed methodologies.
-
Use appropriate quality control strains to validate the test performance.
-
For disk diffusion methods, ensure the correct distance between disks.
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For broth microdilution, confirm the correct fixed concentration of avibactam is used when testing aztreonam.
-
Data Presentation
Table 1: In Vitro Activity of this compound against MBL-Producing Enterobacterales
| Organism | MBL Gene | Number of Isolates | This compound Susceptibility (%) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Enterobacterales | NDM | 328 | - | - | - | [7] |
| Enterobacterales | VIM | 15 | - | - | - | [7] |
| Enterobacterales | Class B MBLs | 38 | 15.8 | - | - | [4] |
| K. pneumoniae | NDM | - | 0.4 | - | - | [8] |
| E. coli | NDM | 18 | 5.56 | - | - | [9] |
Table 2: In Vitro Activity of the this compound-Aztreonam Combination against MBL-Producing Enterobacterales
| Organism | MBL Gene | Number of Isolates | This compound + Aztreonam Synergy/Susceptibility (%) | Reference |
| Enterobacterales | MBL-producers | 21 | 81 (synergy by disk diffusion) | [3] |
| Enterobacterales | MBL-producers | 38 | 84.2 (synergistic activity) | [4] |
| K. pneumoniae | NDM, VIM, IMP | - | - | [5] |
| Enterobacterales | MBL-producers | - | 80 (MIC ≤ 4 µg/mL for aztreonam with avibactam) | [10] |
Table 3: Clinical Outcomes of this compound-Aztreonam Combination Therapy for MBL-Producing Bacterial Infections
| Infection Type | Pathogen(s) | Number of Patients | Clinical Success/Cure Rate (%) | 30-Day Mortality Rate (%) | Reference |
| Bloodstream Infections | MBL-producing Enterobacterales | 215 | - | - | [7] |
| Various Infections | NDM-producing K. pneumoniae | 10 | - | 30 | [5] |
| Bloodstream Infections | MBL-producing Enterobacterales | 93 | 54 | 35 | [6] |
| Various Infections | VIM-producing Gram-negatives | 24 | - | 17 | [11] |
Experimental Protocols
1. Broth Microdilution (BMD) for this compound-Aztreonam Synergy Testing
This protocol is adapted from methodologies described in the literature and is intended for research purposes.
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
This compound (ceftazidime-avibactam) analytical powder
-
Aztreonam analytical powder
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a stock solution of avibactam.
-
In each well of a 96-well plate, prepare serial twofold dilutions of aztreonam in CAMHB.
-
Add a fixed concentration of avibactam to each well containing the aztreonam dilutions. A commonly used concentration is 4 µg/mL of avibactam.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC of aztreonam in the presence of avibactam, which is the lowest concentration of aztreonam that completely inhibits visible growth.
-
Interpret the results based on established breakpoints for aztreonam. A significant reduction in the aztreonam MIC in the presence of avibactam indicates synergy.
-
2. Disk Diffusion Synergy Test (Double-Disk Test)
This is a qualitative method to assess synergy.
-
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
This compound (30/20 µg) disks
-
Aztreonam (30 µg) disks
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a bacterial lawn by evenly streaking a 0.5 McFarland standardized inoculum onto an MHA plate.
-
Place an this compound disk and an aztreonam disk on the agar surface. The distance between the centers of the two disks should be approximately 20-30 mm.
-
Incubate the plate at 35-37°C for 16-20 hours.
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Observe for a synergistic effect, which is indicated by an enhancement or "bridging" of the inhibition zones between the two disks.
-
Mandatory Visualization
Caption: Ineffectiveness of this compound against MBL-producing bacteria.
Caption: Synergistic action of this compound and Aztreonam against MBL producers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mortality of metallo-β-lactamase-producing Enterobacterales bacteremias with combined ceftazidime–avibactam plus aztreonam vs. other active antibiotics: a multicenter target trial emulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting variable MIC results for ceftazidime-avibactam
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ceftazidime-avibactam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing higher than expected MIC values for ceftazidime-avibactam against seemingly susceptible isolates?
Several factors can contribute to unexpectedly high MIC values. Consider the following possibilities:
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Inoculum Effect: A higher than standard inoculum size can lead to elevated MICs. This phenomenon, known as the inoculum effect, is particularly relevant for β-lactam/β-lactamase inhibitor combinations.[1][2][3] Studies have shown that a high inoculum can result in 4- to 16-fold changes in ceftazidime-avibactam MICs.[4]
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Presence of Undetected Resistance Mechanisms: The isolate may possess resistance mechanisms that are not easily detected by routine screening. These can include:
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Metallo-β-lactamases (MBLs): Avibactam (B1665839) does not inhibit MBLs.[5] Therefore, isolates producing MBLs will exhibit high ceftazidime-avibactam MICs.
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Mutations in β-lactamase genes: Amino acid substitutions in β-lactamases, such as KPC, can reduce the binding affinity of avibactam, leading to increased MICs.[6][7]
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Porin Loss and Efflux Pumps: Reduced expression or mutations in outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can limit drug entry, while overexpression of efflux pumps can actively remove the drug from the cell, both contributing to higher MICs.[5][7][8]
-
-
Suboptimal Testing Conditions: Deviations from standardized testing protocols can significantly impact results. Acidic pH of the testing medium, for instance, has been shown to increase ceftazidime-avibactam MICs.[4][9]
2. My MIC results for the same isolate are inconsistent across different testing methods (e.g., broth microdilution, Etest, disk diffusion). Why is this happening and which result should I trust?
Discrepancies between methods are a known issue, especially for isolates with MICs near the susceptibility breakpoint.[10][11]
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Methodological Differences: Broth microdilution (BMD) is considered the reference method. Etest and disk diffusion are convenient but can sometimes yield results that differ from BMD.[12][13] For instance, studies have reported both very major errors (false resistance) and major errors (false susceptibility) with disk diffusion and Etest when compared to BMD.[11][12][13]
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Breakpoint Interpretation: For isolates with MICs close to the breakpoint (e.g., 8 µg/mL), minor variations in testing conditions can shift the result from susceptible to resistant, or vice-versa.[10]
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Recommendation: In cases of discordant results, especially for critical clinical or research samples, it is advisable to:
3. I suspect my ceftazidime-avibactam MIC results are being affected by the inoculum size. How can I control for this?
The inoculum effect is a critical factor to control in antimicrobial susceptibility testing.
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Standardized Inoculum Preparation: It is crucial to prepare the inoculum to the recommended density, typically 5 x 10^5 CFU/mL for broth microdilution.[2][9] Use a spectrophotometer or a McFarland standard to standardize the bacterial suspension.
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Verification of Inoculum Density: Periodically perform colony counts to verify that your inoculum preparation method consistently yields the correct density.
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Awareness of High-Inoculum Infections: For research purposes, especially when modeling infections with high bacterial loads (e.g., abscesses), be aware that the standard MIC may not accurately reflect the in vivo efficacy of the drug.[15]
4. What are the key experimental parameters I need to control strictly when performing ceftazidime-avibactam MIC testing?
Adherence to standardized protocols is paramount for reproducible results. Pay close attention to the following:
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Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST. The pH of the medium should be between 7.2 and 7.4.[4][9]
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Avibactam Concentration: For broth microdilution and agar (B569324) dilution, ceftazidime (B193861) is tested with a fixed concentration of avibactam, which is typically 4 µg/mL.[16][17][18]
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Incubation Conditions: Incubate at 35°C ± 2°C in ambient air for 16-20 hours. Incubation in an atmosphere with elevated CO2 can affect the pH of the medium and consequently the MIC values.[4][9]
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Quality Control: Routinely test quality control (QC) strains with known MIC ranges (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to ensure the accuracy and reproducibility of your testing system.[12][19]
Data Presentation
Table 1: Impact of Inoculum Size on Ceftazidime-Avibactam MICs for Extended-Spectrum β-Lactamase (ESBL)-Resistant Enterobacterales
| Inoculum Size | MIC50 (mg/L) | MIC90 (mg/L) |
| Standard (5 x 10^5 CFU/mL) | 0.5 | 2 |
| High (5 x 10^7 CFU/mL) | 1 | 8 |
Data adapted from a study on ESBL-resistant E. coli and K. pneumoniae blood isolates.[1]
Table 2: Effect of Varying In Vitro Testing Parameters on Ceftazidime-Avibactam MICs
| Parameter Variation | Organism Type | Fold Change in MIC |
| Acidic pH (5.0-6.0) | Enterobacteriaceae | 4- to 16-fold increase |
| Acidic pH (5.0-6.0) | P. aeruginosa | 4-fold decrease |
| High Inoculum (5 x 10^6 CFU/mL) | Enterobacteriaceae & P. aeruginosa | 4- to 16-fold increase |
| 5% CO2 Incubation | E. coli | 4-fold increase (for one isolate) |
Data summarized from a study investigating the effects of different testing parameters.[4][9]
Experimental Protocols
Broth Microdilution (BMD) for Ceftazidime-Avibactam MIC Determination (Reference Method)
This protocol is based on CLSI guidelines.
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of ceftazidime and a separate stock solution of avibactam.
-
Prepare serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add a constant concentration of avibactam (final concentration of 4 µg/mL) to each dilution of ceftazidime.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the microtiter plate for bacterial growth.
-
The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
-
Interpret the MIC result according to the current CLSI or EUCAST breakpoints.[14][18]
-
Visualizations
Caption: Troubleshooting workflow for variable ceftazidime-avibactam MIC results.
Caption: Ceftazidime-avibactam mechanism of action and resistance pathways.
References
- 1. In Vitro Activities of Ceftazidime–Avibactam and Aztreonam–Avibactam at Different Inoculum Sizes of Extended-Spectrum β-Lactam-Resistant Enterobacterales Blood Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacterales Isolates from South Korea | MDPI [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
- 6. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 16. researchgate.net [researchgate.net]
- 17. liofilchem.net [liofilchem.net]
- 18. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avycaz® Combination Therapy In Vitro Against CRE
Welcome to the technical support center for optimizing Avycaz® (ceftazidime-avibactam) combination therapy in vitro against Carbapenem-Resistant Enterobacteriaceae (CRE). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why consider combination therapy with this compound against CRE?
A1: While this compound is effective against many CRE isolates, particularly those producing KPC and OXA-48-like carbapenemases, combination therapy may be explored for several reasons[1][2][3]:
-
To broaden the spectrum of activity: this compound is not active against metallo-β-lactamase (MBL) producing CRE (e.g., NDM, VIM, IMP)[4][5][6]. Combining it with an agent stable to MBLs, such as aztreonam (B1666516), can overcome this limitation[7][8][9].
-
To enhance bactericidal activity: In some cases, a combination of agents can lead to more rapid and complete killing of bacteria than either drug alone, a phenomenon known as synergy[10][11][12].
-
To prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance during therapy[11][13].
Q2: What are the most promising combination partners for this compound against CRE in vitro?
A2: Several agents have shown promising synergistic or enhanced activity with this compound against CRE in vitro:
-
Aztreonam: This is a key partner, especially for MBL-producing CRE. Avibactam (B1665839) protects aztreonam from hydrolysis by co-produced serine-β-lactamases (like AmpC, CTX-M, KPC), while aztreonam remains active against MBLs[9][14][15].
-
Carbapenems (Meropenem, Imipenem): For some KPC-producing isolates, the combination of this compound and a carbapenem (B1253116) has demonstrated synergistic activity[12][16][17].
-
Fosfomycin (B1673569): Synergy has been reported between this compound and fosfomycin against certain CRE isolates[16][18][19].
-
Aminoglycosides (Gentamicin, Amikacin): Some studies have shown synergistic effects when this compound is combined with aminoglycosides[10][11].
-
Colistin (B93849): Although associated with toxicity, colistin has been investigated in combination with this compound, with some reports of synergy[10][18].
Q3: What are the known mechanisms of resistance to this compound in CRE?
A3: Resistance to this compound can emerge through various mechanisms, including[20][21][22]:
-
Mutations in the β-lactamase gene: Changes in the amino acid sequence of the KPC enzyme, particularly in the Ω-loop region, can reduce the binding affinity of avibactam[4][13].
-
Increased β-lactamase expression: A higher copy number of the blaKPC gene can lead to increased enzyme production, potentially overwhelming the inhibitory effect of avibactam[4][13].
-
Outer membrane porin mutations: Reduced expression or loss of outer membrane proteins can decrease the permeability of the bacterial cell wall to this compound[4][21][22].
-
Overexpression of efflux pumps: These pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration[21][22].
Troubleshooting In Vitro Experiments
Q4: My checkerboard assay results are showing no synergy between this compound and a partner antibiotic. What could be the issue?
A4: A lack of synergy in a checkerboard assay can be due to several factors:
-
Inappropriate antibiotic concentrations: Ensure the concentration ranges tested for both this compound and the partner drug bracket the individual Minimum Inhibitory Concentrations (MICs) of the test isolate.
-
Inoculum effect: A bacterial inoculum that is too high or too low can affect the MIC values and synergy interpretation. Standardize your inoculum to 0.5 McFarland before dilution.
-
Methodological variability: The checkerboard assay can be prone to variability. Consider repeating the experiment and using a complementary method like a time-kill assay to confirm the findings[23].
-
True lack of synergy: The chosen combination may not be synergistic against the specific CRE isolate being tested. Different resistance mechanisms in the isolate can influence the outcome.
Q5: The MICs for my CRE isolates are inconsistent across different testing methods (e.g., broth microdilution vs. E-test). Why is this happening?
A5: Discrepancies in MIC results between different methods can occur for several reasons:
-
Method-specific limitations: E-test results can sometimes differ from broth microdilution, which is considered the gold standard[23]. For some drug-bug combinations, specific methods are recommended over others.
-
Fixed concentration of avibactam: In standard susceptibility testing, the concentration of avibactam is fixed at 4 µg/mL. However, higher concentrations can be achieved in patients, and this fixed concentration may not fully reflect the in vivo potential, especially for isolates with elevated β-lactamase expression[24].
-
Media and incubation conditions: Variations in cation content of the Mueller-Hinton broth, incubation time, and temperature can all influence MIC results[25].
Q6: I am having difficulty performing synergy testing with this compound and aztreonam for MBL-producing CRE. Are there any established methods?
A6: Yes, several methods have been described for testing the synergy of this compound and aztreonam, although a standardized CLSI-approved method is not yet available[26][27]. Common approaches include:
-
Broth disk elution: This method has been endorsed by CLSI for other agents and can be adapted for combination testing[28][29].
-
Disk stacking/Disk approximation: Placing disks of this compound and aztreonam at a specific distance on an agar (B569324) plate and observing the enhancement of the zone of inhibition[29][30].
-
Gradient strip stacking/crossing: Using E-test strips of both agents placed on top of each other or in a crossing pattern[29].
-
Agar E-test synergy: Incorporating a fixed concentration of avibactam into the agar and then placing an aztreonam E-strip to determine the MIC reduction[26].
Quantitative Data Summary
Table 1: In Vitro Synergy of this compound Combinations Against CRE
| Combination Partner | CRE Type | Synergy Testing Method | Percentage of Isolates Showing Synergy | Reference(s) |
| Aztreonam | MBL-producing Enterobacterales | Checkerboard | 100% | [11][17] |
| Meropenem | KPC-producing K. pneumoniae | Checkerboard | 93.8% - 100% | [11][12][17] |
| Imipenem | KPC-producing K. pneumoniae | Checkerboard | 100% | [12] |
| Fosfomycin | KPC-producing K. pneumoniae | Checkerboard | 63.6% | [18] |
| Colistin | KPC-producing K. pneumoniae | Checkerboard | 78.2% | [18] |
| Amikacin | Carbapenem-Resistant Enterobacterales | Checkerboard | 47.6% | [11] |
| Gentamicin | KPC-producing K. pneumoniae | Checkerboard | 0% | [12] |
Table 2: Example MIC Reductions with this compound-Aztreonam Combination Against MBL-producing CRE
| Isolate Type | Aztreonam MIC (µg/mL) | Aztreonam-Avibactam MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |
| NDM-producing E. coli | >128 | 0.5 | >256 | [31] |
| IMP-producing E. cloacae | >128 | 1 | >128 | [31] |
| MBL-producing Enterobacterales | >256 | <0.016 | >17,000 | [26] |
| MBL-producing Enterobacterales | Resistant | ≤0.125 - 4 | 128 | [26] |
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
-
Prepare bacterial inoculum: Culture the CRE isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare antibiotic dilutions: Create serial twofold dilutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 1/8 to 4 times the MIC of each drug.
-
Set up the microtiter plate: In a 96-well plate, add 50 µL of CAMHB to each well. Then, add 50 µL of the this compound dilution along the x-axis and 50 µL of the partner antibiotic dilution along the y-axis, creating a gradient of concentrations.
-
Inoculate the plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determine MICs and calculate the Fractional Inhibitory Concentration (FIC) index: The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to one or more antimicrobial agents.
Methodology:
-
Prepare bacterial inoculum: Grow the CRE isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Set up test tubes: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1x or 2x the MIC), both individually and in combination. Include a growth control tube without any antibiotics.
-
Inoculate and incubate: Add the prepared bacterial inoculum to each tube and incubate at 35-37°C with shaking.
-
Sample at time points: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine viable counts: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.
-
Analyze the data: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for in vitro synergy testing of this compound combinations.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Efficacy of ceftazidime-avibactam in the treatment of infections due to Carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. contagionlive.com [contagionlive.com]
- 5. preprints.org [preprints.org]
- 6. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates | MDPI [mdpi.com]
- 7. Ceftazidime-avibactam and aztreonam combination for Carbapenem-resistant Enterobacterales bloodstream infections with presumed Metallo-β-lactamase production: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.itg.be [research.itg.be]
- 9. Ceftazidime-Avibactam Plus Aztreonam for the Treatment of Blood Stream Infection Caused by Klebsiella pneumoniae Resistant to All Beta-Lactame/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of ceftazidime-avibactam in various combinations for the treatment of experimental osteomyelitis due to Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro interaction of ceftazidime-avibactam in combination with different antimicrobials against KPC-producing Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 14. droracle.ai [droracle.ai]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of ceftazidime-avibactam combined with different antimicrobials against carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecdc.europa.eu [ecdc.europa.eu]
- 21. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro evaluation of antibiotic synergy for carbapenem-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of <i>in vitro</i> antimicrobial activity of ceftazidime-avibactam and phenotypic synergy testing with aztreonam against carbapenem resistant Gram-negative bacilli in a tertiary care hospital - Journal of Laboratory Physicians [jlabphy.org]
- 28. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 29. journals.asm.org [journals.asm.org]
- 30. ovid.com [ovid.com]
- 31. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Avycaz® (Ceftazidime-Avibactam) Resistance In Vitro
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the emergence of resistance to Avycaz (ceftazidime-avibactam) in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound. | 1. Pre-existing resistant subpopulation: The initial bacterial culture may contain a small fraction of resistant mutants.[1] 2. Inoculum effect: A high bacterial density can lead to the rapid selection of resistant variants.[2][3] 3. Contamination: The culture may be contaminated with an inherently resistant organism. | 1. Verify culture purity: Streak the culture on selective and non-selective agar (B569324) to check for contamination. 2. Standardize inoculum: Ensure the inoculum is standardized, typically to a 0.5 McFarland standard, for all experiments.[2] 3. Repeat the MIC assay: Use a fresh culture and carefully prepared antibiotic dilutions to confirm the initial result.[4] |
| Bacterial regrowth observed in time-kill assays after initial killing. | 1. Selection of resistant mutants: The initial bactericidal activity of this compound eliminates susceptible cells, allowing for the proliferation of pre-existing resistant mutants.[2] 2. Inducible resistance: Exposure to this compound may trigger the expression of resistance mechanisms. | 1. Characterize the regrown population: Perform MIC testing on the bacteria that have regrown to determine if they have developed resistance. 2. Sequence relevant genes: Analyze genes encoding for β-lactamases (e.g., blaKPC) and porins to identify potential mutations.[5][6] |
| Serial passage experiment yields a rapid and significant increase in MIC. | 1. High mutation frequency: The bacterial strain may have an inherently high rate of mutation, leading to the rapid emergence of resistance. 2. Suboptimal drug concentration: Using concentrations that are too low may not provide sufficient selective pressure, while excessively high concentrations can lead to the selection of highly resistant mutants. | 1. Optimize drug concentration: Start with a concentration at or near the initial MIC and increase it gradually in subsequent passages.[7][8] 2. Monitor mutation frequency: Determine the spontaneous mutation frequency of the strain to this compound.[9] |
| Inconsistent results across replicate experiments. | 1. Experimental variability: Minor variations in inoculum preparation, media composition, or antibiotic dilutions can lead to inconsistent outcomes.[2] 2. Instability of resistant phenotype: The acquired resistance may not be stable in the absence of selective pressure. | 1. Standardize all experimental parameters: Ensure meticulous adherence to protocols for media preparation, inoculum standardization, and antibiotic dilutions. 2. Perform stability testing: Passage the resistant strain in antibiotic-free media for several generations and re-determine the MIC to assess the stability of the resistance.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in vitro?
A1: The most common mechanisms of resistance to this compound that emerge in vitro include:
-
Mutations in β-lactamase genes: Point mutations or insertions in genes like blaKPC can alter the enzyme structure, reducing the binding affinity of avibactam (B1665839).[5][6] A frequently observed mutation is the D179Y substitution in the Ω-loop of the KPC-3 enzyme.[6][10]
-
Increased β-lactamase expression: Amplification of the blaKPC gene can lead to higher levels of the enzyme, overwhelming the inhibitory effect of avibactam.[11]
-
Porin mutations: Loss or modification of outer membrane porins can restrict the entry of ceftazidime (B193861) into the bacterial cell.[5]
-
Efflux pump upregulation: Increased expression of efflux pumps can actively remove the drug from the cell.[12]
Q2: How can I minimize the emergence of this compound resistance during my experiments?
A2: To minimize the development of resistance in vitro, consider the following strategies:
-
Maintain appropriate selective pressure: Use this compound concentrations that are at or above the MIC of the susceptible strain to prevent the growth of less-fit resistant mutants.
-
Use a combination of antimicrobial agents: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging to either agent.
-
Control the inoculum size: A larger initial bacterial population increases the probability of pre-existing resistant mutants being present.[2][3] Standardizing the inoculum is crucial.
-
Limit the duration of the experiment: Prolonged exposure to sub-inhibitory concentrations of antibiotics can drive the selection of resistant strains.
Q3: What is a serial passage experiment and how can it be used to study this compound resistance?
A3: A serial passage experiment is a method used to study the evolution of drug resistance in vitro.[8] It involves repeatedly exposing a bacterial population to increasing concentrations of an antibiotic over multiple growth cycles.[7][9] This process allows for the selection and enrichment of resistant mutants. By monitoring the MIC at each passage, researchers can determine the rate at which resistance develops and the highest level of resistance that can be achieved.[8]
Q4: What is the significance of the "inoculum effect" in this compound susceptibility testing?
A4: The inoculum effect refers to the observation that the MIC of a β-lactam antibiotic can increase with a higher initial bacterial density.[3] This is particularly relevant for β-lactamase-producing organisms, as a larger bacterial population can produce more β-lactamase, potentially overwhelming the inhibitor (avibactam) and leading to a higher apparent MIC for ceftazidime.[3] It is a critical factor to control in in vitro experiments to ensure reproducible results.
Quantitative Data Summary
The following tables summarize quantitative data related to the in vitro development of this compound resistance.
Table 1: MIC Shifts in Enterobacteriaceae with KPC-3 Following In Vitro Selection with Ceftazidime-Avibactam
| Organism | Initial Ceftazidime-Avibactam MIC (µg/mL)a | Final Ceftazidime-Avibactam MIC (µg/mL)a | Fold Increase in MIC |
| Enterobacter cloacae | 0.25 - 1 | 4 - 128 | 16 - 128 |
| Klebsiella pneumoniae | 1 - 8 | 16 - >256 | 16 - >32 |
aAvibactam concentration was fixed at 4 µg/mL. Source: Adapted from in vitro selection studies.[6][13]
Table 2: Mutation Frequencies for Ceftazidime-Avibactam Resistance in KPC-3 Producing Enterobacteriaceae
| Selection Condition (x MIC) | Mutation Frequency |
| Up to 16x MIC | ~10-9 |
Source: Based on single-step selection experiments.[6]
Table 3: Impact of KPC Mutations on Ceftazidime-Avibactam and Meropenem MICs
| KPC Variant | Ceftazidime-Avibactam MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Wild-type KPC-3 | Susceptible | Resistant |
| D179Y Mutant | Increased (≥4-fold) | Reduced (≥4-fold) |
| V240G Mutant | Increased (≥4-fold) | Reduced (≥4-fold) |
Source: Data from studies on clinical isolates that developed resistance during therapy.[14]
Experimental Protocols
Protocol 1: Serial Passage Assay for Inducing this compound Resistance
This protocol is designed to select for this compound-resistant mutants through repeated exposure to the antibiotic.
Materials:
-
Test organism (e.g., Klebsiella pneumoniae producing KPC-3)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (ceftazidime-avibactam) stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the test organism using the broth microdilution method as described in Protocol 2.
-
First Passage: Inoculate a tube of CAMHB containing this compound at a concentration of 0.5x the initial MIC with the test organism to a final density of approximately 5 x 105 CFU/mL. Incubate at 37°C for 18-24 hours.
-
Subsequent Passages: After incubation, take an aliquot from the tube with the highest concentration of this compound that shows bacterial growth and use it to inoculate a new series of tubes or a 96-well plate with a fresh two-fold dilution series of this compound.[7]
-
Repeat: Repeat this process for a predetermined number of passages (e.g., 10-20) or until a significant increase in the MIC is observed.[7][9][15]
-
MIC Monitoring: At each passage, determine the MIC of the evolving population.
-
Characterization of Resistant Mutants: Once a resistant mutant is isolated, perform whole-genome sequencing to identify the genetic basis of resistance.
Protocol 2: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
Test organism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of ceftazidime in CAMHB in a 96-well plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well.[16][17]
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.[2]
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for a serial passage experiment.
References
- 1. The prevalence and mechanisms of heteroresistance to ceftazidime/avibactam in KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. emerypharma.com [emerypharma.com]
- 10. contagionlive.com [contagionlive.com]
- 11. journals.asm.org [journals.asm.org]
- 12. dovepress.com [dovepress.com]
- 13. In vitro selection of ceftazidime-avibactam resistance in Enterobacteriaceae with KPC-3 carbapenemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Validation & Comparative
A Head-to-Head Battle: Avycaz vs. Meropenem-Vaborbactam for KPC-Producing Enterobacterales
A comprehensive review of the efficacy, safety, and mechanisms of Avycaz (ceftazidime-avibactam) and Meropenem-Vaborbactam in treating infections caused by Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales.
In the ongoing struggle against antimicrobial resistance, the emergence of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. Two key players in the therapeutic arsenal (B13267) against these challenging pathogens are this compound (ceftazidime-avibactam) and meropenem-vaborbactam. This guide provides a detailed comparison of their performance based on available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Outcome Measure | This compound (Ceftazidime-Avibactam) | Meropenem-Vaborbactam | Key Studies |
| Clinical Success/Cure Rate | 61.9% - 79.5%[1][2] | 65.6% - 69.2%[1][3] | Retrospective studies, TANGO II Trial[1][3] |
| 30-Day Mortality | 17.2% - 19.1% | 11.5% - 15.6%[3] | Retrospective studies, TANGO II Trial[3] |
| Microbiological Success/Eradication | 60.3% - 76%[2] | Microbiologic cure at TOC: 59.4%[3] | Real-world evidence, TANGO II Trial[2][3] |
| Development of Resistance | Observed, particularly with monotherapy[1]. Primarily through mutations in the blaKPC gene. | Less common than with ceftazidime-avibactam. Primarily through porin mutations and increased blaKPC gene copy number.[1][4] | Retrospective studies[1] |
| Adverse Events | Generally well-tolerated. Potential for renal toxicity. | Generally well-tolerated. Lower rates of nephrotoxicity compared to best available therapy in TANGO II.[3] | TANGO II Trial[3] |
Delving into the Data: Clinical and In Vitro Studies
A retrospective multicenter cohort study comparing 105 patients treated with ceftazidime-avibactam to 26 patients treated with meropenem-vaborbactam for CRE infections found no significant difference in clinical success rates (62% vs 69%, respectively)[1]. However, the development of resistance was more common in patients receiving ceftazidime-avibactam monotherapy[1].
The pivotal TANGO II trial, a phase 3 randomized controlled trial, evaluated meropenem-vaborbactam monotherapy against the best available therapy (BAT) for CRE infections. In the primary analysis population with confirmed CRE, meropenem-vaborbactam demonstrated a higher clinical cure rate at the test-of-cure visit (59.4% vs. 26.7% for BAT) and a lower 28-day all-cause mortality (15.6% vs. 33.3% for BAT)[3].
In terms of in vitro activity, both agents are potent against KPC-producing Enterobacterales. However, meropenem-vaborbactam has shown lower MIC50 and MIC90 values against some collections of KPC-producing isolates compared to ceftazidime-avibactam, suggesting potentially greater in vitro potency[5].
Experimental Protocols: A Closer Look
Retrospective Cohort Study Methodology
A multicenter, retrospective cohort study included adult patients with documented CRE infections who received either ceftazidime-avibactam or meropenem-vaborbactam for at least 72 hours. Patients with localized urinary tract infections were excluded. The primary endpoint was clinical success, defined as the resolution of signs and symptoms of infection. Secondary endpoints included 30- and 90-day mortality, adverse events, and the development of resistance in cases of recurrent infection[6].
TANGO II Trial Protocol
The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial. Eligible participants were adults with complicated urinary tract infections, hospital-acquired/ventilator-associated bacterial pneumonia, bacteremia, or complicated intra-abdominal infections caused by confirmed or suspected CRE. Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam (2g/2g infused over 3 hours every 8 hours) or the best available therapy (BAT), which could include monotherapy or combination therapy with agents like polymyxins, carbapenems, aminoglycosides, or tigecycline. The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit.[4][7][8]
Microbiological Methods
Antimicrobial susceptibility testing in the cited studies was primarily performed using the broth microdilution (BMD) method to determine the minimum inhibitory concentrations (MICs) of the antibiotics, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[9][10]. Carbapenemase production was confirmed using molecular methods such as polymerase chain reaction (PCR) to detect the presence of the blaKPC gene[11].
Mechanisms of Action and Resistance
How They Work: Inhibiting the KPC Enzyme
Both this compound and meropenem-vaborbactam target the KPC enzyme, but through slightly different mechanisms.
Caption: this compound and Meropenem-Vaborbactam MOA.
Avibactam forms a covalent, yet reversible, bond with the serine residue in the active site of the KPC enzyme, effectively inactivating it and allowing ceftazidime to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis[12][13]. Vaborbactam, a boronic acid-based inhibitor, also forms a reversible covalent bond with the KPC enzyme's active site serine, mimicking the transition state of substrate hydrolysis and thereby preventing the breakdown of meropenem[14][15][16][17].
How Bacteria Fight Back: Mechanisms of Resistance
Resistance to these novel agents can emerge through distinct pathways.
Caption: Resistance pathways to this compound and Meropenem-Vaborbactam.
Resistance to ceftazidime-avibactam in KPC-producing Enterobacterales is often driven by mutations in the blaKPC gene itself, leading to amino acid substitutions that reduce the binding affinity of avibactam to the KPC enzyme[18][19]. In contrast, resistance to meropenem-vaborbactam is more commonly associated with mechanisms that limit the drug's access to its target, such as mutations in the genes encoding the OmpK35 and OmpK36 outer membrane porins, or an increase in the copy number of the blaKPC gene, leading to higher levels of KPC enzyme production[1][3][11][20][21][22][23][24][25][26].
Conclusion
Both this compound and meropenem-vaborbactam are valuable agents for the treatment of infections caused by KPC-producing Enterobacterales, with comparable clinical success rates in retrospective studies. Meropenem-vaborbactam demonstrated superior outcomes compared to the best available therapy in the TANGO II trial and may be associated with a lower propensity for the development of resistance. The choice between these agents should be guided by local susceptibility patterns, patient-specific factors, and consideration of their distinct resistance mechanisms. Continued surveillance and research are crucial to optimize the use of these life-saving antibiotics and preserve their efficacy against highly resistant pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased Expression and Amplification of blaKPC-2 Contributes to Resistance to Ceftazidime/Avibactam in a Sequence Type 11 Carbapenem-Resistant Klebsiella pneumoniae Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ihma.com [ihma.com]
- 11. The role of the blaKPC gene in antimicrobial resistance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Genetic Structures at the Origin of Acquisition of the β-Lactamase blaKPC Gene | Semantic Scholar [semanticscholar.org]
- 26. journals.asm.org [journals.asm.org]
Avycaz® (Ceftazidime-Avibactam): A Comparative Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) pose a significant threat to public health. These multidrug-resistant organisms are associated with high mortality rates and limited treatment options.[1] Avycaz, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic agent in the fight against CRE infections. This guide provides a comprehensive comparison of this compound's efficacy against CRE with that of other antimicrobial agents, supported by experimental data and detailed methodologies.
Clinical Efficacy of this compound vs. Comparator Agents
Clinical studies have consistently demonstrated the potent activity of this compound against CRE, particularly in cases of bacteremia and other serious infections. A meta-analysis of eleven studies involving 1,205 patients revealed that this compound treatment was associated with a significantly lower 30-day mortality rate compared to other treatment regimens, including those containing colistin (B93849).[2]
A retrospective study of patients with carbapenem-resistant Klebsiella pneumoniae bacteremia found that treatment with ceftazidime-avibactam was associated with higher rates of clinical success and survival compared to other regimens.[3] Specifically, patients treated with this compound had a 30-day survival rate of 91% compared to 66% for those receiving other treatments.
| Outcome | This compound | Other Regimens | p-value |
| 30-Day Clinical Success | 63% | 32% | 0.006 |
| 30-Day Survival | 91% | 66% | 0.01 |
| Data from a retrospective study on patients with carbapenem-resistant Klebsiella pneumoniae bacteremia.[3] |
Another retrospective, multicenter study comparing this compound with colistin for CRE bacteremia showed a lower risk of 14-day mortality in the this compound group.[4] The clinical success rate was also significantly higher with this compound (46.8%) compared to colistin (20.4%).[4]
| Outcome | This compound (n=32) | Colistin (n=29) | p-value |
| 14-Day Mortality (Adjusted HR) | 0.32 | - | 0.049 |
| Clinical Success Rate | 46.8% | 20.4% | 0.047 |
| Data from a retrospective, multi-center study on patients with CRE bacteremia.[4] |
In-Vitro Activity of this compound Against CRE
This compound has demonstrated broad in-vitro activity against a wide range of CRE isolates, including those producing various carbapenemases. Avibactam restores the activity of ceftazidime against bacteria that produce Ambler class A (e.g., KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[2] However, this compound is not active against metallo-β-lactamase (MBL) producers.[5]
A study evaluating the in-vitro activity of this compound against 858 CRE isolates from Southeast Asia found that 68.9% were susceptible.[6] this compound was highly active against KPC (99.3% susceptible) and OXA-48-like producers.[6]
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| E. coli | ≤1 | >128 | 70.6% |
| K. pneumoniae | ≤1 | >128 | 67.4% |
| E. cloacae complex | ≤1 | 64 | 70.5% |
| In-vitro susceptibility of CRE isolates to this compound.[6] |
Another in-vitro study demonstrated that for most Enterobacteriaceae strains, a concentration of 4 mg/L of avibactam was sufficient to decrease all ceftazidime MICs to ≤4 mg/L.[7]
Experimental Protocols
Clinical Study Methodology (Retrospective Cohort Study)
A common methodology for evaluating the clinical efficacy of this compound involves a retrospective cohort study design.[3][4][8]
-
Patient Selection: Patients with documented CRE infections who received at least 48-72 hours of either this compound or a comparator agent (e.g., colistin) are identified from hospital databases.[3][9]
-
Data Collection: Detailed patient data is retrospectively collected from medical records. This includes demographics, underlying comorbidities, severity of illness scores (e.g., APACHE II, Charlson Comorbidity Index), source of infection, causative organism and its susceptibility profile, and treatment details (dose, duration, concomitant antibiotics).[10]
-
Outcome Assessment: The primary outcome is typically 14-day or 30-day all-cause mortality.[2][4] Secondary outcomes may include clinical success (resolution of signs and symptoms of infection), microbiological cure (eradication of the pathogen), and adverse events such as nephrotoxicity.[3][8]
-
Statistical Analysis: Statistical methods such as multivariable regression are used to compare outcomes between treatment groups while adjusting for potential confounding factors.[4]
In-Vitro Susceptibility Testing Methodology
The in-vitro activity of this compound against CRE isolates is determined using standardized antimicrobial susceptibility testing methods.
-
Isolate Collection: Clinical isolates of CRE are collected from various patient samples.
-
Species Identification and Carbapenemase Detection: Isolates are identified to the species level using standard laboratory techniques. The presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is determined by polymerase chain reaction (PCR).[11] The modified carbapenem (B1253116) inactivation method (mCIM) can also be used for phenotypic detection of carbapenemase production.[12]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) of this compound and comparator agents are determined using one of the following methods:
-
Broth Microdilution (BMD): This is the reference method. Serial two-fold dilutions of the antimicrobial agents are prepared in microtiter plates, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[3]
-
Disk Diffusion: A paper disk impregnated with a specific amount of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[12]
-
Gradient Diffusion (E-test): A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.[12]
-
-
Interpretation: The MIC values are interpreted according to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]
Visualizing the Mechanism and Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound against CRE.
Experimental Workflow for In-Vitro Susceptibility Testing
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam Is Superior to Other Treatment Regimens against Carbapenem-Resistant Klebsiella pneumoniae Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of Antibiotic Therapy with Ceftazidime Avibactam vs. Best Available Therapy in Adult Patients with Bacteremia Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iem.modares.ac.ir [iem.modares.ac.ir]
- 11. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Ceftazidime-Avibactam versus Polymyxin B for Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Pseudomonas aeruginosa (CRPA) presents a formidable challenge in clinical practice, necessitating a critical evaluation of available therapeutic options. This guide provides an objective comparison of two last-resort antibiotics, ceftazidime-avibactam and polymyxin (B74138) B, for the treatment of CRPA infections. The information presented herein is supported by experimental data from published clinical studies to aid researchers, scientists, and drug development professionals in their understanding of these critical treatments.
Performance Comparison: Efficacy and Safety
Clinical studies comparing ceftazidime-avibactam and polymyxin B in treating CRPA infections have yielded crucial data on their relative efficacy and safety. Ceftazidime-avibactam has demonstrated significant advantages in terms of microbiological clearance and has often been associated with better clinical outcomes and a more favorable safety profile, particularly concerning nephrotoxicity.
Clinical Outcomes
A retrospective observational study comparing ceftazidime-avibactam monotherapy with polymyxin B-based combination therapy for CRPA infections found significantly lower mortality rates and higher bacterial clearance in the ceftazidime-avibactam group[1][2][3]. Another multicenter, real-world study using propensity score matching to compare the two treatments for CRPA infections showed a significantly higher CRPA clearance rate for ceftazidime-avibactam, although no significant differences were observed in clinical success rates or 30-day all-cause mortality in the matched cohort[4].
| Outcome | Ceftazidime-Avibactam | Polymyxin B | p-value | Study |
| 14-Day Mortality | 5.9% | 27.1% | 0.002 | Chen et al. (2022)[1][2] |
| 30-Day Mortality | 13.7% | 47.1% | <0.001 | Chen et al. (2022)[1][2][3] |
| In-Hospital Mortality | 29.4% | 60.0% | 0.001 | Chen et al. (2022)[1][2] |
| Bacterial Clearance Rate | 45.1% | 12.9% | <0.001 | Chen et al. (2022)[1][2] |
| CRPA Clearance Rate (PSM Cohort) | 61.0% | 24.4% | 0.001 | Shi et al. (2024)[4] |
| Clinical Success Rate (PSM Cohort) | 55.6% | 44.4% | >0.05 | Shi et al. (2024)[4] |
| 30-Day All-Cause Mortality (PSM Cohort) | 7.3% | 12.2% | >0.05 | Shi et al. (2024)[4] |
PSM: Propensity Score Matched
Safety Profile: Acute Kidney Injury (AKI)
A significant concern with polymyxin B therapy is its potential for nephrotoxicity. Comparative studies have consistently shown a lower incidence of acute kidney injury (AKI) with ceftazidime-avibactam. In a propensity score-matched cohort, the incidence of AKI was numerically lower in the ceftazidime-avibactam group, though the difference was not statistically significant[4]. However, a meta-analysis comparing ceftazidime-avibactam to polymyxins for carbapenem-resistant Enterobacteriaceae infections found a significantly lower rate of nephrotoxicity with ceftazidime-avibactam[5].
| Adverse Event | Ceftazidime-Avibactam | Polymyxin B | p-value | Study |
| Incidence of AKI (PSM Cohort) | 26.8% | 39.0% | >0.05 | Shi et al. (2024)[4] |
| Incidence of AKI | 13.5% | 33.7% | <0.001 | Zhuang et al. (2024)[6][7][8][9] |
Mechanisms of Action
The differing mechanisms of action of ceftazidime-avibactam and polymyxin B against CRPA are fundamental to understanding their efficacy and resistance profiles.
Ceftazidime-Avibactam
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A, C, and some D enzymes, which are common resistance mechanisms in P. aeruginosa.
Caption: Mechanism of action of ceftazidime-avibactam against CRPA.
Polymyxin B
Polymyxin B is a cationic polypeptide that disrupts the integrity of the bacterial outer membrane. It interacts with the lipid A component of lipopolysaccharide (LPS), displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Caption: Mechanism of action of polymyxin B against CRPA.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the key experimental protocols employed in the comparative studies of ceftazidime-avibactam and polymyxin B.
Antimicrobial Susceptibility Testing
The determination of the minimum inhibitory concentration (MIC) is fundamental to assessing the in vitro activity of antibiotics.
Protocol: Broth Microdilution for Polymyxin B and Ceftazidime-Avibactam
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[10][11][12][13].
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar (B569324) plate (e.g., Mueller-Hinton agar) after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
-
-
Preparation of Antibiotic Dilutions:
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Interpret the MIC values based on the current CLSI or EUCAST breakpoints for P. aeruginosa[10][15]. For ceftazidime-avibactam, the CLSI and EUCAST breakpoint for susceptibility is ≤8 mg/L[14][15]. For polymyxin B, the CLSI and EUCAST breakpoint for susceptibility is ≤2 mg/L[10].
-
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Assessment of Clinical Outcomes
Standardized definitions are essential for the consistent evaluation of clinical outcomes in infectious disease trials.
Definitions:
-
Clinical Cure: Resolution of signs and symptoms of the CRPA infection to the extent that no further antimicrobial therapy is warranted[17][18]. For pneumonia, this would include resolution of fever, purulent sputum, leukocytosis, and improvement or lack of progression of radiological signs[17].
-
Microbiological Eradication: The absence of the baseline CRPA pathogen in cultures from the primary site of infection taken after completion of therapy[19].
Monitoring for Adverse Events
Systematic monitoring for adverse events, particularly nephrotoxicity, is a critical component of clinical trials involving polymyxin B.
Protocol: Monitoring for Acute Kidney Injury (AKI)
This protocol is based on the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines[20][21][22][23][24].
-
Baseline Assessment:
-
Measure serum creatinine (B1669602) (SCr) and determine the baseline estimated glomerular filtration rate (eGFR) before initiating therapy.
-
Record baseline urine output.
-
-
Routine Monitoring:
-
Monitor SCr at least every 48 hours during therapy. More frequent monitoring (daily) is recommended for critically ill patients or those with pre-existing renal impairment.
-
Monitor urine output regularly.
-
-
Diagnosis of AKI:
-
Staging of AKI:
-
Stage 1: SCr 1.5-1.9 times baseline OR ≥0.3 mg/dL increase.
-
Stage 2: SCr 2.0-2.9 times baseline.
-
Stage 3: SCr 3.0 times baseline OR increase in SCr to ≥4.0 mg/dL OR initiation of renal replacement therapy.
-
References
- 1. dovepress.com [dovepress.com]
- 2. Ceftazidime/Avibactam versus Polymyxin B in the Challenge of Carbapenem-Resistant Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime/Avibactam versus Polymyxin B in the Challenge of Carbapenem-Resistant Pseudomonas aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of ceftazidime/avibactam or polymyxin B based regimens for carbapenem-resistant Pseudomonas aeruginosa infection: a multicenter real-world and propensity score-matched study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ceftazidime-avibactam versus polymyxins in the treatment of carbapenem-resistant Enterobacteriaceae infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceftazidime/avibactam versus polymyxin B in carbapenem-resistant Klebsiella pneumoniae infections: a propensity score-matched multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftazidime/avibactam versus polymyxin B in carbapenem-resistant Klebsiella pneumoniae infections: a propensity score-matched multicenter real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceftazidime/avibactam versus polymyxin B in carbapenem-resistant Klebsiella pneumoniae infections: a propensity score-matched multicenter real-world study | springermedizin.de [springermedizin.de]
- 10. Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymyxin B resistance rates in carbapenem-resistant Pseudomonas aeruginosa isolates and a comparison between Etest® and broth microdilution methods of antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. megumed.de [megumed.de]
- 13. eqap.iacld.com [eqap.iacld.com]
- 14. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Elaboration of Consensus Clinical Endpoints to Evaluate Antimicrobial Treatment Efficacy in Future Hospital-acquired/Ventilator-associated Bacterial Pneumonia Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Implications of Microbiologic Treatment Failure in the Setting of Clinical Cure of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy of Ceftazidime-Avibactam Versus Polymyxin B and Risk Factors Affecting Clinical Outcomes in Patients With Carbapenem-Resistant Klebsiella pneumoniae Infections a Retrospective Study [frontiersin.org]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Table: Staging Criteria for Acute Kidney Injury (KDIGO 2012)*-MSD Manual Professional Edition [msdmanuals.com]
- 22. Q&A: KDIGO criteria | ACDIS [acdis.org]
- 23. droracle.ai [droracle.ai]
- 24. kdigo.org [kdigo.org]
Avycaz in the Ring: An In Vitro Takedown of Competing Beta-Lactam/Beta-Lactamase Inhibitor Combinations
A detailed comparison of the in vitro potency of Avycaz (ceftazidime-avibactam) against other leading beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative performance against critical bacterial pathogens.
In the ongoing battle against antimicrobial resistance, the strategic combination of beta-lactam antibiotics with beta-lactamase inhibitors has proven to be a cornerstone of modern therapeutic arsenals. This compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-beta-lactam beta-lactamase inhibitor avibactam (B1665839), has emerged as a formidable weapon, particularly against multidrug-resistant Gram-negative bacteria. This guide provides an objective in vitro comparison of this compound with other commercially available BL/BLI combinations, supported by experimental data to delineate their respective strengths and weaknesses.
Quantitative Comparison of In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates, as well as overall susceptibility rates. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity against Pseudomonas aeruginosa
| BL/BLI Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| This compound (Ceftazidime-Avibactam) | 2 | 16 | 89.8 |
| Ceftolozane-Tazobactam | 0.5 | 4 | 88.9 |
| Imipenem-Relebactam | 1 | 4 | 88.9 |
| Piperacillin-Tazobactam | 16 | >64 | Not widely reported in recent comparative studies |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
| BL/BLI Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| This compound (Ceftazidime-Avibactam) | 0.5 | 2 | 88.6-99.6 |
| Meropenem-Vaborbactam | 0.06 | 0.5 | >99 |
| Imipenem-Relebactam | 0.5 | 2 | 98.5 |
| Piperacillin-Tazobactam | >64 | >64 | <10 |
Data compiled from multiple sources.[3][4][5]
Experimental Protocols
The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
This is the reference method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of the BL/BLI combinations are prepared. For this compound, a fixed concentration of 4 µg/mL of avibactam is used in conjunction with varying concentrations of ceftazidime.[4][6]
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to the wells of the microtiter plate containing the serially diluted antimicrobial agents. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of a BL/BLI combination is largely dictated by the spectrum of beta-lactamases that the inhibitor can neutralize. Avibactam and tazobactam, a common inhibitor in other combinations, employ different mechanisms of action.
Avibactam (in this compound): Avibactam is a non-β-lactam, diazabicyclooctane inhibitor. It forms a covalent but reversible bond with the serine at the active site of the beta-lactamase enzyme.[7] This reversible inhibition is a key differentiator, allowing avibactam to effectively inhibit a broad range of beta-lactamases, including Ambler Class A (such as KPC and ESBLs), Class C (AmpC), and some Class D (OXA-48-like) enzymes.[8][9][10]
Tazobactam: Tazobactam is a penicillanic acid sulfone and a β-lactam analog. It acts as a "suicide inhibitor," forming an irreversible covalent bond with the beta-lactamase, which ultimately leads to the inactivation of both the inhibitor and the enzyme.[8] Its spectrum of activity is primarily against Ambler Class A enzymes, with limited activity against Class C and D enzymes.[9][10]
Discussion and Conclusion
The in vitro data consistently demonstrate that this compound possesses potent activity against a wide spectrum of clinically important Gram-negative pathogens. Against P. aeruginosa, this compound shows comparable susceptibility rates to other newer agents like ceftolozane-tazobactam and imipenem-relebactam.[1][2] However, a key differentiating factor for this compound is its robust activity against carbapenem-resistant Enterobacterales (CRE) that produce KPC and OXA-48-like carbapenemases.[3][8] This is a direct result of avibactam's broader spectrum of beta-lactamase inhibition compared to inhibitors like tazobactam.
It is crucial to note that this compound is not active against metallo-beta-lactamase (MBL)-producing organisms.[9] For infections caused by MBL-producing CRE, alternative therapeutic strategies are necessary.
References
- 1. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison
For Researchers, Scientists, and Drug Development Professionals
Avycaz, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel β-lactamase inhibitor avibactam (B1665839), has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides an objective comparison of this compound against key comparators in pivotal head-to-head clinical trials for its approved indications: complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is intended to support evidence-based research and development decisions.
Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β-lactamases, including Ambler class A, C, and some D enzymes. This combination restores the activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.
Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis
RECAPTURE 1 & 2 Trials
The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind trials, evaluated the efficacy and safety of this compound compared to doripenem (B194130) in hospitalized adults with cUTI, including acute pyelonephritis.[1][2]
-
Objective: To compare the efficacy and safety of this compound with doripenem for the treatment of cUTI.[1]
-
Design: Two identical Phase 3, randomized, multicenter, double-blind, double-dummy, parallel-group trials.[1][2]
-
Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute pyelonephritis and evidence of a systemic inflammatory response.[3]
-
Intervention:
-
This compound: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[2]
-
Comparator: Doripenem 500 mg intravenously every 8 hours.[2]
-
Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to 10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]
-
-
Primary Endpoints:
-
Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]
| Endpoint | This compound (n=393) | Doripenem (n=417) | Difference (95% CI) |
| FDA Co-Primary Endpoints | |||
| Symptomatic Resolution at Day 5 | 70.2% (276/393) | 66.2% (276/417) | 4.0% (-2.39% to 10.42%) |
| Combined Symptomatic Resolution & Microbiological Eradication at TOC | 71.2% (280/393) | 64.5% (269/417) | 6.7% (0.30% to 13.12%) |
| EMA Primary Endpoint | |||
| Microbiological Eradication at TOC | 77.4% (304/393) | 71.0% (296/417) | 6.4% (0.33% to 12.36%) |
| Adverse Events | |||
| Any Adverse Event | 38.9% | 37.9% | |
| Serious Adverse Events | 5.1% | 4.3% |
Data sourced from the RECAPTURE trial publications.[1][2]
Complicated Intra-Abdominal Infections (cIAI)
RECLAIM 1 & 2 Trials
The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials, compared the efficacy and safety of this compound plus metronidazole (B1676534) with meropenem (B701) in hospitalized adults with cIAI.[5]
-
Objective: To evaluate the efficacy and safety of this compound plus metronidazole versus meropenem for the treatment of cIAI.[5]
-
Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind, comparative global studies.[5]
-
Patient Population: Hospitalized adults (18-90 years) with cIAI requiring surgical intervention.[6]
-
Intervention:
-
Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.[8]
-
Non-inferiority Margin: -12.5%.[8]
| Endpoint (mMITT Population) | This compound + Metronidazole | Meropenem | Difference (95% CI) |
| Primary Endpoint | |||
| Clinical Cure at TOC | 81.6% (334/410) | 85.1% (350/411) | -3.5% (-8.64% to 1.58%) |
| Adverse Events | |||
| Any Adverse Event | 45.2% | 42.9% | |
| Serious Adverse Events | 7.9% | 7.6% |
Data sourced from the RECLAIM trial publications.[8]
Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
REPROVE Trial
The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of this compound with meropenem for the treatment of HABP/VABP caused by Gram-negative pathogens.[9][10]
-
Objective: To assess the efficacy and safety of this compound versus meropenem in patients with HABP/VABP.[10]
-
Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[9][10]
-
Patient Population: Hospitalized adults with HABP or VABP.[9]
-
Intervention:
-
Primary Endpoints:
-
Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[7][9]
| Endpoint (ITT Population) | This compound (n=436) | Meropenem (n=434) | Difference (95% CI) |
| US FDA Primary Endpoint | |||
| 28-Day All-Cause Mortality | 9.6% (42/436) | 8.3% (36/434) | 1.5% (-2.4% to 5.3%) |
| EMA Primary Endpoint (cmITT) | |||
| Clinical Cure at TOC | 68.8% (245/356) | 73.0% (270/370) | -4.2% (-10.7% to 2.3%) |
| Adverse Events | |||
| Any Adverse Event | 42.2% | 44.9% | |
| Serious Adverse Events | 18.8% | 13.4% |
Data sourced from the REPROVE trial publications.[7][9]
Summary
Across pivotal Phase 3 clinical trials, this compound has demonstrated non-inferiority to carbapenem (B1253116) comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, this compound showed superior microbiological eradication compared to doripenem. These findings, supported by a generally comparable safety profile, establish this compound as a valuable therapeutic alternative to carbapenems for these serious Gram-negative infections, particularly in the context of increasing antimicrobial resistance.
References
- 1. Ceftazidime-avibactam Versus Doripenem for the Treatment of Complicated Urinary Tract Infections, Including Acute Pyelonephritis: RECAPTURE, a Phase 3 Randomized Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftazidime-avibactam Versus Doripenem for the Treatment of Complicated Urinary Tract Infections, Including Acute Pyelonephritis: RECAPTURE, a Phase 3 Randomized Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, double-blind, phase 3 study comparing the efficacy and safety of ceftazidime/avibactam plus metronidazole versus meropenem for complicated intra-abdominal infections in hospitalised adults in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Ceftazidime-avibactam versus meropenem in nosocomial pneumonia, including ventilator-associated pneumonia (REPROVE): a randomised, double-blind, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Avycaz® (ceftazidime-avibactam): A Comparative Analysis of Efficacy in Patients with Prior Antibiotic Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Avycaz® (ceftazidime-avibactam) in patients who have experienced prior antibiotic failure, a critical challenge in managing infectious diseases. The data presented is compiled from a range of clinical trials and observational studies, offering a detailed overview of this compound's performance against key comparators in treating complicated infections.
Executive Summary
This compound, a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has demonstrated significant efficacy in treating infections caused by multidrug-resistant Gram-negative bacteria. This is particularly crucial in cases where initial antibiotic therapies have failed. Clinical data indicates that this compound offers comparable, and in some instances superior, clinical and microbiological cure rates when compared to standard-of-care carbapenems and last-resort agents like colistin (B93849) for complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP). Notably, in compassionate use programs and salvage therapy scenarios, this compound has shown high success rates in patients with limited or no other treatment options.
Comparative Efficacy Data
The following tables summarize the key efficacy data from pivotal clinical trials and studies involving this compound in patient populations with a high likelihood of prior antibiotic failure or infections with resistant pathogens.
Table 1: Clinical and Microbiological Outcomes in Patients with Gram-Negative Bacteremia (Pooled Phase 3 Trials)
| Outcome | This compound® (n=54) | Comparator (Carbapenems) (n=47) |
| Clinical Cure Rate | 87.0% (47/54) | 83.0% (39/47) |
| Favorable Microbiological Response Rate | 79.6% (43/54) | 68.1% (32/47) |
Data from a subset analysis of five Phase 3 trials (RECLAIM, RECLAIM 3, REPRISE, RECAPTURE, REPROVE) in patients with bacteremia associated with cIAI, cUTI, or HAP/VAP.[1][2]
Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (REPROVE Trial)
| Outcome | This compound® (n=436) | Meropenem (B701) (n=434) |
| 28-Day All-Cause Mortality (ITT Population) | 9.6% | 8.3% |
| Clinical Cure at Test-of-Cure (ITT Population) | 67.2% | 69.1% |
| Clinical Cure in Ceftazidime-Nonsusceptible Pathogens (micro-ITT) | 75.5% | 71.2% |
The REPROVE trial was a Phase 3, randomized, double-blind study comparing the efficacy and safety of this compound to meropenem in patients with HAP/VAP.[3][4][5][6][7]
Table 3: Efficacy in Carbapenem-Resistant Enterobacterales (CRE) Infections (Multicenter Cohort Study)
| Outcome | This compound® (n=149) | Colistin-based Regimen (n=81) | p-value |
| Clinical Cure | 71% | 52% | 0.004 |
| In-hospital Mortality | 35% | 44% | 0.156 |
| Acute Kidney Injury (AKI) | 15% | 33% | 0.002 |
This retrospective cohort study compared the effectiveness and safety of this compound to colistin-based regimens in treating infections caused by CRE.[8][9][10]
Table 4: Outcomes in Salvage Therapy for Carbapenem-Resistant Organism Infections
| Outcome | This compound® (n=38) |
| Clinical and/or Microbiological Cure | 73.7% |
| All-Cause In-Hospital Mortality | 39.5% |
| Infection-Related Mortality | 26.3% |
Data from a compassionate-use program where 94.7% of patients received this compound as salvage therapy after failure of other antibiotics.[11]
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.
REPROVE Trial (HAP/VAP)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[7]
-
Patient Population: Hospitalized adults with a diagnosis of HAP or VAP caused by suspected or confirmed Gram-negative pathogens.[3][5]
-
Intervention: Patients were randomized 1:1 to receive either this compound (2000 mg/500 mg) administered as a 2-hour intravenous infusion every 8 hours, or meropenem (1000 mg) as a 30-minute intravenous infusion every 8 hours.[7] Treatment duration was 7 to 14 days.[3][4][5]
-
Primary Endpoint: 28-day all-cause mortality in the intent-to-treat (ITT) population.[3][4][5]
-
Key Secondary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit in the ITT and microbiological ITT (micro-ITT) populations.[3][4][5]
Pooled Analysis of Phase 3 cIAI and cUTI Trials (RECLAIM, RECAPTURE, etc.)
-
Study Design: Exploratory analysis of pooled data from five randomized, controlled, multicenter Phase 3 trials.[1]
-
Patient Population: Adults with cIAI, cUTI, or HAP/VAP who had concomitant Gram-negative bacteremia.[1][2]
-
Intervention: Patients were randomized 1:1 to receive this compound (plus metronidazole (B1676534) for cIAI) or a carbapenem (B1253116) comparator.[1]
-
Efficacy Assessments: Clinical and microbiological responses at the test-of-cure visit.[1]
Multicenter Cohort Study (CRE Infections)
-
Study Design: A retrospective, multicenter, observational cohort study conducted in five tertiary care hospitals.[10]
-
Patient Population: Inpatients who received either this compound or intravenous colistin for the treatment of infections due to CRE.[8][10]
-
Main Outcomes: In-hospital mortality, clinical cure at the end of treatment, and acute kidney injury.[8][10]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of patient progression in key clinical trials.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Randomized Trial of Ceftazidime-Avibactam vs Meropenem for Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (REPROVE): Analyses per US FDA–Specified End Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. REPROVE: Ceftazidime-avibactam noninferior to meropenem for nosocomial pneumonia | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceftazidime-Avibactam versus Colistin for the Treatment of Infections Due to Carbapenem-Resistant Enterobacterales: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceftazidime-Avibactam versus Colistin for the Treatment of Infections Due to Carbapenem-Resistant Enterobacterales: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime-Avibactam as Salvage Therapy for Infections Caused by Carbapenem-Resistant Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Ceftazidime-Avibactam Clinical Trial Outcomes: A Meta-analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial outcomes for ceftazidime-avibactam, a combination antibiotic comprising a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from randomized controlled trials and systematic reviews. The information is intended to inform research, clinical development, and strategic decision-making in the field of infectious diseases.
Executive Summary
Ceftazidime-avibactam has demonstrated significant efficacy in treating a range of serious Gram-negative infections, including those caused by multidrug-resistant pathogens. Meta-analyses of clinical trials consistently show that ceftazidime-avibactam is a reliable alternative to carbapenems for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[1][2][3] Notably, for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly bloodstream infections, treatment with ceftazidime-avibactam is associated with significantly lower mortality and higher clinical cure rates compared to other regimens, including colistin-based therapies.[4][5][6] While generally well-tolerated, some studies have noted a higher incidence of serious adverse events compared to carbapenems.[2][3][7]
Efficacy Outcomes: A Quantitative Comparison
The following tables summarize the key efficacy outcomes of ceftazidime-avibactam compared to comparator antibiotics across various infection types, based on data from multiple meta-analyses.
Table 1: Efficacy in Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI)
| Outcome | Infection Type | Ceftazidime-Avibactam Group | Comparator Group (Mainly Carbapenems) | Relative Risk/Odds Ratio (95% CI) | Key Findings |
| Clinical Cure | cIAI | 81.6% - 91.7% | 85.1% - 92.5% | OR: 0.88 (0.58–1.32)[8] | Non-inferior to meropenem (B701).[9] |
| Clinical Cure | cUTI | Similar to comparator | Similar to ceftazidime-avibactam | RR: 0.98 (0.96–1.01)[2][3] | Comparable clinical response to carbapenems.[2][3] |
| Microbiological Response | cUTI | Favorable | Less favorable | RR: 1.14 (1.0–1.29)[2][3] | Statistically significant higher microbiological success rate.[1][2][3] |
| 30-Day All-Cause Mortality | cIAI & cUTI | No significant difference | No significant difference | RR: 1.10 (0.70–1.72)[2][3] | Mortality rates are similar to carbapenems in these indications.[2][3] |
Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)
| Outcome | Ceftazidime-Avibactam Group | Comparator Group (Meropenem) | Relative Risk/Odds Ratio (95% CI) | Key Findings |
| 28-Day All-Cause Mortality | 9.6% | 8.3% | Difference: 1.5% (-2.4% to 5.3%)[10] | Non-inferior to meropenem.[10] |
| Clinical Cure at Test-of-Cure | 67.2% | 69.1% | Difference: -1.9% (-8.1% to 4.3%)[10] | Comparable clinical cure rates to meropenem.[10] |
| Clinical Cure (Ceftazidime-Nonsusceptible Pathogens) | 75.5% | 71.2% | Not specified | Effective against ceftazidime-nonsusceptible strains.[10][11] |
Table 3: Efficacy in Carbapenem-Resistant Enterobacterales (CRE) Infections
| Outcome | Infection Type | Ceftazidime-Avibactam Group | Comparator Group (Mainly Colistin-based) | Relative Risk/Odds Ratio (95% CI) | Key Findings | |---|---|---|---|---| | 30-Day Mortality | Bloodstream Infections (BSI) | Lower | Higher | RR: 0.55 (0.45 to 0.68)[4][6] | Significantly lower mortality compared to other regimens.[4][5][6] | | Clinical Cure | BSI | Higher | Lower | RR: 1.75 (1.57 to 2.18)[4][5] | Significantly higher clinical cure rate.[4][5] | | 28/30-Day Mortality | K. pneumoniae (CRKP) Infections | Lower | Higher | Statistically significant (p<0.00001)[12] | Lower mortality rates in patients with CRKP infections.[12] |
Safety and Tolerability Profile
A meta-analysis of randomized controlled trials indicated that the safety and tolerability of ceftazidime-avibactam were broadly similar to comparator groups.[1] However, some analyses reported a significantly higher rate of serious adverse events (SAEs) with ceftazidime-avibactam compared to carbapenems (RR 1.24, 95% CI 1.00–1.54).[2][3][7] For patients with CRE bloodstream infections, ceftazidime-avibactam was associated with a lower rate of nephrotoxicity compared to other antibiotic regimens (RR 0.41, 95% CI 0.20 to 0.84).[4][5]
Table 4: Key Safety Outcomes
| Adverse Event | Ceftazidime-Avibactam vs. Comparator | Relative Risk (95% CI) | Key Findings |
| Serious Adverse Events (SAEs) | Higher vs. Carbapenems | 1.24 (1.00–1.54)[2][3][7] | A higher incidence of SAEs has been observed in some meta-analyses.[2][3][7] |
| Gastrointestinal AEs | More common in cIAI trials | Statistically significant | Increased gastrointestinal side effects in patients with cIAI.[2] |
| Nephrotoxicity | Lower vs. Other regimens (for CRE BSI) | 0.41 (0.20 to 0.84)[4][5] | Reduced risk of kidney damage in the treatment of CRE bloodstream infections.[4][5] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these key trials is outlined below.
Study Design: The majority of the included studies were multicenter, double-blind, randomized, controlled phase 3 clinical trials.[9][10]
Patient Populations:
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of cIAI, cUTI, or HAP/VAP caused by Gram-negative bacteria. For pathogen-specific analyses, patients had infections confirmed to be caused by CRE or ceftazidime-resistant pathogens.[4][9][10]
-
Exclusion Criteria: Common exclusions included patients with rapidly fatal underlying diseases, known hypersensitivity to the study drugs, and pregnant or breastfeeding women.
Interventions:
-
Ceftazidime-Avibactam Arm: Typically, ceftazidime (B193861) 2000 mg / avibactam (B1665839) 500 mg administered as a 2-hour intravenous infusion every 8 hours. For cIAI, metronidazole (B1676534) was added.[9][13]
-
Comparator Arm: Most commonly, a carbapenem (B1253116) such as meropenem (1000 mg every 8 hours) or doripenem.[9][10] In studies focusing on CRE, comparators often included colistin-based regimens.[4][6]
Endpoints:
-
Primary Efficacy Endpoint: For cIAI and cUTI trials, this was typically the clinical cure rate at the test-of-cure (TOC) visit (usually 28-35 days after randomization).[9] For HAP/VAP trials, the primary endpoint was often 28-day all-cause mortality.[10]
-
Secondary Endpoints: These included microbiological response (eradication of the baseline pathogen), clinical cure at other time points (e.g., end-of-treatment), and safety and tolerability.[14]
Visualizing the Evidence
Workflow of a Systematic Review and Meta-Analysis
The following diagram illustrates the typical workflow for a systematic review and meta-analysis, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. This process ensures a comprehensive and unbiased synthesis of the available evidence.
Comparative Efficacy in High-Priority Pathogen Infections
This diagram illustrates the comparative clinical outcomes of ceftazidime-avibactam against alternative therapies for critical Gram-negative infections.
References
- 1. Efficacy and safety of ceftazidime-avibactam in the treatment of complicated intra-abdominal infections (CIAIs) and complicated urinary tract infections (CUTIs): A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of ceftazidime-avibactam compared to other antimicrobials for the treatment of infections caused by carbapenem-resistant Klebsiella pneumoniae strains, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ceftazidime–Avibactam Alone versus Ceftazidime–Avibactam Plus Fosfomycin for the Treatment of Hospital-Acquired Pneumonia and Ventilator-Associated Pneumonia: A Multicentric Retrospective Study from the SUSANA Cohort | MDPI [mdpi.com]
- 14. Ceftazidime-Avibactam Combination Therapy Compared to Ceftazidime-Avibactam Monotherapy for the Treatment of Severe Infections Due to Carbapenem-Resistant Pathogens: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avycaz (Ceftazidime and Avibactam) in a Laboratory Setting
Ensuring the safe and proper disposal of Avycaz (ceftazidime and avibactam) is critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory environment, in accordance with general safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling the powder form and there is a risk of aerosolization, respiratory protection may be necessary.
-
Avoid Contamination: Prevent the powder or solution from coming into contact with skin, eyes, or clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Spill Management: In the event of a spill, mechanically collect the powder, avoiding dust creation, and place it in a designated, labeled container for hazardous waste. Clean the contaminated surface thoroughly.
Step-by-Step Disposal Procedures for this compound Waste
This compound waste in a laboratory can be categorized into three main types: unused or expired powder, reconstituted solutions (including stock solutions), and contaminated labware (e.g., vials, syringes, plates). Each requires a specific disposal pathway.
1. Unused or Expired this compound Powder:
-
Segregation: Do not mix unused or expired this compound powder with other chemical waste unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Packaging: Keep the powder in its original vial if possible. Place the vial in a clearly labeled, sealed, and appropriate hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste: this compound (Ceftazidime and Avibactam)."
-
Collection: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor. Disposal should be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
2. Reconstituted this compound Solutions and Liquid Waste:
Reconstituted this compound solutions, including expired stock solutions and experimental liquid waste, should be chemically inactivated before disposal to degrade the active beta-lactam component.
-
Chemical Inactivation Protocol:
-
Work in a chemical fume hood.
-
For each volume of this compound solution, add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to achieve a final pH between 10 and 13.[1] This will facilitate the hydrolysis of the beta-lactam ring.
-
Allow the mixture to react for a minimum of one hour to ensure degradation.
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 5.5 and 9.5 using an appropriate acid (e.g., hydrochloric acid) before final disposal.
-
Disposal of Treated Liquid:
-
Crucial Note: Never pour untreated antibiotic solutions down the drain.[2]
-
The neutralized, inactivated solution should be collected as hazardous chemical waste.[2]
-
Pour the treated liquid into a designated, leak-proof hazardous waste container, clearly labeled with its contents.
-
Arrange for disposal through your institution's EHS department.
-
3. Contaminated Labware and Sharps:
All labware that has come into contact with this compound is considered contaminated and must be disposed of as hazardous waste.
-
Vials and Empty Containers:
-
Empty this compound vials should not be treated as regular glass waste.
-
Rinse the vials three times with a suitable solvent (e.g., water), collecting the rinsate for chemical inactivation and disposal as hazardous liquid waste.
-
Deface the label to prevent misuse.
-
Dispose of the triple-rinsed vials in a designated container for hazardous glass waste.
-
-
Sharps (Needles, Syringes, Pipettes):
-
Do not recap, bend, or break needles.
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for "Hazardous Chemical Waste" or "Chemotherapy Waste," as per your institution's policy.[3][4][5]
-
When the sharps container is full (do not overfill), securely close it and arrange for pickup by your institution's hazardous waste contractor.[5]
-
-
Other Contaminated Labware (e.g., petri dishes, culture plates, gloves):
-
Collect all non-sharp, contaminated solid waste in a designated hazardous waste bag (e.g., a red biohazard bag if also biologically contaminated, or a yellow bag for chemical waste, depending on institutional policy).
-
The bag should be sealed and placed in a secondary rigid container for disposal via your EHS department.
-
Data on Chemical Inactivation
The following table summarizes the key parameters for the chemical degradation of beta-lactam antibiotics like ceftazidime.
| Parameter | Guideline | Rationale |
| Inactivating Agent | Sodium Hydroxide (NaOH) | A strong base that effectively hydrolyzes and inactivates the beta-lactam ring structure.[1] |
| Concentration | 1 M NaOH solution | A commonly cited concentration for effective and rapid degradation of beta-lactam antibiotics.[1] |
| Reaction pH | 10.0 - 13.0 | A highly alkaline environment is necessary to catalyze the hydrolysis of the antibiotic.[1] |
| Reaction Time | Minimum 1 hour | Provides sufficient time for the degradation reaction to proceed to completion. |
| Final pH for Disposal | 5.5 - 9.5 | Neutralization is required to meet the pH standards for hazardous waste collection and disposal.[6] |
Experimental Protocol: Chemical Inactivation of this compound Solution
This protocol details the methodology for inactivating a 100 mL solution of reconstituted this compound in a laboratory setting.
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Perform all steps within a certified chemical fume hood.
-
Prepare a fresh 1 M solution of sodium hydroxide (NaOH).
-
Have a neutralizing agent (e.g., 1 M HCl) and pH indicator strips or a calibrated pH meter ready.
-
-
Inactivation Procedure:
-
Carefully measure 100 mL of the this compound-containing liquid waste and place it into a suitable, chemically resistant beaker or flask (e.g., borosilicate glass).
-
Slowly, and with stirring, add 100 mL of the 1 M NaOH solution to the this compound waste.
-
Cover the container (e.g., with a watch glass) and allow the mixture to stir gently for at least one hour at room temperature.
-
-
Neutralization:
-
After the inactivation period, measure the pH of the solution. It should be highly alkaline.
-
Slowly add 1 M HCl dropwise while stirring continuously. Monitor the pH frequently.
-
Continue adding acid until the pH of the solution is between 5.5 and 9.5.
-
-
Final Disposal:
-
Transfer the neutralized, treated solution into a designated hazardous liquid waste container.
-
Ensure the container is properly labeled with all components of the mixture.
-
Seal the container and store it in a designated satellite accumulation area for hazardous waste.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of different this compound waste streams.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Sharps Contaminated with Chemicals | Environment, Health & Safety [ehs.ucla.edu]
- 5. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. qcbr.queens.org [qcbr.queens.org]
Safeguarding Personnel: Personal Protective Equipment and Disposal Protocols for Avycaz
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling of Avycaz (ceftazidime and avibactam), a combination antibacterial agent. Due to its classification as a respiratory and skin sensitizer, strict adherence to personal protective equipment (PPE) protocols and disposal plans is imperative to ensure the safety of all personnel.
Personal Protective Equipment (PPE) Recommendations
Personnel handling this compound in a powdered or reconstituted form must utilize appropriate PPE to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Component | Standard Handling (e.g., weighing, reconstitution) | Spill Cleanup & Aerosol-Generating Procedures |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer gloves every 30 minutes or immediately if contaminated. | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Ensure extended cuffs over the gown. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Disposable, polyethylene-coated, impervious gown. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. |
| Face Protection | Not required for standard handling in a containment hood. | Full-face shield worn over chemical splash goggles. |
| Respiratory Protection | Not required when handled within a certified chemical fume hood or biological safety cabinet. | Fit-tested NIOSH-approved N95 respirator at a minimum. For large spills or significant aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Procedural Guidance: Donning, Doffing, and Disposal
Strict procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Experimental Protocol: Donning and Doffing of PPE
Donning Sequence:
-
Perform hand hygiene.
-
Don shoe covers.
-
Don inner pair of chemotherapy-rated nitrile gloves.
-
Don a disposable, impervious gown, ensuring cuffs of inner gloves are tucked under the gown sleeves.
-
Don outer pair of chemotherapy-rated nitrile gloves, ensuring the cuffs of the outer gloves go over the gown sleeves.
-
Don eye and face protection (safety glasses, goggles, face shield as required).
-
Don respiratory protection (if required).
Doffing Sequence (to be performed in a designated area):
-
Remove outer pair of gloves.
-
Remove gown and shoe covers.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove inner pair of gloves.
-
Perform thorough hand hygiene.
Disposal Plan for this compound and Contaminated Materials
All materials that come into contact with this compound are to be considered hazardous waste and must be disposed of accordingly to prevent environmental contamination and potential exposure to non-laboratory personnel.
Disposal of this compound and Contaminated PPE:
-
Segregation: All this compound-contaminated waste, including vials, syringes, tubing, and all used PPE, must be segregated from general and biohazardous waste streams.
-
Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."
-
Sharps: All needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
Deactivation: For liquid waste containing this compound, consider chemical deactivation methods if available and approved by your institution's environmental health and safety department. Beta-lactam antibiotics can often be inactivated through hydrolysis.
-
Final Disposal: All hazardous drug waste must be collected and disposed of by a licensed hazardous waste management company, typically through incineration.[2][3] Do not dispose of this compound or contaminated materials in standard trash or down the drain.
Visual Guidance for this compound Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagrams have been generated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
